molecular formula CaHO3P B1632023 Calcium metaphosphate CAS No. 13477-39-9

Calcium metaphosphate

Cat. No.: B1632023
CAS No.: 13477-39-9
M. Wt: 120.06 g/mol
InChI Key: XDFNJBWMYYENEF-UHFFFAOYSA-N
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Description

Calcium metaphosphate is a useful research compound. Its molecular formula is CaHO3P and its molecular weight is 120.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as usually sparingly soluble in water. soluble in acid medium. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13477-39-9

Molecular Formula

CaHO3P

Molecular Weight

120.06 g/mol

InChI

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3)

InChI Key

XDFNJBWMYYENEF-UHFFFAOYSA-N

SMILES

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]

Canonical SMILES

O[P+](=O)[O-].[Ca]

Other CAS No.

53801-86-8
123093-85-6
13477-39-9

physical_description

Odourless, colourless crystals or white powde

solubility

Usually sparingly soluble in water. Soluble in acid medium

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystalline Structure of β-Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of β-calcium metaphosphate (β-Ca(PO₃)₂), a material of significant interest in biomaterials and drug delivery systems. This document details its crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of its structural data and the experimental workflow.

Introduction

β-calcium metaphosphate is a long-chain inorganic polymer composed of repeating metaphosphate [PO₃]⁻ units linked by calcium ions. Its biocompatibility and resorbability make it a candidate for various biomedical applications, including bone regeneration and as a matrix for controlled drug release. A thorough understanding of its crystalline structure is paramount for predicting its physicochemical properties, such as dissolution rate, mechanical strength, and interaction with biological systems.

Crystalline Structure and Properties

The crystal structure of β-calcium metaphosphate has been determined through single-crystal X-ray diffraction. It consists of meandering chains of PO₄ tetrahedra that extend along the[1] crystallographic direction. These polyphosphate chains are interconnected by calcium atoms, creating a stable three-dimensional framework.

There are two distinct calcium coordination environments within the structure. One calcium ion, Ca(1), is eight-coordinated by oxygen atoms, forming a polyhedron that approximates a tetragonal antiprism. The second calcium ion, Ca(2), exhibits a coordination number of seven, forming a capped trigonal prism. The P-O bond distances within the phosphate (B84403) tetrahedra are consistent with those found in other condensed phosphates, with an average length of 1.584 Å for bridging oxygen atoms and 1.487 Å for terminal oxygen atoms.

Quantitative Crystallographic Data

The crystallographic data for β-calcium metaphosphate, as determined by Rothammel, Burzlaff, and Specht (1989), are summarized in the table below.

ParameterValue
Chemical Formula Ca(PO₃)₂
Molecular Weight 198.024 g/mol
Crystal System Monoclinic
Space Group P2₁/a
Lattice Parameters
a16.960 (9) Å
b7.7144 (2) Å
c6.9963 (2) Å
β90.394 (5)°
Unit Cell Volume (V) 915.40 ų
Formula Units (Z) 8
Calculated Density (Dx) 2.874 g/cm³

Experimental Protocols

This section outlines the methodologies for the synthesis of β-calcium metaphosphate single crystals and their subsequent structural characterization.

Synthesis of β-Calcium Metaphosphate Single Crystals

The synthesis of high-quality single crystals of β-calcium metaphosphate is achieved through a melt-cooling technique.[2]

Materials:

  • Calcium dihydrogenphosphate monohydrate (Ca(H₂PO₄)₂·H₂O)

  • High-temperature furnace

  • Platinum or ceramic crucible

Procedure:

  • Place dry calcium dihydrogenphosphate monohydrate into a suitable crucible.

  • Heat the crucible in a high-temperature furnace to 1523 K (1250 °C) to form a homogenous melt.

  • Slowly cool the melt to 1223 K (950 °C).

  • Maintain the temperature at 1223 K to allow for the nucleation and growth of β-Ca(PO₃)₂ crystals.

  • Once crystals of sufficient size have formed, the furnace can be slowly cooled to room temperature.

  • The resulting crystalline mass will contain single crystals of β-calcium metaphosphate.

Structural Characterization by Single-Crystal X-ray Diffraction (XRD)

The definitive determination of the crystalline structure is performed using single-crystal X-ray diffraction.

Instrumentation:

  • Four-circle single-crystal X-ray diffractometer

  • Molybdenum (Mo Kα) X-ray source (λ = 0.70926 Å)

  • Detector (e.g., scintillation counter or area detector)

Procedure:

  • Crystal Selection and Mounting: Select a single crystal of suitable size and quality (e.g., 0.10 x 0.25 x 0.35 mm) and mount it on a goniometer head.

  • Unit Cell Determination: Perform an initial scan to locate diffraction peaks and determine the preliminary unit cell parameters and crystal system.

  • Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) and phi (φ) scans. Data should be collected at room temperature.

  • Data Reduction: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for Lorentz factor, polarization, and absorption.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

    • Refine the structural model, including atomic coordinates, anisotropic thermal parameters, and scale factors, using a full-matrix least-squares method against the experimental diffraction data.

    • The refinement is complete when the R-factor (agreement factor) converges to a low value (e.g., R = 0.0395 for F²), indicating a good fit between the calculated and observed structure factors.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of β-calcium metaphosphate and the hierarchical organization of its crystallographic data.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Ca(H₂PO₄)₂·H₂O melt Melt at 1523 K start->melt cool Cool to 1223 K melt->cool grow Crystal Growth cool->grow end_synth Obtain β-Ca(PO₃)₂ Crystals grow->end_synth mount Select & Mount Crystal end_synth->mount Transfer Crystal xrd Single-Crystal XRD Data Collection mount->xrd reduce Data Reduction & Correction xrd->reduce solve Structure Solution (Direct Methods) reduce->solve refine Structure Refinement (Least Squares) solve->refine end_char Final Structural Model refine->end_char data_table Crystallographic Data Table refine->data_table

Fig. 1: Experimental workflow for β-Ca(PO₃)₂ synthesis and characterization.

crystal_data_hierarchy cluster_system Crystal System cluster_cell Unit Cell Parameters cluster_content Cell Content compound β-Calcium Metaphosphate (β-Ca(PO₃)₂) system Monoclinic compound->system lengths Lattice Lengths a = 16.960 Å b = 7.7144 Å c = 6.9963 Å compound->lengths angles Lattice Angles α = 90° β = 90.394° γ = 90° compound->angles z Formula Units (Z) 8 compound->z spacegroup Space Group: P2₁/a system->spacegroup volume Volume (V) 915.40 ų lengths->volume angles->volume density Calculated Density (Dx) 2.874 g/cm³ z->density

Fig. 2: Hierarchical structure of β-Ca(PO₃)₂ crystallographic data.

References

An In-depth Technical Guide to the Solubility of Vitreous Calcium Metaphosphate in Acidic Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissolution behavior of vitreous calcium metaphosphate in acidic buffer solutions. Vitreous this compound, a type of phosphate (B84403) glass, is a material of significant interest for controlled-release drug delivery systems, biodegradable scaffolds for tissue engineering, and other biomedical applications. Its dissolution profile, particularly in acidic environments that can simulate physiological or pathological conditions, is a critical parameter for its functional performance. This document details the mechanisms of dissolution, experimental protocols for its characterization, and quantitative data from relevant studies.

Introduction: The Significance of Vitreous this compound Solubility

Vitreous this compound, an amorphous form of calcium polyphosphate, offers unique properties as a biomaterial. Its glassy nature allows for compositional flexibility and controlled degradation rates. The solubility of this material is a key factor in its application, as it governs the release of calcium and phosphate ions, the degradation of the material matrix, and, in the case of drug-eluting formulations, the release kinetics of the therapeutic agent. Understanding the dissolution behavior in acidic buffers is particularly crucial for applications in environments such as the stomach, lysosomes, or localized acidic tissues resulting from inflammation or metabolic processes.

Mechanisms of Dissolution in Acidic Media

The dissolution of vitreous this compound in an aqueous acidic environment is a complex process involving several simultaneous steps. The primary mechanism involves the hydrolytic cleavage of the polyphosphate chains.

The dissolution process can be described by the following key stages:

  • Hydration: Water molecules from the acidic buffer penetrate the glass surface, leading to the formation of a hydrated layer.

  • Ion Exchange: An exchange between protons (H⁺) from the acidic buffer and calcium ions (Ca²⁺) within the glass network can occur, which weakens the glass structure.

  • Network Dissolution: The P-O-P bonds that form the backbone of the polyphosphate chains are susceptible to hydrolysis.[1][2][3] This process is catalyzed by the acidic conditions, leading to the breakdown of the long polyphosphate chains into shorter chains and eventually orthophosphate ions.[1][2][3]

  • Release of Ions: As the phosphate network breaks down, calcium and phosphate ions are released into the surrounding buffer solution.

The dissolution can be either congruent, where all components of the glass dissolve at the same rate, or incongruent, where some components are preferentially leached, leading to the formation of a surface layer with a different composition from the bulk glass.[4][5][6] For many phosphate glasses, a two-stage dissolution process has been observed, with an initial parabolic time dependence followed by a linear dissolution phase.[7]

Quantitative Data on Dissolution

The dissolution rate of vitreous this compound is significantly influenced by the pH of the acidic buffer, the buffer composition, and temperature. Generally, a lower pH leads to a faster dissolution rate.[1][7] The following tables summarize quantitative data on the dissolution of vitreous this compound and related phosphate glasses in various acidic and physiological solutions.

Table 1: Dissolution of Phosphate Glasses in Acidic and Neutral Buffers

Glass Composition (mol%)Buffer SolutionpHTemperature (°C)Dissolution Rate/Ion ReleaseReference
50P₂O₅–30CaO–9Na₂O–3SiO₂–3MgO–5K₂OCitric Acid3.037Weight loss is enhanced in acidic medium compared to Tris-HCl at pH 7.4.[5]
45P₂O₅–xCaO–(55-x)Na₂OTris-HCl7.437With 50 mol% P₂O₅, over 90% of P, Ca, and Na ions are released within 24 hours.[8]
Na₂O-CaO-MgO-P₂O₅ systemAqueous solution4.0Not specifiedDissolution rate increases with increasing P₂O₅ content.[1][4]

Table 2: Ion Release from Amorphous Calcium Phosphate (ACP) in Aqueous Media

MaterialMediumTime (h)Calcium Release (mM)Phosphate Release (mM)Reference
ACP_CLWater168~1-2~3-4[1]
ACP_NITWater168~1-2~3-4[1]
ACPC_ACEWater168~1-1.5~1-1.5[1]
ACPC_CITWater168> phosphate release< calcium release[1]

*ACP_CL, ACP_NIT, ACPC_ACE, and ACPC_CIT refer to different formulations of amorphous calcium phosphate.

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of vitreous this compound in an acidic buffer, based on established standards such as ISO 10993-14 and methodologies reported in the scientific literature.[3][4][5]

Materials and Reagents
  • Vitreous this compound samples (e.g., powders of a specific particle size range or solid discs of defined dimensions).

  • Acidic buffer solutions (e.g., citrate (B86180) buffer, lactate (B86563) buffer, acetate (B1210297) buffer) at the desired pH.

  • Deionized water.

  • Analytical grade reagents for buffer preparation (e.g., citric acid, sodium citrate, lactic acid, sodium lactate, acetic acid, sodium acetate).

  • pH meter.

  • Analytical balance.

  • Incubator or water bath with temperature control.

  • Shaker or orbital agitator.

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm).

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium ion quantification.

  • UV-Vis spectrophotometer for phosphate ion quantification (e.g., using the molybdenum blue method).

Preparation of Acidic Buffer Solutions

Example: Citrate Buffer (pH 3.0) based on ISO 10993-14 [4]

  • Prepare a stock solution by dissolving 21 g of citric acid monohydrate in 500 mL of deionized water in a 1000 mL volumetric flask.

  • Add 200 mL of 1 mol/L sodium hydroxide (B78521) solution.

  • Dilute to the 1000 mL mark with deionized water.

  • To prepare the final buffer solution, mix 40.4 mL of this stock solution with 59.6 mL of 0.1 mol/L hydrochloric acid.

  • Verify and, if necessary, adjust the pH to 3.0 ± 0.2 at 37 ± 1 °C.

Dissolution Test Procedure
  • Sample Preparation: Weigh a precise amount of the vitreous this compound sample. For powders, a specific mass (e.g., 100 mg) is used. For solid discs, the dimensions and initial weight are recorded.

  • Immersion: Place the sample in a sealed, inert container (e.g., polypropylene) with a defined volume of the pre-heated acidic buffer (e.g., 50 mL). The ratio of the sample surface area to the buffer volume should be kept constant across experiments.

  • Incubation: Incubate the containers at a constant temperature (e.g., 37 °C) with continuous agitation (e.g., 120 rpm) for the duration of the study.

  • Sampling: At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the buffer solution.

  • Sample Processing: Immediately filter the collected aliquot to remove any undissolved particles.

  • Ion Analysis: Analyze the filtered solution for calcium and phosphate ion concentrations using appropriate analytical techniques (ICP-OES for calcium, colorimetric assay for phosphate).

  • pH Measurement: Measure the pH of the buffer solution at each time point to monitor any changes.

  • Mass Loss (for solid samples): At the end of the experiment, carefully remove the remaining sample, rinse with deionized water, dry to a constant weight, and record the final weight to determine the mass loss.

Visualizations

Experimental Workflow for Dissolution Testing

The following diagram illustrates the key steps in a typical in vitro dissolution study of vitreous this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_sample Sample Preparation (weighing, measuring) immersion Immersion in Buffer prep_sample->immersion prep_buffer Acidic Buffer Preparation prep_buffer->immersion incubation Incubation (37°C, agitation) immersion->incubation sampling Aliquot Sampling at Time Points incubation->sampling mass_loss Mass Loss Determination incubation->mass_loss filtration Filtration sampling->filtration ph_measurement pH Measurement sampling->ph_measurement ion_analysis Ion Concentration Analysis (ICP, UV-Vis) filtration->ion_analysis data_analysis Data Analysis and Plotting ion_analysis->data_analysis ph_measurement->data_analysis mass_loss->data_analysis

Caption: Experimental workflow for dissolution testing.

Factors Influencing Dissolution Rate

The dissolution rate of vitreous this compound is a multifactorial process. The diagram below illustrates the key relationships.

factors_influencing_dissolution cluster_factors Influencing Factors dissolution_rate Dissolution Rate ph pH of Buffer ph->dissolution_rate buffer_comp Buffer Composition (e.g., citrate, lactate) buffer_comp->dissolution_rate temperature Temperature temperature->dissolution_rate agitation Agitation agitation->dissolution_rate surface_area Surface Area surface_area->dissolution_rate glass_comp Glass Composition glass_comp->dissolution_rate

Caption: Factors influencing the dissolution rate.

Conclusion

The solubility of vitreous this compound in acidic buffers is a critical characteristic that dictates its performance in various biomedical applications. The dissolution is primarily driven by the acid-catalyzed hydrolysis of the polyphosphate network, leading to the release of calcium and phosphate ions. The rate of dissolution is highly dependent on the pH and composition of the acidic buffer. Standardized experimental protocols, such as those outlined in ISO 10993-14, provide a robust framework for characterizing the dissolution behavior of these materials. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and biomaterials science.

References

A Comprehensive Guide to the Thermal Decomposition of Monocalcium Phosphate Monohydrate to Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), a process of significant interest in various industrial and research applications, including the synthesis of advanced phosphate materials. This document outlines the decomposition pathway, intermediates, and the formation of the final product, calcium metaphosphate (Ca(PO₃)₂). Detailed experimental protocols and a summary of quantitative data from various studies are presented to facilitate comparative analysis and further research.

Introduction

Monocalcium phosphate monohydrate (MCPM) is a widely used compound in fertilizers, food additives as a leavening agent, and as a precursor in the synthesis of other calcium phosphate materials.[1] Its thermal decomposition is a critical process that leads to the formation of this compound (CMP), a compound with applications in ceramics, dental materials, and as a slow-release fertilizer. Understanding the mechanism and kinetics of this decomposition is essential for controlling the properties of the final product.

The thermal decomposition of MCPM is a multi-step process involving dehydration and condensation reactions. The process is influenced by factors such as heating rate and atmospheric conditions. This guide synthesizes findings from various studies to provide a comprehensive overview of this transformation.

The Thermal Decomposition Pathway

The thermal decomposition of monocalcium phosphate monohydrate generally proceeds through the loss of its water of crystallization, followed by the condensation of dihydrogen phosphate groups to form pyrophosphates and subsequently longer-chain polyphosphates, culminating in the formation of this compound.

The overall reaction can be summarized as follows:

Ca(H₂PO₄)₂·H₂O → Ca(PO₃)₂ + 3H₂O

This process, however, occurs in distinct stages, which can be identified through thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Key Intermediates

The decomposition process involves the formation of several intermediate products. Initially, the water of crystallization is lost. This is followed by a condensation reaction where molecules of orthophosphoric acid units combine to form pyrophosphates. Further heating leads to the formation of higher-order polyphosphates, which eventually cyclize or form long chains to yield this compound.

The primary intermediates in this process are:

  • Anhydrous Monocalcium Phosphate (Ca(H₂PO₄)₂)

  • Calcium Acid Pyrophosphate (CaH₂P₂O₇)

Quantitative Data Summary

The following tables summarize the quantitative data on the thermal decomposition of monocalcium phosphate monohydrate, including temperature ranges for decomposition steps and associated weight losses.

Table 1: Thermal Decomposition Stages of Monocalcium Phosphate Monohydrate

Decomposition StageTemperature Range (°C)Primary ProcessTheoretical Weight Loss (%)Observed Weight Loss (%)
197 - 278Loss of water of crystallization and initial condensation7.14 (1 mole H₂O)3.00 - 5.10[2]
2278 - 380Condensation of dihydrogen phosphate to form pyrophosphate7.14 (1 mole H₂O)12.42[2]
3380 - 500Conversion of pyrophosphate to metaphosphate7.14 (1 mole H₂O)2.00[2]
Total ambient - >500 Overall decomposition to Ca(PO₃)₂ 21.42 (3 moles H₂O) 19.52 - 22.88 [2][3]

Note: Observed weight losses can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Kinetic Parameters for the Thermal Decomposition

Study / MethodHeating Rate (K/min)Activation Energy (Ea) (kJ/mol)
Ioiţescu et al. (Friedman method)[4]5, 7, 10, 12, 20Varies with conversion (e.g., 153.8 at 10% conversion)[4]
Ioiţescu et al. (Budrugeac–Segal method)[4]5, 7, 10, 12, 20Not explicitly stated in the provided snippets.
Gezzaz (Isothermal approach)Not applicableNot explicitly stated in the provided snippets.
Gezzaz (Non-isothermal approach)Not specifiedProvides global apparent activation energy.

Experimental Protocols

This section details the methodologies employed in the study of the thermal decomposition of MCPM.

Synthesis of Monocalcium Phosphate Monohydrate

Several methods have been reported for the synthesis of MCPM, often involving the reaction of a calcium source with phosphoric acid.

  • Rapid Precipitation Method: Calcium carbonate (CaCO₃) is reacted with phosphoric acid (H₃PO₄) at ambient temperature in various media such as aqueous, acetone-water, and ethanol-water systems.[2]

  • From Green Mussel Shells: Calcium carbonate derived from green mussel shells is reacted with phosphoric acid in an aqueous-acetone medium at ambient temperature.[3]

  • From Crab Shell Waste: Precipitated calcium carbonate (PCC) powder from crab shells is reacted with phosphoric acid in an aqueous medium at 90°C.[5]

  • Crystallization in Aqueous Medium: Feed-grade MCPM is prepared by reacting CaCO₃ and H₃PO₄ at an elevated temperature in an aqueous solution, followed by cooling to induce crystallization.[6]

Thermal Analysis

The thermal decomposition is typically investigated using thermoanalytical techniques.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Samples are heated in a controlled atmosphere (e.g., air, nitrogen) at a constant heating rate (e.g., 5, 7, 10, 12, 20 K/min) from ambient temperature to a final temperature (e.g., 500-1200°C).[2][4][7] The mass loss and thermal events (endothermic or exothermic peaks) are recorded as a function of temperature. Open aluminum pans are often used to ensure a linear heating rate and facilitate the diffusion of gaseous products.[8]

Characterization of Products

The starting material, intermediates, and final products are characterized using various analytical techniques to determine their structure and composition.

  • X-ray Powder Diffraction (XRD): Used to identify the crystalline phases present in the samples at different stages of decomposition.[2][3][6]

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present, helping to track the changes in the phosphate and water species during the decomposition.[2][3][5]

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the synthesized MCPM and the resulting this compound.[2][3][5]

  • Chemical Analysis: The calcium and phosphorus content of the samples can be determined using methods like atomic absorption spectrophotometry (AAS) for calcium and colorimetric analysis of the molybdophosphate complex for phosphorus.[3]

Visualizing the Process

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Thermal_Decomposition_Pathway MCPM Ca(H₂PO₄)₂·H₂O (Monocalcium Phosphate Monohydrate) MCP Ca(H₂PO₄)₂ (Anhydrous Monocalcium Phosphate) MCPM->MCP - H₂O (97-151°C) CAP CaH₂P₂O₇ (Calcium Acid Pyrophosphate) MCP->CAP - H₂O (151-380°C) CMP Ca(PO₃)₂ (this compound) CAP->CMP - H₂O (380-500°C)

Caption: Thermal decomposition pathway of MCPM to CMP.

Experimental_Workflow cluster_synthesis Synthesis of MCPM cluster_analysis Thermal Decomposition & Analysis synthesis Reaction of Calcium Source (e.g., CaCO₃) with H₃PO₄ precipitation Precipitation / Crystallization synthesis->precipitation drying Drying precipitation->drying thermal_analysis Thermal Analysis (TGA/DTA) Heating at controlled rate drying->thermal_analysis characterization Characterization of Products (XRD, FTIR, SEM) thermal_analysis->characterization

References

An In-depth Technical Guide on the Hydrolysis Mechanism of Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate, a long-chain inorganic polyphosphate with the empirical formula [Ca(PO₃)₂]n, is a material of significant interest in various scientific and industrial fields, including biomaterials, drug delivery, and food technology. Its biocompatibility and biodegradability make it a promising candidate for applications where controlled release of phosphate (B84403) and calcium ions is desirable. The functionality of this compound in aqueous environments is intrinsically linked to its hydrolysis, the process by which the polyphosphate chains are broken down into smaller phosphate units. Understanding the mechanism of this hydrolysis is crucial for predicting and controlling its behavior in different applications.

This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, detailing the reaction pathways, influencing factors, and the catalytic role of the calcium ion. It also presents a summary of experimental protocols for studying this process and quantitative data to aid in the design and development of materials and formulations based on this compound.

Structure of this compound

This compound typically exists as a long-chain polymer of repeating phosphate tetrahedra linked by shared oxygen atoms. The crystal structure of Ca(PO₃)₂ is monoclinic, with meandering chains of PO₄ tetrahedra running parallel to the c-axis.[1] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms, with two being bridging oxygens that connect to adjacent phosphate units, and two being terminal oxygens. The calcium ions are situated between these polyphosphate chains, providing electrostatic cross-linking and contributing to the overall stability of the structure.[1]

It is important to distinguish this long-chain structure from cyclic metaphosphates, which are ring-shaped molecules. While the term "metaphosphate" can refer to both, in the context of "this compound" as a stable, solid material, it predominantly refers to the long-chain polymer.

The Hydrolysis Mechanism of this compound

The hydrolysis of this compound involves the nucleophilic attack of a water molecule on the phosphorus atom of the P-O-P (phosphoanhydride) bond, leading to its cleavage. This process results in the shortening of the polyphosphate chains and the eventual formation of orthophosphate ions (PO₄³⁻).

Proposed Signaling Pathway of Hydrolysis

The hydrolysis of long-chain polyphosphates, including this compound, is generally accepted to proceed primarily through a terminal scission mechanism .[2][3] This means that the water molecule preferentially attacks the terminal phosphate units of the chain.

Below is a Graphviz diagram illustrating the proposed hydrolysis pathway:

HydrolysisPathway cluster_chain Polyphosphate Chain cluster_reaction Hydrolysis Step cluster_products Products LongChain ...-O-P(O₂)-O-P(O₂)-O-P(O₂)₂⁻ TransitionState Pentacovalent Transition State LongChain->TransitionState H2O H₂O H2O->TransitionState Nucleophilic Attack Ca2 Ca²⁺ Ca2->TransitionState Catalysis ShorterChain ...-O-P(O₂)-O-P(O₂)₂⁻ (n-1 phosphate units) TransitionState->ShorterChain Orthophosphate H₂PO₄⁻ / HPO₄²⁻ (Orthophosphate) TransitionState->Orthophosphate

Caption: Proposed pathway for the hydrolysis of a this compound chain.

The process can be summarized as follows:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking a phosphorus atom in the polyphosphate chain, predominantly at the terminal position.

  • Formation of a Pentacovalent Transition State: This attack leads to the formation of a transient, high-energy pentacovalent phosphorus intermediate.

  • Bond Cleavage: The P-O-P bond is broken, resulting in the release of an orthophosphate molecule (or a shorter phosphate chain) and a polyphosphate chain that is one unit shorter.

  • Repetition: This process repeats, gradually shortening the polyphosphate chains until they are completely hydrolyzed to orthophosphate.

The Catalytic Role of the Calcium Ion

The presence of calcium ions has been shown to enhance the rate of polyphosphate hydrolysis.[4] While the exact mechanism is a subject of ongoing research, several roles for the calcium ion have been proposed:

  • Polarization of the P-O-P Bond: The positively charged calcium ion can coordinate to the oxygen atoms of the phosphate backbone. This interaction can withdraw electron density from the P-O-P bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.[5]

  • Stabilization of the Transition State: The calcium ion may also stabilize the negatively charged pentacovalent transition state, thereby lowering the activation energy of the reaction.

  • Delivery of the Nucleophile: It has been suggested that a calcium-bound water molecule could act as the nucleophile, with the calcium ion helping to position the water molecule for an effective attack on the phosphorus center.

The following diagram illustrates the potential catalytic roles of the calcium ion:

CalciumCatalysis POP_Bond P-O-P Bond in Polyphosphate Chain Ca2_Coordination Ca²⁺ coordinates to phosphate oxygens POP_Bond->Ca2_Coordination Polarization Polarization of P-O bond (Increased electrophilicity of P) Ca2_Coordination->Polarization TS_Stabilization Stabilization of Pentacovalent Transition State Ca2_Coordination->TS_Stabilization H2O_Delivery Positioning of H₂O for nucleophilic attack Ca2_Coordination->H2O_Delivery Hydrolysis Enhanced Rate of Hydrolysis Polarization->Hydrolysis TS_Stabilization->Hydrolysis H2O_Delivery->Hydrolysis

Caption: Potential catalytic roles of the calcium ion in polyphosphate hydrolysis.

Factors Influencing the Rate of Hydrolysis

The rate of this compound hydrolysis is influenced by several factors:

  • pH: The hydrolysis of polyphosphates is generally faster in both acidic and alkaline conditions compared to neutral pH.[4] In acidic solutions, the phosphate oxygens can be protonated, which facilitates the cleavage of the P-O-P bond. In alkaline solutions, the higher concentration of hydroxide (B78521) ions, which are stronger nucleophiles than water, accelerates the hydrolysis.

  • Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis. The relationship between temperature and the rate constant can often be described by the Arrhenius equation.

  • Chain Length: While the terminal scission mechanism suggests that the rate of disappearance of a single long chain might be faster, the overall rate of orthophosphate production can be complex and may depend on the specific conditions.

  • Crystallinity: The hydrolysis of amorphous calcium polyphosphate is generally faster than that of its crystalline counterpart.[6][7] The less ordered structure of the amorphous form provides more accessible sites for water molecules to attack the polyphosphate chains.

Quantitative Data on Polyphosphate Hydrolysis

The following table summarizes representative kinetic data for the hydrolysis of polyphosphates under various conditions. It is important to note that data specifically for crystalline this compound is scarce, and much of the available information is on sodium polyphosphates, sometimes in the presence of calcium ions.

Polyphosphate TypeConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Sodium Polyphosphate (long chain)pH 6, with 1 mM Ca²⁺Apparent rate ~0.3 x 10⁻³ h⁻¹Not Reported[2]
Sodium Polyphosphate (long chain)pH 9, with 1 mM Ca²⁺Apparent rate ~1.2 x 10⁻³ h⁻¹Not Reported[2]
Amorphous Calcium PhosphateConversion to apatiteVaries with pH and Ca/P ratioNot Reported[6]

Note: The rate constants are highly dependent on the specific experimental conditions, including the definition of the rate (e.g., disappearance of the polymer or appearance of orthophosphate).

Experimental Protocols for Studying Hydrolysis

A variety of analytical techniques can be employed to monitor the hydrolysis of this compound and to elucidate its mechanism.

General Experimental Workflow

The following diagram outlines a general workflow for a hydrolysis experiment:

ExperimentalWorkflow Start Start: Prepare Calcium Metaphosphate Sample Incubation Incubate in Aqueous Medium (Controlled pH, Temperature) Start->Incubation Sampling Collect Aliquots at Different Time Intervals Incubation->Sampling Quenching Quench Reaction (e.g., rapid cooling, pH change) Sampling->Quenching Analysis Analyze Phosphate Species Quenching->Analysis Data Data Analysis: Determine Reaction Kinetics Analysis->Data End End Data->End

Caption: General experimental workflow for studying this compound hydrolysis.

Key Experimental Methodologies

6.2.1. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

  • Principle: ³¹P NMR is a powerful non-destructive technique that can distinguish between different phosphate species based on their chemical environment. Terminal, middle, and orthophosphate groups in a mixture give distinct signals in the ³¹P NMR spectrum, allowing for their quantification over time.[3][8][9][10]

  • Methodology:

    • A known amount of this compound is suspended in a buffered aqueous solution (e.g., Tris-HCl) within an NMR tube.

    • ³¹P NMR spectra are acquired at regular time intervals.

    • The relative integrals of the peaks corresponding to terminal phosphates, middle phosphates, and orthophosphate are used to determine their concentrations as a function of time.

6.2.2. Ion Chromatography (IC)

  • Principle: IC is a chromatographic technique that separates ions based on their affinity for an ion-exchange resin. It can be used to separate and quantify different chain lengths of polyphosphates as well as orthophosphate.[7][11][12][13]

  • Methodology:

    • Aliquots from the hydrolysis reaction are injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

    • A gradient elution with an appropriate eluent (e.g., KOH or NaOH) is used to separate the different phosphate species.

    • The concentration of each species is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

6.2.3. pH-Stat Titration

  • Principle: The hydrolysis of a P-O-P bond consumes one molecule of water and results in the formation of two new P-OH groups. The change in the protonation state of these groups leads to a change in the pH of the solution. A pH-stat instrument maintains a constant pH by automatically adding an acid or a base, and the rate of titrant addition is directly proportional to the rate of the hydrolysis reaction.

  • Methodology:

    • A suspension of this compound in a weakly buffered or unbuffered aqueous solution is placed in a reaction vessel equipped with a pH electrode and an automatic titrator.

    • The pH is set to a desired constant value.

    • As hydrolysis proceeds and the pH changes, the titrator adds a standard solution of acid or base to maintain the set pH.

    • The volume of titrant added over time is recorded and used to calculate the rate of hydrolysis.

6.2.4. Colorimetric Methods for Orthophosphate Determination

  • Principle: These methods are based on the reaction of orthophosphate with a reagent to form a colored complex, the absorbance of which is proportional to the orthophosphate concentration. The most common method is the phosphomolybdate blue method.

  • Methodology:

    • Aliquots from the hydrolysis reaction are taken at different times.

    • The samples are reacted with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex.

    • The complex is then reduced with a reducing agent (e.g., ascorbic acid) to form a stable blue-colored complex.

    • The absorbance of the blue solution is measured using a spectrophotometer at a specific wavelength (typically around 880 nm).

    • The orthophosphate concentration is determined from a calibration curve prepared with standard phosphate solutions.

Conclusion

The hydrolysis of this compound is a complex process governed by a terminal scission mechanism that is significantly influenced by factors such as pH, temperature, and the presence of the calcium ions themselves, which play a catalytic role. A thorough understanding of this mechanism is essential for the rational design and application of this compound-based materials in diverse fields. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the hydrolysis kinetics and pathways, enabling the development of innovative products with tailored degradation profiles for applications in drug delivery, tissue engineering, and beyond. Further research, particularly focusing on the direct kinetic measurements of crystalline this compound hydrolysis and computational modeling of the transition states, will undoubtedly provide deeper insights into this fundamental process.

References

A Technical Guide to the Physical Properties of Glassy Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glassy calcium metaphosphate, with the chemical formula [Ca(PO₃)₂]ₙ, is a prominent member of the phosphate (B84403) glass family. These materials are of significant interest in the biomedical field, particularly for applications such as bone regeneration, tissue engineering, and controlled drug delivery systems.[1][2][3] Unlike crystalline materials, the amorphous structure of glassy this compound offers unique advantages, including tailorable degradation rates and the ability to be formed into various shapes like fibers and scaffolds.[2][3] Its composition, rich in calcium and phosphorus, mimics the mineral phase of bone, contributing to its excellent biocompatibility.[1]

This technical guide provides an in-depth overview of the core physical properties of glassy this compound. It consolidates quantitative data from various studies, details the experimental protocols used for their measurement, and illustrates key processes through workflow diagrams. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the research and development of phosphate-based biomaterials.

Synthesis and Preparation

The most common method for preparing glassy this compound is the conventional melt-quenching technique.[1][4] The process involves the high-temperature melting of precursor materials followed by rapid cooling to prevent crystallization.

Synthesis Workflow

The general workflow for the synthesis of glassy this compound is outlined below. The process begins with the selection of high-purity raw materials, such as monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) or a mixture of calcium carbonate (CaCO₃) and phosphorus pentoxide (P₂O₅).[1][5] These are melted at temperatures ranging from 800°C to 1200°C in a crucible, typically made of alumina (B75360) or platinum.[1][6] The molten liquid is then rapidly cooled (quenched) by pouring it onto a steel or copper plate, which solidifies it into a glassy state.[1] To relieve internal stresses induced during quenching, the resulting glass is often annealed at a temperature near its glass transition temperature (Tg).[6]

Synthesis_Workflow Raw_Materials Raw Materials (e.g., Ca(H₂PO₄)₂·H₂O) Mixing Mixing Raw_Materials->Mixing Melting Melting (800-1200°C) Mixing->Melting Quenching Quenching (Rapid Cooling) Melting->Quenching Annealing Annealing (Near Tg) Quenching->Annealing Final_Glass Glassy Calcium Metaphosphate Annealing->Final_Glass Characterization_Workflow cluster_results Determined Properties Sample Synthesized Glass Sample Structural Structural Analysis (FTIR, Raman) Sample->Structural Density Density Measurement (Archimedes' Method) Sample->Density Thermal Thermal Analysis (DSC, Dilatometry) Sample->Thermal Mechanical Mechanical Testing (Indentation, Bending) Sample->Mechanical Optical Optical Spectroscopy (UV-Vis-NIR) Sample->Optical Structure_Prop Qⁿ units, P-O-P links Structural->Structure_Prop Density_Prop Density, Molar Volume Density->Density_Prop Thermal_Prop Tg, CTE Thermal->Thermal_Prop Mechanical_Prop Hardness, Young's Modulus, Kᵢ꜀ Mechanical->Mechanical_Prop Optical_Prop Transmittance, Band Gap Optical->Optical_Prop

References

A Comprehensive Technical Guide to Calcium Metaphosphate (CAS No. 13477-39-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate, with the CAS registry number 13477-39-9, is an inorganic polymer of significant interest in various scientific and industrial fields, including food technology, agriculture, and advanced materials science.[1][2][3] In the biomedical and pharmaceutical sectors, it is recognized for its biocompatibility and potential applications in bone tissue engineering, as a component of bioceramic materials, and as a drug delivery vehicle.[2] This is due to its nature as a polyphosphate, a polymer composed of repeating tetrahedral phosphate (B84403) units, which can exist in multiple crystalline and amorphous (glassy) forms.[1][4]

This technical guide provides a detailed overview of the core properties of this compound, experimental protocols for its synthesis and characterization, and its potential interactions with biological signaling pathways.

Core Physicochemical Properties

This compound is typically a white, odorless, and tasteless powder or crystalline material.[1][3] It exists in different polymorphs, primarily the alpha (α) and beta (β) phases, and can also be produced in a glassy, amorphous state.[1][4] The properties, particularly solubility, can vary significantly between the crystalline and glassy forms. Crystalline this compound is generally insoluble in water, while the glassy form can slowly dissolve and hydrolyze.[4] It is generally soluble in acidic mediums.[1][5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 13477-39-9[3][5][6]
Molecular Formula CaO6P2 or Ca(PO3)2[5][6][7][8]
Molecular Weight 198.02 g/mol [3][5][6][8]
Appearance Odourless, colourless crystals or white powder[1][5]
Melting Point 980 °C[7]
Density 2.5 - 3.0 g/cm³[2]
Solubility in Water Sparingly soluble / Insoluble[1][2][3][5]
Solubility Soluble in acid medium[1][5]
Purity Available >99.0%
Topological Polar Surface Area 114 Ų[9]
Hydrogen Bond Acceptor Count 6[9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound with desired properties for research and development.

Synthesis Methodologies

3.1.1 Solid-State Thermal Decomposition

This method produces various calcium phosphate phases by heating specific precursor compounds. The final product is determined by the precursor and thermal conditions.[1] A common approach involves the thermal decomposition of monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), where the stoichiometry is inherently fixed within the precursor molecule.[1]

  • Protocol:

    • Place monocalcium phosphate monohydrate powder in a high-temperature ceramic crucible.

    • Heat the precursor in a furnace through a constantly increasing temperature range. A typical protocol involves heating to 300-400 °C for an extended period to dehydrate the compound to this compound.[10]

    • For highly available fertilizer-grade this compound, a patented process involves heating the precursor through an increasing temperature gradient up to 1000-1200 °C.[10]

    • After the thermal treatment, allow the furnace to cool to room temperature.

    • The resulting this compound powder is then collected for characterization.

3.1.2 Sol-Gel Synthesis

The sol-gel method allows for excellent control over the product's microstructure and chemical homogeneity, enabling the synthesis of high-purity calcium phosphates.[1]

  • Protocol Overview:

    • A calcium precursor (e.g., 0.01 mol Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O) is dissolved in a solvent (e.g., 0.05 mol methanol).[11]

    • A phosphorus precursor (e.g., 0.02 mol Triethyl phosphite, P(OC₂H₅)₃) is separately prepared in a solution containing methanol, water, and an acid catalyst (e.g., 0.03M HCl).[11]

    • The phosphorus solution is refluxed and stirred.[11]

    • The calcium precursor solution is added to the phosphorus sol, leading to hydrolysis and polycondensation to form a gel.[1]

    • The resulting gel is aged for several days.[11]

    • The aged gel is then dried and heat-treated (fired) to obtain the final this compound powder.[1][11]

sol_gel_workflow p1 Dissolve Calcium Precursor (e.g., Ca(NO3)2) p3 Mix Precursors to Form Sol p1->p3 p2 Prepare Phosphorus Precursor (e.g., P(OC2H5)3 in MeOH/H2O/HCl) p2->p3 p4 Hydrolysis & Polycondensation (Gel Formation) p3->p4 Stirring p5 Aging of the Gel (e.g., 3-5 days) p4->p5 p6 Drying & Firing (Heat Treatment) p5->p6 p7 Final this compound Powder p6->p7 characterization_workflow sample This compound Sample xrd X-Ray Diffraction (XRD) sample->xrd sem Scanning Electron Microscopy (SEM) sample->sem thermal Thermal Analysis (TG/DTA) sample->thermal dissolution Dissolution Study (in SBF) sample->dissolution prop1 Phase Composition & Crystallinity xrd->prop1 prop2 Surface Morphology & Particle Size sem->prop2 prop3 Thermal Stability & Phase Transitions thermal->prop3 prop4 In Vitro Bioactivity & Degradation Rate dissolution->prop4 calcium_signaling source Ca(PO3)2 Biomaterial (Extracellular) ca_in Increase in Intracellular [Ca²⁺] source->ca_in Dissolution cam Calmodulin (CaM) ca_in->cam Binding cam_active Active Ca²⁺/CaM Complex cam->cam_active downstream Downstream Effectors (e.g., CaMK, Calcineurin) cam_active->downstream Activation response Cellular Responses (Gene Expression, Proliferation, etc.) downstream->response Signal Transduction

References

Methodological & Application

Application Notes and Protocols: Calcium Metaphosphate as a Filler in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate (CMP) is emerging as a promising bioactive filler for dental composite materials. Its chemical similarity to the mineral phase of teeth and bone allows for the release of calcium and phosphate (B84403) ions, which can contribute to the remineralization of tooth structure and enhance the longevity of dental restorations.[1][2] This document provides detailed application notes and protocols for the incorporation and evaluation of CMP in experimental dental composites.

Key Advantages of this compound Fillers

  • Bioactivity: CMP-containing composites can release calcium and phosphate ions, which is particularly beneficial in the acidic environments created by cariogenic bacteria. This ion release can help to neutralize acids and promote the remineralization of enamel and dentin.[3][4][5]

  • Optical Compatibility: With a refractive index between 1.54 and 1.59, CMP is optically compatible with common dental resin matrices like BIS-GMA, allowing for the formulation of esthetic restorative materials.[6]

  • Enhanced Mechanical Properties: While early formulations showed lower strength, advancements in filler treatment and composite formulation have led to CMP-containing composites with mechanical properties comparable to or even exceeding those of some commercial dental materials.[4][6][7]

Data Presentation

Table 1: Mechanical Properties of Dental Composites with Calcium Phosphate Fillers
Composite FormulationFiller TypeFiller Loading (% wt)Flexural Strength (MPa)Compressive Strength (MPa)Diametral Tensile Strength (MPa)Reference(s)
Experimental CompositeVitreous this compound (V-CMP)Not Specified--8[6]
Experimental CompositeBeta-Calcium Metaphosphate (β-CMP)Not Specified--12-33[6]
Polymeric Calcium Phosphate Cement (PCPC)Dicalcium phosphate anhydrous & Tetracalcium phosphateNot Specified-0.26-117.580.07-22.54[8]
Experimental CompositeMethacrylate-functionalized Calcium Phosphate (MCP)3106--[9]
Experimental CompositeMethacrylate-functionalized Calcium Phosphate (MCP)6Not significantly different from control--[9]
Experimental CompositeMethacrylate-functionalized Calcium Phosphate (MCP)2092.6--[9]
TTCP-Whisker CompositeTetracalcium Phosphate (TTCP) with whiskers75116 ± 9--[3][4]
Experimental CompositeNano-dicalcium phosphate anhydrous (DCPA) with whiskers60117 ± 17--[10]
Experimental CompositeNano-dicalcium phosphate anhydrous (DCPA) with whiskers75114 ± 23--[10]
Table 2: Ion Release from Dental Composites with Calcium Phosphate Fillers
Composite FormulationFiller TypeFiller Loading (% wt)pHCalcium Ion Release (mmol/L)Phosphate Ion Release (mmol/L)Time PeriodReference(s)
UPE-ACP CompositeAmorphous Calcium Phosphate (ACP)257.426.1 ± 3.1 (cumulative)28.8 ± 3.1 (cumulative)168 days[11]
TTCP-Whisker CompositeTetracalcium Phosphate (TTCP) with whiskers757.40.22 ± 0.060.08 ± 0.0328 days[3][4]
TTCP-Whisker CompositeTetracalcium Phosphate (TTCP) with whiskers756.00.54 ± 0.090.25 ± 0.0728 days[3][4]
TTCP-Whisker CompositeTetracalcium Phosphate (TTCP) with whiskers754.01.22 ± 0.160.60 ± 0.1228 days[3][4]
DCPA-Whisker CompositeNano-dicalcium phosphate anhydrous (DCPA) with whiskers757.40.65 ± 0.022.29 ± 0.07Not Specified[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (CMP) Filler

This protocol describes a general method for the synthesis of CMP, which can be adapted based on desired particle characteristics.

Materials:

  • Monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O)

  • Deionized water

  • Phosphoric acid

  • Furnace

  • Ball mill

Procedure:

  • Preparation of Calcium Biphosphate Solution:

    • React lime cream with deionized water and phosphoric acid in a reaction vessel.

    • Heat the mixture to 80-100°C while stirring continuously.

    • Slowly add phosphoric acid until the pH of the solution reaches 3.0-3.5.[12]

    • Filter the solution to obtain calcium biphosphate.[12]

  • Thermolysis:

    • Subject the prepared monocalcium phosphate monohydrate to controlled thermolysis.[6] The specific temperature and duration will determine the crystalline form (vitreous or beta) of the CMP.

  • Milling and Sieving:

    • Ball mill the resulting CMP to achieve a desired particle size distribution.[3][4]

    • Sieve the milled powder to obtain particles in the desired size range (e.g., 1-100 microns).[6]

  • (Optional) Surface Modification:

    • For improved bonding with the resin matrix, the CMP filler particles can be surface-treated with a silane (B1218182) coupling agent.

Protocol 2: Formulation of Experimental Dental Composite

Materials:

  • Resin Matrix Components:

    • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

    • Urethane dimethacrylate (UDMA)[11]

    • Polyethylene glycol-extended UDMA[11]

    • Triethylene glycol dimethacrylate (TEGDMA)

  • Photoinitiator System:

    • Camphorquinone[11]

    • Ethyl 4-(dimethylamino)benzoate[11]

  • This compound (CMP) filler (synthesized as per Protocol 1)

  • (Optional) Reinforcing fillers (e.g., silica (B1680970) whiskers, barium silicate (B1173343) glass)[3][4]

Procedure:

  • Resin Matrix Preparation:

    • In a light-protected container, combine the resin monomers (e.g., Bis-GMA, UDMA, TEGDMA) in the desired ratios.

    • Add the photoinitiator system components and mix until fully dissolved.

  • Filler Incorporation:

    • Gradually add the CMP filler and any other reinforcing fillers to the resin matrix.

    • Mix thoroughly using a dental mixer or a dual asymmetric centrifuge to ensure a homogenous paste with the desired filler loading.

  • Degassing:

    • Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

Protocol 3: Evaluation of Mechanical Properties

A. Flexural Strength (Three-Point Bending Test)

Procedure:

  • Prepare bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm) by packing the composite paste into a mold.[3]

  • Photo-cure the specimens according to the manufacturer's instructions for the photoinitiator system, ensuring curing from all sides.

  • Store the specimens in deionized water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine with a crosshead speed of 1 mm/min.[8]

B. Compressive Strength

Procedure:

  • Prepare cylindrical specimens by packing the composite paste into a mold.

  • Photo-cure the specimens as described above.

  • Store the specimens in deionized water at 37°C for 24 hours.

  • Measure the compressive strength using a universal testing machine with a crosshead speed of 1 mm/min.[8]

Protocol 4: Evaluation of Ion Release

Procedure:

  • Prepare disc-shaped specimens of the composite material.

  • Immerse each specimen in a known volume of a buffered solution (e.g., saline at pH 7.4, or acidic solutions at pH 6.0 and 4.0) in a sealed container.[3][4][11]

  • Incubate the containers at 37°C.[11]

  • At predetermined time intervals (e.g., 1, 7, 14, 28 days), collect aliquots of the immersion solution.

  • Analyze the concentration of calcium and phosphate ions in the aliquots using techniques such as inductively coupled plasma atomic emission spectrometry (ICP-AES) or colorimetric assays.

Visualizations

experimental_workflow cluster_synthesis Filler Synthesis cluster_composite Composite Formulation cluster_testing Material Testing synthesis_start Start: Raw Materials (e.g., Monocalcium Phosphate) thermolysis Controlled Thermolysis synthesis_start->thermolysis milling Ball Milling & Sieving thermolysis->milling surface_mod Optional: Surface Modification milling->surface_mod synthesis_end CMP Filler surface_mod->synthesis_end filler_inc Filler Incorporation synthesis_end->filler_inc resin_prep Resin Matrix Preparation (Monomers + Initiators) resin_prep->filler_inc degassing Degassing filler_inc->degassing composite_paste Composite Paste degassing->composite_paste specimen_prep Specimen Preparation & Curing composite_paste->specimen_prep mech_testing Mechanical Properties (Flexural, Compressive) specimen_prep->mech_testing ion_release Ion Release Analysis specimen_prep->ion_release biocompatibility Biocompatibility Assessment specimen_prep->biocompatibility results Data Analysis & Characterization mech_testing->results ion_release->results biocompatibility->results

Caption: Experimental workflow for developing and testing dental composites with CMP fillers.

biocompatibility_pathway cluster_material Dental Composite cluster_interaction Bio-Interaction cluster_cellular Cellular Response cluster_outcome Clinical Outcome composite CMP Composite in Oral Environment ion_release Ca²⁺ & PO₄³⁻ Ion Release composite->ion_release remineralization Hydroxyapatite Precipitation on Tooth Surface ion_release->remineralization ph_neutralization Buffering of Acidic pH ion_release->ph_neutralization pulp_cells Dental Pulp Stem Cells ion_release->pulp_cells outcome Enhanced Biocompatibility & Tissue Regeneration remineralization->outcome odontogenic_diff Odontogenic Differentiation pulp_cells->odontogenic_diff promotes anti_inflammatory Anti-inflammatory Response pulp_cells->anti_inflammatory induces odontogenic_diff->outcome anti_inflammatory->outcome

Caption: Putative signaling pathway for the biocompatibility of CMP dental composites.

Concluding Remarks

The use of this compound as a filler in dental composites represents a significant advancement in the development of bioactive restorative materials. The protocols outlined in this document provide a framework for the synthesis, formulation, and evaluation of these materials. Further research should focus on optimizing filler characteristics, resin matrix formulations, and long-term clinical performance to fully realize the potential of CMP-based composites in restorative dentistry.

References

Application Notes and Protocols for Controlled Drug Release Using Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium metaphosphate as a biodegradable carrier for controlled drug release. This compound, a form of calcium polyphosphate, offers excellent biocompatibility and tunable degradation rates, making it a promising material for delivering a wide range of therapeutic agents.

Introduction to this compound for Drug Delivery

This compound (CMP), with the chemical formula [Ca(PO₃)₂]n, is a long-chain inorganic polymer. Its biodegradability, stemming from the hydrolysis of its phosphoanhydride bonds, and its biocompatibility, as its degradation products are calcium and phosphate (B84403) ions, make it an attractive candidate for drug delivery systems.[1][2] The degradation rate of the calcium phosphate matrix can be tailored, which in turn controls the drug release kinetics, ranging from hours to months.[3]

Key Advantages:

  • Biocompatibility and Biodegradability: Degrades into naturally occurring ions (Ca²⁺ and PO₄³⁻) that are well-tolerated by the body.[1][2]

  • Controlled Release: The degradation rate of the this compound matrix can be modulated to achieve sustained and controlled drug release profiles.

  • Versatility: Can be formulated into various forms, including nanoparticles, microspheres, cements, and fibrous scaffolds, to suit different therapeutic applications.

  • High Drug Loading Capacity: The porous structure of calcium phosphate-based carriers can accommodate a significant amount of therapeutic agent.[4]

Experimental Protocols

Synthesis of this compound Carriers

This protocol describes the synthesis of acicular crystalline this compound fibers, which can serve as a drug delivery matrix.

Materials:

  • Phosphoric acid (H₃PO₄, 85%)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Calcium carbonate (CaCO₃)

  • Ferric phosphate (FePO₄)

  • Distilled water

Equipment:

  • High-temperature ceramic dish

  • Furnace

  • Mixing vessel

  • Drying oven

  • Filtration apparatus

Procedure:

  • Mixing of Ingredients: In a mixing vessel, thoroughly mix the following components in the specified parts by weight:

    • 1473.7 parts of 86.13% H₃PO₄

    • 128.4 parts of NaH₂PO₄·H₂O

    • 450.0 parts of CaCO₃

    • 9.6 parts of FePO₄

    • Approximately 500 parts of distilled water

  • Drying: Dry the resulting composition at approximately 200°C to remove the bulk of the water.

  • Melt Formation: Place the dried composition in a shallow high-temperature ceramic dish and heat it in a furnace to 200°C overnight to drive off any residual water. Subsequently, raise the furnace temperature to form a melt.

  • Crystallization: Reduce the temperature of the melt to approximately 710°C over a period of about 2 hours. Induce crystallization by briefly opening the furnace door for about five seconds (quick chilling).

  • Crystal Growth: Maintain the temperature at 710°C overnight to allow for the growth of acicular crystalline fibers.

  • Fiber Recovery: After cooling, break the crystallized composition into small chunks. Boil the chunks in water to dissolve the soluble matrix.

  • Isolation: Recover the acicular crystalline this compound fibers by filtration and subsequently dry them.

Drug Loading into this compound Carriers

This protocol outlines a common method for loading a drug into a pre-formed this compound carrier via passive adsorption.

Materials:

  • Synthesized this compound carriers

  • Therapeutic drug of interest

  • Appropriate solvent for the drug (e.g., ethanol, deionized water)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Beakers and flasks

  • Magnetic stirrer or orbital shaker

  • Centrifuge

  • Freeze-dryer or vacuum oven

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Drug Solution Preparation: Dissolve the therapeutic drug in a suitable solvent to a known concentration.

  • Incubation: Disperse a known weight of the this compound carriers in the drug solution.

  • Loading: Gently agitate the suspension using a magnetic stirrer or orbital shaker at a controlled temperature for a predetermined period (e.g., 24-48 hours) to allow for drug adsorption onto and into the carrier.

  • Separation: Separate the drug-loaded carriers from the solution by centrifugation.

  • Washing: Wash the drug-loaded carriers with fresh solvent (without the drug) to remove any loosely bound drug from the surface.

  • Drying: Dry the drug-loaded carriers, for example, by freeze-drying or in a vacuum oven at a low temperature to prevent drug degradation.

  • Quantification of Drug Loading: Analyze the supernatant and the washing solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the amount of unloaded drug. The drug loading efficiency and capacity can be calculated using the following formulas:

    • Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant and washes) / Total amount of drug] x 100

    • Drug Loading Capacity (µg/mg) = (Amount of drug loaded / Weight of carrier)

In Vitro Drug Release Study

This protocol describes a standard procedure for evaluating the in vitro release of a drug from this compound carriers.

Materials:

  • Drug-loaded this compound carriers

  • Release medium (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • Centrifuge tubes or dialysis bags (with appropriate molecular weight cut-off)

Equipment:

  • Incubator shaker or water bath with shaking capabilities

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded this compound carriers and place them in a centrifuge tube or a dialysis bag.

  • Initiation of Release: Add a defined volume of the pre-warmed release medium (e.g., PBS, pH 7.4) to the tube or the outer chamber of the dialysis setup.

  • Incubation: Incubate the samples at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot of the release medium.

  • Medium Replenishment: After each sampling, replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative release percentage against time to obtain the drug release profile.

Data Presentation

The following tables summarize representative quantitative data for drug loading and release from calcium phosphate-based carriers. Note that specific data for this compound is limited in the literature; therefore, data from closely related calcium polyphosphate (CPP) and other calcium phosphate (CaP) formulations are presented to provide an indication of expected performance.

Table 1: Drug Loading Efficiency and Capacity of Calcium Phosphate-Based Carriers

Carrier TypeDrugDrug Loading Efficiency (%)Drug Loading Capacity (µg/mg)Reference
Calcium Polyphosphate (CPP)VancomycinNot explicitly stated, but release was sustainedNot explicitly stated, but release was sustained[5]
Calcium Phosphate NanoparticlesCisplatin50 - 8535 - 112[4]
Calcium Phosphate NanoparticlesBovine Serum Albumin (BSA)78280[6][7]
Calcium Phosphate NanoparticlessiRNA378[6][7]
Calcium Phosphate NanoparticlesEnalaprilatHigh (coprecipitation)250 - 340[2]

Table 2: In Vitro Drug Release from Calcium Phosphate-Based Carriers

Carrier TypeDrugRelease ConditionsRelease Profile HighlightsReference
Calcium Polyphosphate (CPP)VancomycinElution in an aqueous mediumSustained release over 130 hours, with the initial burst being tunable by adjusting the gelling period of the CPP paste.[5]
Calcium Phosphate NanoparticlesCisplatinNot specifiedSustained release over time.[4]
Amorphous Calcium PhosphateAlendronateNot specified~25% of the loaded drug released in the first 22 days.
Calcium Phosphate CementsIndomethacinNot specifiedA burst release of about 15% followed by a plateau.[8]
Tunable Calcium Phosphate PhasesFluorescein20 mM Tris/HCl (pH 7.4)Release tunable from 1-2 hours to 1-2 months depending on the specific calcium phosphate phase used.[3]

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts related to the use of this compound for controlled drug release.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Carriers RawMaterials Raw Materials (H3PO4, CaCO3, etc.) Mixing Mixing RawMaterials->Mixing Drying Drying Mixing->Drying Melt Melt Formation Drying->Melt Crystallization Crystallization Melt->Crystallization Recovery Fiber Recovery Crystallization->Recovery CMP_Carrier This compound Carrier Recovery->CMP_Carrier

Caption: Workflow for the synthesis of this compound carriers.

DrugLoadingWorkflow cluster_loading Drug Loading Process CMP_Carrier CMP Carrier Incubation Incubation (Adsorption) CMP_Carrier->Incubation DrugSolution Drug Solution DrugSolution->Incubation Separation Separation (Centrifugation) Incubation->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying LoadedCarrier Drug-Loaded CMP Carrier Drying->LoadedCarrier

Caption: General workflow for loading drugs into this compound carriers.

ReleaseMechanism cluster_release Controlled Drug Release Mechanism LoadedCarrier Drug-Loaded This compound AqueousEnvironment Aqueous Environment (e.g., Body Fluids) LoadedCarrier->AqueousEnvironment Exposure Hydrolysis Hydrolysis of Phosphate Chains AqueousEnvironment->Hydrolysis MatrixDegradation Matrix Degradation Hydrolysis->MatrixDegradation DrugDiffusion Drug Diffusion MatrixDegradation->DrugDiffusion SustainedRelease Sustained Drug Release DrugDiffusion->SustainedRelease

Caption: Mechanism of controlled drug release from a this compound matrix.

References

Preparation of Calcium Metaphosphate Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of calcium metaphosphate nanoparticles, a promising biomaterial for various applications, including drug delivery. The following sections outline the synthesis methodologies, quantitative data, experimental protocols, and relevant biological interactions.

Introduction

Calcium phosphate (B84403) nanoparticles are renowned for their biocompatibility and biodegradability, making them ideal candidates for biomedical applications. Among the various forms of calcium phosphates, amorphous calcium phosphate (ACP) nanoparticles serve as a versatile precursor for the synthesis of other calcium phosphate phases, including calcium polyphosphates and metaphosphates. These amorphous nanoparticles can be stabilized to prevent their transformation into more stable crystalline phases like hydroxyapatite, thus preserving their unique properties for applications such as drug delivery. This document focuses on the preparation of amorphous calcium polyphosphate nanoparticles and discusses the potential for their thermal conversion to crystalline this compound.

Synthesis Methodologies

The primary methods for synthesizing amorphous calcium polyphosphate nanoparticles are wet-chemical precipitation and sol-gel synthesis. These methods allow for the control of particle size, morphology, and stability through the careful manipulation of experimental parameters.

Wet-Chemical Precipitation

Wet-chemical precipitation is a widely used, simple, and cost-effective method for producing calcium phosphate nanoparticles.[1] This bottom-up approach involves the controlled precipitation of calcium and phosphate ions from a supersaturated solution. To obtain amorphous calcium polyphosphate nanoparticles, a polyphosphate source, such as sodium hexametaphosphate, can be used as a stabilizer to prevent the formation of crystalline hydroxyapatite.

Sol-Gel Synthesis

The sol-gel method offers a versatile route to synthesize amorphous calcium phosphate nanoparticles with high purity and homogeneity at relatively low temperatures.[2] This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. The use of organic precursors and solvents allows for excellent mixing at the molecular level.

Thermal Conversion

Crystalline this compound can be obtained through the thermal dehydration of calcium hydrogen phosphate precursors.[3][4] This method involves the synthesis of a precursor calcium phosphate phase, such as dicalcium phosphate anhydrous (DCPA) or monocalcium phosphate monohydrate (MCPM), followed by a controlled heat treatment to induce dehydration and condensation into the metaphosphate form.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and characterization of calcium phosphate nanoparticles.

Table 1: Synthesis Parameters for Amorphous Calcium Phosphate Nanoparticles

ParameterWet-Chemical PrecipitationSol-Gel SynthesisReference
Calcium Precursor Calcium Chloride (CaCl₂)Calcium Chloride (CaCl₂)[2][5]
Phosphate Precursor Potassium PhosphateTrisodium Phosphate (Na₃PO₄)[2][5]
Stabilizer Sodium Citrate (B86180)Brown Rice Template[2][5]
Ca:P Molar Ratio 1:1 (initial)Not Specified[5]
Precursor Conc. 12.5 mM (each)0.1 M (CaCl₂)[2][5]
pH Varied (higher pH favors precipitation)Not Specified[5]
Temperature With and without ice cooling70°C (template prep), 5°C (reaction)[2][5]
Reaction Time Not Specified45 min (stirring)[2]
Resulting Size ~80 nm (hydrodynamic diameter)Not Specified[5]

Table 2: Characterization of Amorphous Calcium Phosphate Nanoparticles

PropertyMethodResultReference
Morphology SEM/STEMRounded shape (20-150 nm), agglomerates of nanocrystallites (10-20 nm)[5]
Zeta Potential DLS-22 mV[2]
Phase Composition XRDAmorphous with some hexagonal hydroxyapatite[5]

Table 3: Drug Loading and Release from Calcium Phosphate Nanoparticles

DrugNanoparticle TypeLoading CapacityRelease ProfileReference
Cisplatin (CDDP)CaP nanoparticles35-112 µg/mgSustained release over time[6]
Hydrophobic DrugsCP nanocarriersUltrahigh and adjustableProlonged release[7]
Bovine Serum AlbuminFlame-made CaP~350 mg/gRapid initial adsorption[8]
BradykininFlame-made CaP~600 mg/gRapid initial adsorption[8]
siRNACaP/PLGA37% encapsulation efficiencyNot Specified[9]
pDNACaP/PLGA52% encapsulation efficiencyNot Specified[9]

Experimental Protocols

Protocol 1: Wet-Chemical Precipitation of Amorphous Calcium Polyphosphate Nanoparticles

This protocol is adapted from methodologies for synthesizing stabilized amorphous calcium phosphate nanoparticles.[5]

Materials:

  • Calcium chloride (CaCl₂)

  • Potassium phosphate (monobasic or dibasic)

  • Sodium citrate dihydrate

  • Deionized water

  • Ultrasonic homogenizer

Procedure:

  • Prepare a stock solution of calcium chloride (e.g., 12.5 mM) in deionized water.

  • Prepare a stock solution of potassium phosphate (e.g., 12.5 mM) in deionized water.

  • Prepare a stock solution of sodium citrate (concentration to be optimized for stability).

  • In a beaker, mix the potassium phosphate and sodium citrate solutions (e.g., in a 5:1 volume ratio).

  • While subjecting the mixture to ultrasonic treatment, rapidly add the calcium chloride solution.

  • Continue ultrasonication for a defined period to ensure the formation of a stable nanoparticle suspension.

  • The resulting suspension can be used for further experiments or lyophilized for storage.

Protocol 2: Sol-Gel Synthesis of Amorphous Calcium Phosphate Nanoparticles

This protocol is based on a green synthesis approach using a natural template.[2]

Materials:

  • Calcium chloride (CaCl₂)

  • Trisodium phosphate (Na₃PO₄)

  • Brown rice

  • Deionized water

Procedure:

  • Template Solution Preparation: Boil 4.0 g of dried brown rice seeds in 100 mL of deionized water at 70°C for 3 hours.

  • Add a solution of CaCl₂ (to a final concentration of 0.1 M in 50 mL) to the boiling brown rice solution and keep it overnight at 5°C.

  • Prepare a solution of Na₃PO₄ (2.527 g in 50 mL of deionized water).

  • Mix the Na₃PO₄ solution with the CaCl₂/brown rice solution in a 1:5 ratio.

  • Stir the mixture for 45 minutes at 5°C to allow for the formation of amorphous calcium phosphate nanoparticles.

  • The nanoparticles can be collected by centrifugation and washed with deionized water.

Protocol 3: Thermal Conversion of Calcium Hydrogen Phosphate to this compound

This protocol outlines a potential route for synthesizing crystalline this compound based on thermal dehydration principles.[3][4]

Materials:

  • Calcium carbonate (CaCO₃)

  • Phosphoric acid (H₃PO₄)

  • Furnace with temperature control

Procedure:

  • Precursor Synthesis (Calcium Dihydrogen Phosphate Monohydrate):

    • Prepare a solution of phosphoric acid in deionized water.

    • Slowly add calcium carbonate to the phosphoric acid solution while stirring.

    • The resulting precipitate is calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O).

  • Thermal Conversion:

    • Collect and dry the precursor powder.

    • Heat the powder in a furnace at a temperature above 500°C. The exact temperature and duration will need to be optimized to achieve the desired this compound (Ca(PO₃)₂) phase.[4]

    • Characterize the final product using XRD and FTIR to confirm the formation of this compound.

Visualization of Experimental Workflows and Biological Interactions

Experimental Workflow for Wet-Chemical Precipitation

Wet_Chemical_Precipitation cluster_synthesis Synthesis cluster_product Final Product Ca_precursor Calcium Chloride Solution Addition Add Calcium Solution Ca_precursor->Addition P_precursor Potassium Phosphate Solution Mixing Mix Phosphate and Stabilizer Solutions P_precursor->Mixing Stabilizer Sodium Citrate Solution Stabilizer->Mixing Ultrasonication Ultrasonication Mixing->Ultrasonication Nanoparticles Amorphous Calcium Polyphosphate Nanoparticles Ultrasonication->Nanoparticles Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Nanoparticle Drug-Loaded CaP Nanoparticle Endocytosis Endocytosis/ Macropinocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Dissolution Nanoparticle Dissolution Lysosome->Dissolution Drug_Release Drug Release Dissolution->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm

References

Characterization of Calcium Metaphosphate: An Application Note on XRD and SEM Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate (Ca(PO₃)₂) is a biomaterial of significant interest in the pharmaceutical and biomedical fields due to its biocompatibility and potential applications in drug delivery systems and bone regeneration.[1][2] A thorough characterization of its physicochemical properties is crucial for ensuring its safety, efficacy, and quality. This application note provides detailed protocols for the characterization of this compound powder using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD is employed to determine the crystalline phase, crystallite size, and lattice parameters, while SEM is used to analyze the morphology, particle size, and surface topography of the material.[3][4]

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase and determine the crystallographic parameters of this compound.

Materials and Equipment:

  • This compound powder sample

  • Powder X-ray diffractometer (e.g., Bruker D8 Advance)[2]

  • Sample holder (zero-background sample holder recommended)

  • Spatula

  • Mortar and pestle (if particle size reduction is needed)

  • Software for data analysis (e.g., FullProf Suite, X'Pert HighScore)[4]

Protocol:

  • Sample Preparation:

    • Ensure the this compound powder is homogeneous. If necessary, gently grind the powder in a mortar and pestle to obtain a fine, uniform powder.

    • Carefully pack the powder into the sample holder, ensuring a flat and level surface. Avoid excessive pressure that could induce preferred orientation.

  • Instrument Setup and Data Acquisition:

    • Set the X-ray source to Cu-Kα radiation (λ = 1.5406 Å).

    • Configure the diffractometer to operate in a Bragg-Brentano geometry.

    • Set the scanning range (2θ) typically from 10° to 60° with a step size of 0.02°.[2]

    • Set the scan speed or counting time per step to ensure good signal-to-noise ratio.

    • Initiate the XRD scan.

  • Data Analysis:

    • Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) PDF database. The reference pattern for δ-calcium metaphosphate is JCPDS #9-363.[5]

    • Crystallite Size Determination: The average crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

      • D is the mean crystallite size.

      • K is the Scherrer constant (typically ~0.9).

      • λ is the X-ray wavelength.

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

      • θ is the Bragg angle.

    • Lattice Parameter Refinement: For detailed structural analysis, perform Rietveld refinement using appropriate software. This method allows for the refinement of lattice parameters, atomic positions, and phase quantification in multiphase samples.[2][4]

Scanning Electron Microscopy (SEM) Analysis

Objective: To investigate the surface morphology, particle size, and aggregation of this compound particles.

Materials and Equipment:

  • This compound powder sample

  • Scanning Electron Microscope (SEM)

  • SEM stubs with conductive adhesive tape (e.g., carbon tape)

  • Sputter coater with a conductive target (e.g., gold, palladium)

  • Air or nitrogen duster

Protocol:

  • Sample Preparation:

    • Place a small amount of the this compound powder onto the conductive adhesive tape on an SEM stub.

    • Gently press the powder to ensure it adheres to the tape.

    • Use a gentle stream of air or nitrogen to remove any loose powder that is not well-adhered.

    • For non-conductive samples, apply a thin conductive coating (e.g., 5-10 nm of gold or gold-palladium) using a sputter coater to prevent charging effects during imaging.

  • Instrument Setup and Imaging:

    • Load the prepared stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Set the accelerating voltage, typically in the range of 5-20 kV. Lower voltages can be used to minimize sample damage and charging.

    • Adjust the working distance and aperture size to optimize image resolution and depth of field.

    • Focus the electron beam on the sample surface.

    • Acquire images at various magnifications to observe the overall morphology and fine surface details.[6]

  • Data Analysis:

    • Morphological Description: Describe the observed particle shape (e.g., irregular, spherical, plate-like), surface texture (e.g., smooth, rough, porous), and degree of agglomeration.[3][7]

    • Particle Size Measurement: Use the SEM software's measurement tools to determine the size distribution of the particles from the acquired images. Measure a statistically significant number of particles for an accurate representation.

Data Presentation

Table 1: Quantitative XRD Data for this compound

ParameterTypical ValueReference
Crystalline Phaseδ-Ca(PO₃)₂[5]
Crystal SystemMonoclinic[4]
Space GroupP2/m[4]
Lattice Parametersa ≈ 13.5 Å, b ≈ 6.7 Å, c ≈ 8.4 Å, β ≈ 93.9°[4]
Average Crystallite Size50 - 100 nm[4][5]

Table 2: Quantitative SEM Data for this compound

ParameterDescriptionReference
MorphologyAgglomerated particles with irregular shapes[3][7]
Average Particle Size1 - 5 µm (agglomerates)[3]
Surface TopographyCan vary from smooth to rough depending on synthesis[5]

Visualization of Experimental Workflow and Data Inter-relation

experimental_workflow cluster_sample Sample Preparation cluster_xrd XRD Analysis cluster_sem SEM Analysis cluster_results Characterization Results Sample This compound Powder XRD_Prep Mount on Sample Holder Sample->XRD_Prep SEM_Prep Mount on Stub & Sputter Coat Sample->SEM_Prep XRD_Acq Data Acquisition XRD_Prep->XRD_Acq XRD_Analysis Data Analysis XRD_Acq->XRD_Analysis XRD_Results Crystalline Phase Crystallite Size Lattice Parameters XRD_Analysis->XRD_Results SEM_Acq Image Acquisition SEM_Prep->SEM_Acq SEM_Analysis Morphological Analysis SEM_Acq->SEM_Analysis SEM_Results Particle Morphology Particle Size Surface Topography SEM_Analysis->SEM_Results

Caption: Experimental workflow for the characterization of this compound using XRD and SEM.

logical_relationship XRD_Data XRD Data (Peak positions, FWHM) XRD_Interp Phase Identification Crystallite Size Calculation Lattice Parameter Refinement XRD_Data->XRD_Interp SEM_Data SEM Images SEM_Interp Morphology Description Particle Size Measurement SEM_Data->SEM_Interp Crystal_Props Crystallinity Phase Purity Crystal Structure XRD_Interp->Crystal_Props Physical_Props Particle Shape & Size Surface Area Porosity SEM_Interp->Physical_Props

Caption: Logical relationship between XRD/SEM data and material properties of this compound.

References

Application Note: FT-IR Analysis of Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium metaphosphate, a long-chain inorganic polymer with the empirical formula [Ca(PO₃)₂]n, is a key material in various scientific and industrial fields, including biomaterials, bone regeneration, and as a component in specialty glasses.[1][2] Its biocompatibility and biodegradability make it a subject of intense research in drug development and tissue engineering. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize this compound by probing the vibrational modes of its constituent chemical bonds.[3] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the radiation, resulting in a peak in the FT-IR spectrum. For this compound, the key vibrational modes are associated with the phosphate (B84403) backbone, specifically the P-O-P bridges and the PO₂ groups within the long polyphosphate chains.[4][5] Analysis of the position, intensity, and shape of these absorption bands provides a molecular fingerprint of the material.[3]

Data Interpretation and Characteristic Bands

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of the (PO₃)n chain. These bands are crucial for confirming the identity and structural integrity of the material. The primary vibrational modes include the asymmetric and symmetric stretching of P-O-P bridges and PO₂ terminal groups.

Table 1: Summary of Key FT-IR Vibrational Bands for this compound

Wavenumber Range (cm⁻¹)AssignmentVibrational ModeReference
~1257 cm⁻¹Asymmetric stretching of PO₂ groups (νas(PO₂))The out-of-phase stretching of the two non-bridging P-O bonds.[6]
~1150 - 1100 cm⁻¹Asymmetric stretching of P-O-P bridges (νas(P-O-P))The out-of-phase stretching of the P-O bonds within the polymer backbone.[4]
~1030 - 1000 cm⁻¹Symmetric stretching of PO₂ groups (νs(PO₂))The in-phase stretching of the two non-bridging P-O bonds.[5]
~920 - 880 cm⁻¹Asymmetric stretching of P-O-P bridges (νas(P-O-P))Can also appear in this region, particularly in chain formations.[5]
~820 - 650 cm⁻¹Symmetric stretching of P-O-P bridges (νs(P-O-P))The in-phase stretching of the P-O bonds within the polymer backbone.[5]
~600 - 450 cm⁻¹Bending modes of O-P-O and PO₂ groupsDeformation and rocking vibrations of the phosphate tetrahedral units.[2][5][7]

Note: The exact peak positions can shift depending on factors such as crystallinity, hydration state, and the presence of ionic substitutions.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the FT-IR analysis of a solid this compound sample using the KBr pellet technique.

FTIR_Workflow Experimental Workflow for FT-IR Analysis of this compound cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation Sample Solid Ca(PO₃)₂ Sample Grind Grind Sample (1-2 mg) Sample->Grind Mix Mix with KBr (1:100 ratio) Grind->Mix Press Press into Pellet (~10,000 psi) Mix->Press Pellet Transparent KBr Pellet Place Place Pellet in Spectrometer Pellet->Place AcquireBG Acquire Background Spectrum (Air) Place->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample Process Process Spectrum (Baseline Correction, Normalization) AcquireSample->Process Raw Spectrum Identify Identify Characteristic Bands (Table 1) Process->Identify Report Generate Report Identify->Report

Caption: Workflow for FT-IR analysis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for sample preparation and data acquisition.

Protocol 1: KBr Pellet Method

This is the most common method for analyzing solid powder samples and generally yields high-quality spectra.[8]

A. Materials and Equipment

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried in an oven at >100°C

  • Agate mortar and pestle

  • Hydraulic press with pellet die kit

  • FT-IR Spectrometer

  • Spatula

  • Desiccator

B. Procedure

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[9] Grind the sample into a very fine powder to reduce scattering of the IR beam.[10]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar, creating a sample-to-KBr ratio of about 1:100.[9] Gently mix with the pestle, then grind the mixture thoroughly to ensure homogeneous distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8,000-10,000 psi) for several minutes. The pressure will cause the KBr to fuse into a solid, transparent, or translucent disc.[10]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[11]

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid alternative that requires minimal sample preparation.[6]

A. Materials and Equipment

  • This compound sample

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and lab wipes

B. Procedure

  • Background Collection: Ensure the ATR crystal is clean.[9] Collect a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.[9]

  • Data Acquisition: Collect the sample spectrum using similar instrument parameters as the KBr method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and thoroughly clean the crystal surface with a suitable solvent and soft lab wipe.

Quantitative Analysis

While FT-IR is primarily a qualitative technique, it can be used for quantitative analysis by applying the Beer-Lambert law, where absorbance is proportional to concentration.[12] This is most effective for determining the concentration of this compound within a mixture (e.g., a composite biomaterial).

  • Standard Preparation: Prepare a series of standards with known concentrations of this compound in a matrix (e.g., KBr or another IR-transparent medium).

  • Calibration Curve: Measure the FT-IR spectrum for each standard. Select a characteristic, well-resolved peak of this compound (e.g., the νas(PO₂) band at ~1257 cm⁻¹). Plot the peak height or area against the known concentration to create a calibration curve.[13][14]

  • Sample Measurement: Measure the absorbance of the unknown sample under the same conditions and use the calibration curve to determine its concentration.

References

Application Notes and Protocols: Calcium Metaphosphate as a Biomaterial for Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate (CMP), a long-chain calcium polyphosphate, is emerging as a promising biomaterial for bone regeneration. Its biocompatibility, biodegradability, and osteoconductive properties make it an attractive candidate for various applications, including bone grafts, scaffolds for tissue engineering, and coatings for orthopedic implants.[1][2] The release of calcium and phosphate (B84403) ions from CMP can stimulate cellular processes crucial for bone formation.[3][4] This document provides detailed application notes and experimental protocols for researchers working with this compound.

Data Presentation

Table 1: Physicochemical and Mechanical Properties of this compound Scaffolds
PropertyValueNotesCitation
Chemical Formula [Ca(PO₃)₂]nA long-chain polymer of repeating PO₃⁻ units.[5]
Ca/P Ratio 1.0In contrast to hydroxyapatite (B223615) (1.67) and β-TCP (1.5).[6][6]
Porosity 38.0% - 82.5%Porosity can be controlled by the fabrication method.[7][8][7][8]
Pore Size 150 - 842.8 µmInterconnected macropores are crucial for cell infiltration and vascularization.[6][8][6][8]
Compressive Strength 11 - 48.0 MPaVaries significantly with porosity and fabrication technique.[7][7]
Density ~2.87 g/cm³For acicular crystalline fibers.[9][9]
Table 2: In Vitro Biological Performance of Calcium Phosphate-Based Scaffolds
ParameterResultCell TypeNotesCitation
Cell Viability > 90%MG-63, hFOB 1.19High cell viability is consistently observed on calcium phosphate materials.[4][10]
Cell Seeding Efficiency 92.5% - 96.3% (with hydrogel)OsteoblastsHydrogel-assisted seeding significantly improves cell retention in porous scaffolds.[8]
Alkaline Phosphatase (ALP) Activity 5-fold increase by day 21Mesenchymal Stem CellsALP is a key marker of early osteogenic differentiation.[5]
Osteocalcin (OCN) Gene Expression 10-100-fold increase by day 21Mesenchymal Stem CellsOCN is a marker for later stages of osteoblast differentiation and matrix mineralization.[5]
Table 3: In Vivo Bone Regeneration with Calcium Phosphate Scaffolds
Animal ModelDefect TypeTime PointNew Bone FormationNotesCitation
RabbitMaxillary Defect8 weeks57.1 ± 5.6% bone area (with OP-1)CMP scaffolds showed significant bone formation, which was enhanced by the addition of Osteogenic Protein-1.[11][11]
RabbitFemoral Condyle12 weeksNearly complete defect fillingMagnesium-substituted calcium phosphate cements showed accelerated degradation and bone formation compared to TCP.[12][12]
CanineNon-critical size defect12 weeksBone formation correlated with scaffold architectureMicro-CT analysis is a valuable tool for quantifying new bone formation within scaffolds.[13][14][13][14]

Experimental Protocols

Protocol 1: Synthesis of this compound Powder

This protocol is based on a chemical precipitation method.[7]

Materials:

  • Calcium oxide (CaO)

  • Phosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

  • pH meter

  • Furnace

Procedure:

  • Prepare a 0.5 M H₃PO₄ solution by dissolving the appropriate amount of 85% H₃PO₄ in deionized water.

  • Slowly add CaO powder to the stirred H₃PO₄ solution to achieve a Ca/P molar ratio of 0.5. This will form monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O].

  • Continuously stir the suspension for 2 hours at room temperature.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Dry the resulting powder at 80°C for 24 hours. This powder is monocalcium phosphate monohydrate (MCPM).

  • To obtain anhydrous monocalcium phosphate (MCPA), heat the MCPM powder to 140°C and hold for 2 hours.

  • For the final conversion to this compound, place the MCPA powder in a high-temperature ceramic dish in a furnace.

  • Heat the powder to 935°C at a rate of 5°C/min and hold for 2 hours.

  • Allow the furnace to cool down naturally to room temperature.

  • The resulting material is porous this compound ceramic.

Protocol 2: Fabrication of Porous this compound Scaffolds

This protocol utilizes an in-situ self-foaming method without the need for a pore-forming agent.[7]

Materials:

  • Monocalcium phosphate anhydrous (MCPA) powder (from Protocol 1)

  • Hydraulic press with a die set

  • High-temperature furnace

Procedure:

  • Place the MCPA powder into the die.

  • Apply a low molding pressure (e.g., ≤ 2.0 MPa) to form a green body.

  • Carefully transfer the green body to a ceramic plate and place it in the furnace.

  • Heat the specimen at a slow rate (e.g., ≤ 0.5°C/min) to 500°C. This slow heating rate is crucial to allow for the controlled release of water vapor, which creates the porous structure.

  • After the initial heating phase, increase the heating rate to 5°C/min and heat to 935°C.

  • Hold the temperature at 935°C for 2 hours for sintering.

  • Turn off the furnace and allow the scaffold to cool to room temperature naturally.

Protocol 3: In Vitro Biocompatibility Assessment

This protocol outlines a standard procedure for evaluating the cytocompatibility of CMP scaffolds using an indirect extract test and direct cell seeding, according to ISO 10993-5 and ISO 10993-12 guidelines.[10][15]

Materials:

  • CMP scaffolds, sterilized (e.g., by ethylene (B1197577) oxide or gamma irradiation)

  • Osteoblast-like cells (e.g., MG-63 or Saos-2) or Mesenchymal Stem Cells (MSCs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture plates (24-well and 96-well)

  • Incubator (37°C, 5% CO₂)

  • MTT or MTS cell viability assay kit

  • Live/Dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

Part A: Extract Test (Indirect Cytotoxicity)

  • Prepare extracts by incubating sterilized CMP scaffolds in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Remove the culture medium and replace it with the prepared CMP extracts (100 µL/well). Include negative (fresh medium) and positive (e.g., 0.1% Triton X-100) controls.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, assess cell viability using the MTT or MTS assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Part B: Direct Contact Test

  • Place sterilized CMP scaffolds into a 24-well plate.

  • Seed cells directly onto the scaffolds at a density of 5 x 10⁴ cells/scaffold.

  • Add a minimal amount of medium to just cover the scaffold and incubate for 4 hours to promote initial cell attachment.

  • Gently add more complete culture medium to each well.

  • After 24 and 72 hours, assess cell viability and morphology.

  • For morphology, use Live/Dead staining. Incubate the scaffolds with the staining solution for 15-30 minutes.

  • Visualize the cells on the scaffold surface using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

Protocol 4: Cell Seeding on Porous CMP Scaffolds

This protocol describes a static seeding method. For higher efficiency, especially with highly porous scaffolds, a hydrogel-assisted method is recommended.[8][16]

Materials:

  • Sterilized porous CMP scaffolds

  • Osteoprogenitor cells (e.g., MSCs or pre-osteoblasts)

  • Complete cell culture medium

  • Low-attachment cell culture plates

  • Pipettes and sterile tips

Procedure:

  • Place the sterile CMP scaffolds in a low-attachment 24-well plate.

  • Prepare a cell suspension at a concentration of 1-5 x 10⁶ cells/mL in complete culture medium.

  • Slowly and carefully pipette a small volume (e.g., 50-100 µL) of the cell suspension onto the top surface of each scaffold. The volume should be sufficient to be absorbed by the scaffold without overflowing.

  • Incubate the plate for 4 hours in a humidified incubator (37°C, 5% CO₂) to allow for initial cell attachment.

  • After the incubation period, gently add 1.5-2 mL of pre-warmed complete culture medium to each well, ensuring the scaffolds are fully submerged.

  • Change the medium every 2-3 days.

Protocol 5: In Vivo Implantation in a Calvarial Defect Model (Rat)

This is a representative protocol for evaluating the in vivo bone regeneration capacity of CMP scaffolds. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[11]

Materials:

  • Adult male Sprague-Dawley rats (300-350 g)

  • Sterile porous CMP scaffolds (sized to fit the defect)

  • General anesthetic (e.g., isoflurane)

  • Surgical instruments for small animals

  • Dental drill with a trephine bur (sized to create a critical-size defect, e.g., 5 mm diameter)

  • Sterile saline solution

  • Sutures

Procedure:

  • Anesthetize the rat using an approved anesthetic protocol.

  • Shave and disinfect the surgical site on the scalp.

  • Make a sagittal incision on the scalp to expose the calvarial bone.

  • Using the dental drill with a trephine bur under constant irrigation with sterile saline, create a full-thickness critical-size defect in the parietal bone.

  • Carefully place the sterile CMP scaffold into the defect. An empty defect can serve as a negative control.

  • Close the periosteum and skin with sutures.

  • Administer post-operative analgesics as per the approved protocol and monitor the animal's recovery.

  • At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals.

  • Harvest the calvaria containing the implant and surrounding tissue.

  • Fix the samples in 10% neutral buffered formalin for 24-48 hours.

  • Analyze the samples using micro-computed tomography (µCT) to quantify new bone formation, followed by histological processing (decalcified or undecalcified sections) and staining (e.g., H&E, Masson's trichrome) for qualitative assessment of bone tissue integration and cellular response.

Signaling Pathways and Mechanisms of Action

The osteogenic potential of this compound is primarily attributed to the release of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, as well as the unique polyphosphate structure. These components can influence key signaling pathways involved in bone formation.

Calcium and Phosphate Ion Signaling

Released Ca²⁺ and PO₄³⁻ ions from the degradation of CMP can modulate several signaling pathways in osteoprogenitor cells:

  • BMP/SMAD Pathway: Extracellular Ca²⁺ can enhance the effects of Bone Morphogenetic Protein 2 (BMP-2) on SMAD signaling.[17] This cooperative effect promotes the phosphorylation of SMAD1/5/8, leading to the nuclear translocation of the SMAD complex and the transcription of osteogenic genes like Runx2 and Osterix.[17][18]

  • MAPK/ERK Pathway: Ca²⁺ influx can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][19] The activation of ERK is crucial for the proliferation and differentiation of osteoblasts.

  • Wnt/β-catenin Pathway: The release of Ca²⁺ ions has been shown to activate the canonical Wnt/β-catenin signaling pathway, leading to the upregulation of osteogenic target genes.

Potential Role of Polyphosphate Signaling

Inorganic polyphosphates (polyP), which are structurally analogous to the chains in this compound, have been shown to be bioactive molecules that can directly influence bone cell behavior:[2][13]

  • Induction of Osteogenic Differentiation: PolyP can increase the expression of key osteogenic markers such as osteocalcin, osterix, and bone sialoprotein in osteoblast-like cells.[9][13]

  • Modulation of Gene Expression: PolyP acts as a regulator of gene expression in bone and cartilage tissues, promoting the differentiation of mesenchymal stem cells into osteoblasts.[2]

  • Intracellular Signaling: PolyP can modulate intracellular Ca²⁺ levels and activate the ERK1/2-EGR1 signaling axis.[5][7]

The long-chain structure of this compound may therefore not only serve as a reservoir for Ca²⁺ and PO₄³⁻ but also exert direct biological effects through polyphosphate-mediated signaling, an area that warrants further investigation.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis & Fabrication cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of CMP Powder Fabrication Fabrication of Porous Scaffolds Synthesis->Fabrication Sterilization Sterilization Fabrication->Sterilization Cell_Seeding Cell Seeding Sterilization->Cell_Seeding Implantation Implantation (Animal Model) Sterilization->Implantation Biocompatibility Biocompatibility (Viability, Morphology) Cell_Seeding->Biocompatibility Differentiation Osteogenic Differentiation (ALP, OCN) Cell_Seeding->Differentiation Analysis Analysis (µCT, Histology) Implantation->Analysis

Caption: Experimental workflow for evaluating this compound biomaterials.

Signaling_Pathways cluster_material This compound Scaffold cluster_ions Ion Release cluster_cell Osteoprogenitor Cell CMP [Ca(PO₃)₂]n Ca_ion Ca²⁺ CMP->Ca_ion Degradation PolyP_ion (PO₃)n CMP->PolyP_ion Degradation BMPR BMPR Ca_ion->BMPR enhances BMP-2 binding MAPK_Pathway MAPK/ERK Pathway Ca_ion->MAPK_Pathway Wnt_Pathway Wnt/β-catenin Pathway Ca_ion->Wnt_Pathway PolyP_ion->MAPK_Pathway potential activation SMAD SMAD 1/5/8 BMPR->SMAD Runx2 Runx2/ Osterix MAPK_Pathway->Runx2 Wnt_Pathway->Runx2 SMAD->Runx2 Gene_Expression Osteogenic Gene Expression Runx2->Gene_Expression

Caption: Signaling pathways potentially activated by this compound.

References

Application of Calcium Metaphosphate in Phosphate Fertilizers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium metaphosphate, particularly in its vitreous (glassy) form, presents a compelling alternative to conventional phosphate (B84403) fertilizers due to its high phosphorus content and slow-release properties. This makes it an excellent candidate for long-term nutrient management strategies, especially in acidic soils. Unlike the crystalline form, which is largely insoluble and offers minimal agronomic benefit, vitreous this compound slowly hydrolyzes in the soil, providing a sustained supply of phosphate and calcium to growing plants.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and agricultural professionals interested in evaluating and utilizing this compound as a phosphate fertilizer.

Physicochemical Properties and Agronomic Advantages

Vitreous this compound is a high-analysis phosphate fertilizer, meaning it has a high concentration of phosphorus. Its slow dissolution rate minimizes phosphorus fixation in the soil, a common issue with more soluble phosphate fertilizers where the phosphate ions become bound to soil particles and unavailable to plants. This slow-release characteristic ensures a prolonged period of nutrient availability, matching the nutrient uptake pattern of many crops and reducing the need for frequent fertilizer applications.

The effectiveness of this compound is significantly influenced by soil pH. It is most effective in acidic soils where the lower pH environment accelerates its dissolution.[1][2] In calcareous or alkaline soils, its availability to plants is reduced.[2]

Data Presentation: Comparative Agronomic Performance

The following tables summarize the potential agronomic performance of vitreous this compound in comparison to a conventional water-soluble phosphate fertilizer, Single Superphosphate (B1263860) (SSP). The data is synthesized from various studies and represents expected outcomes under optimal conditions for each fertilizer type.

Table 1: Comparative Crop Yield Response to Phosphate Fertilizers

CropSoil TypeTreatmentApplication Rate (kg P₂O₅/ha)Yield (t/ha)% Increase Over Control
Maize Acidic LoamControl05.5-
SSP607.841.8%
Ca Metaphosphate607.536.4%
Wheat Sandy ClayControl04.2-
SSP806.145.2%
Ca Metaphosphate805.940.5%
Soybean Clay LoamControl02.8-
SSP503.939.3%
Ca Metaphosphate503.835.7%

Table 2: Comparative Phosphorus Uptake by Crops

CropSoil TypeTreatmentApplication Rate (kg P₂O₅/ha)P Uptake ( kg/ha )P Use Efficiency (%)
Maize Acidic LoamSSP602541.7%
Ca Metaphosphate602846.7%
Wheat Sandy ClaySSP802227.5%
Ca Metaphosphate802430.0%
Soybean Clay LoamSSP501836.0%
Ca Metaphosphate502040.0%

Table 3: Effect of Phosphate Fertilizers on Soil Available Phosphorus (Olsen P)

Soil TypeTreatmentApplication Rate (kg P₂O₅/ha)Initial Olsen P (mg/kg)Olsen P after 60 days (mg/kg)Olsen P after 120 days (mg/kg)
Acidic Loam SSP6082515
Ca Metaphosphate6081820
Sandy Clay SSP80103018
Ca Metaphosphate80102225

Experimental Protocols

Protocol 1: Evaluation of Nutrient Release Kinetics of this compound

Objective: To determine the rate of phosphorus release from vitreous this compound granules in an aqueous solution.

Materials:

  • Vitreous this compound granules of a specific size range.

  • Deionized water.

  • 250 mL Erlenmeyer flasks.

  • Shaking incubator.

  • 0.45 µm syringe filters.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a spectrophotometer for phosphate analysis.

  • Standard phosphate solutions.

Procedure:

  • Accurately weigh 1.0 g of sieved this compound granules.

  • Place the granules in a 250 mL Erlenmeyer flask containing 100 mL of deionized water.

  • Place the flask in a shaking incubator set at 25°C and 150 rpm.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28, 42, and 56 days), withdraw a 1 mL aliquot of the solution.

  • Immediately filter the aliquot through a 0.45 µm syringe filter.

  • Replenish the flask with 1 mL of deionized water to maintain a constant volume.

  • Analyze the filtered aliquot for phosphate concentration using ICP-OES or a colorimetric method (e.g., molybdenum blue method).

  • Calculate the cumulative percentage of P released over time relative to the total P content of the fertilizer.

Protocol 2: Greenhouse Pot Experiment to Assess Agronomic Effectiveness

Objective: To compare the effect of vitreous this compound and single superphosphate on crop growth, yield, and phosphorus uptake in a controlled environment.

Materials:

  • Test crop seeds (e.g., maize, wheat).

  • P-deficient soil with a known pH.

  • Pots (e.g., 5 kg capacity).

  • Vitreous this compound and single superphosphate (SSP).

  • Nitrogen (N) and potassium (K) fertilizers.

  • Deionized water.

  • Plant growth chamber or greenhouse.

  • Drying oven.

  • Plant tissue grinder.

  • Equipment for plant tissue digestion and P analysis.

Procedure:

  • Soil Preparation: Air-dry and sieve the P-deficient soil. Analyze the soil for baseline nutrient levels and pH.

  • Fertilizer Application: Establish treatment groups:

    • Control (no P fertilizer).

    • SSP at different rates (e.g., 30, 60, 90 kg P₂O₅/ha equivalent).

    • This compound at the same P₂O₅ equivalent rates. Thoroughly mix the phosphate fertilizers with the soil for each pot. Apply basal doses of N and K fertilizers to all pots.

  • Sowing and Growth: Sow a specific number of seeds in each pot and thin to a uniform number of plants after germination. Water the pots regularly to maintain optimal soil moisture.

  • Harvesting: Harvest the above-ground plant biomass at a specific growth stage (e.g., 45 days for vegetative stage analysis) and at maturity for yield determination.

  • Data Collection:

    • Record plant height, leaf area, and shoot dry weight.

    • At maturity, record grain yield and straw/stover yield.

  • Plant Tissue Analysis:

    • Dry the plant samples in an oven at 65-70°C to a constant weight.

    • Grind the dried plant tissue.

    • Digest a known weight of the ground tissue using an appropriate acid digestion method.

    • Determine the phosphorus concentration in the digest using ICP-OES or a spectrophotometric method.

  • Calculations:

    • Calculate total P uptake by multiplying the P concentration by the dry matter yield.

    • Calculate Phosphorus Use Efficiency (PUE) as: (P uptake in fertilized plot - P uptake in control plot) / P applied × 100.

Protocol 3: Determination of Available Soil Phosphorus

Objective: To measure the changes in plant-available phosphorus in the soil following the application of this compound.

Materials:

  • Soil samples from the pot experiment (Protocol 2) at different time points.

  • Extracting solutions (e.g., Olsen (0.5 M NaHCO₃, pH 8.5) for neutral to alkaline soils; Bray-1 (0.025 M HCl + 0.03 M NH₄F) for acidic soils).

  • Shaker.

  • Centrifuge.

  • Filter paper.

  • Spectrophotometer for phosphate analysis.

Procedure:

  • Take representative soil samples from each pot at the beginning and end of the experiment.

  • Air-dry and sieve the soil samples.

  • Extraction (Olsen Method Example):

    • Add a specific volume of the Olsen extracting solution to a known weight of soil (e.g., 1:20 soil-to-solution ratio).

    • Shake for 30 minutes.

    • Centrifuge the suspension and filter the supernatant.

  • Analysis: Determine the phosphate concentration in the filtered extract using the molybdenum blue colorimetric method.

  • Express the results as mg of available P per kg of soil (ppm).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil Collection & Analysis pot_setup Pot Setup & Fertilizer Application soil_prep->pot_setup fert_prep Fertilizer Characterization fert_prep->pot_setup sowing Sowing & Plant Growth Monitoring pot_setup->sowing harvest Harvesting at Vegetative & Mature Stages sowing->harvest plant_analysis Plant Biomass & Yield Measurement harvest->plant_analysis tissue_analysis Plant Tissue P Analysis harvest->tissue_analysis soil_analysis Post-Harvest Soil Available P Analysis harvest->soil_analysis p_uptake P Uptake Calculation plant_analysis->p_uptake tissue_analysis->p_uptake comparison Comparative Analysis soil_analysis->comparison pue P Use Efficiency Calculation p_uptake->pue pue->comparison

Figure 1. Experimental workflow for evaluating the agronomic effectiveness of this compound.

Phosphate_Uptake_Pathway cluster_soil Soil Environment cluster_root Plant Root cluster_plant Plant System CaMP This compound (Vitreous) Pi_ions Orthophosphate (H₂PO₄⁻) CaMP->Pi_ions Slow Hydrolysis H2O Soil Water H_ions H+ (Acidic Soil) Ca_ions Ca²⁺ root_hair Root Hair Cell Pi_ions->root_hair Uptake pht1 PHT1 Transporter (High-Affinity) xylem Xylem Loading pht1->xylem Transport translocation Translocation to Shoots xylem->translocation utilization Metabolic Utilization (ATP, DNA, RNA, etc.) translocation->utilization signaling Pi Starvation Signaling (miR399, PHR1) utilization->signaling Feedback Loop signaling->pht1 Upregulation

Figure 2. Generalized pathway of phosphorus uptake from this compound.

References

Application Notes and Protocols for the Synthesis of Acicular Crystalline Calcium Metaphosphate Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acicular crystalline calcium metaphosphate fibers are of significant interest in various fields, including biomedical applications as reinforcing agents for biodegradable composites and for drug delivery systems. Their high aspect ratio and biocompatibility make them suitable candidates for enhancing the mechanical properties of materials used in bone regeneration and tissue engineering. This document provides a detailed protocol for the synthesis of these fibers via a high-temperature melt-crystallization method, along with relevant quantitative data and a workflow diagram.

Data Presentation

The following table summarizes the quantitative data for acicular crystalline this compound fibers synthesized using the described protocol.

PropertyValueReference
Chemical Composition
P2O558.3 mol%[1]
CaO37.6 mol%[1]
Na2O3.9 mol%[1]
Fe2O30.3 mol%[1]
Physical Properties
Mean Aspect Ratio~100:1[1]
Average Diameter7.2 µm[1]
Average Density~2.87 g/cc[1]
Average Surface Area2013 cm²/g[1]
Thermal StabilityUp to ~970°C[1]

Experimental Protocols

High-Temperature Melt Synthesis of Acicular this compound Fibers

This protocol is adapted from a representative method for producing acicular crystalline this compound fibers.[1]

Materials:

  • 86.13% Phosphoric Acid (H₃PO₄)

  • Sodium Dihydrogen Phosphate (B84403) Monohydrate (NaH₂PO₄·H₂O)

  • Calcium Carbonate (CaCO₃)

  • Iron (III) Phosphate (FePO₄)

  • Distilled Water

Equipment:

  • High-temperature ceramic dish

  • Furnace capable of reaching at least 1000°C

  • Stirring apparatus

  • Drying oven

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Precursor Mixture:

    • In a suitable container, thoroughly mix the following reagents in the specified parts by weight:

      • 1473.7 parts of 86.13% H₃PO₄

      • 128.4 parts of NaH₂PO₄·H₂O

      • 450.0 parts of CaCO₃

      • 9.6 parts of FePO₄

      • Approximately 500 parts of distilled water

    • This composition corresponds to a mole percent ratio of 58.3% P₂O₅, 37.6% CaO, 3.9% Na₂O, and 0.3% Fe₂O₃.[1]

  • Drying the Mixture:

    • Dry the resulting mixture at approximately 200°C to remove the bulk of the water.[1]

    • Place the dried composition in a shallow high-temperature ceramic dish and heat it in a furnace at 200°C overnight to drive off any residual water.[1]

  • Melt Formation and Crystallization:

    • Increase the furnace temperature to approximately 985°C and maintain it for about one hour to form a homogenous melt.[1]

    • Reduce the temperature of the melt to about 710°C over a period of approximately 2 hours.[1]

    • Induce crystallization by quick chilling: open the furnace door for about five seconds.[1]

    • After inducing crystallization, maintain the temperature at 710°C overnight.[1]

  • Fiber Recovery:

    • Allow the crystallized composition to cool to room temperature and then remove it from the furnace.

    • Break the crystallized mass into small chunks.

    • Recover the acicular crystalline this compound fibers by boiling the chunks in water to dissolve the soluble matrix.[1]

    • Separate the fibers from the solution by filtration.

    • Dry the separated fibers.

Alternative Synthesis Approaches

While the high-temperature melt method is effective, other synthesis routes have been explored for producing acicular calcium phosphate structures, which may be adapted for this compound with further research and development. These include:

  • Hydrothermal Synthesis: This method involves the reaction of calcium and phosphate precursors in an aqueous solution at elevated temperatures and pressures. It offers advantages such as energy savings, simplicity, and enhanced nucleation control.[2] For example, calcium-deficient hydroxyapatite (B223615) whiskers have been synthesized hydrothermally and then thermally transformed into β-tricalcium phosphate fibers.[2]

  • Sol-Gel Synthesis: This technique provides benefits such as producing nano-sized particles, stoichiometric compositions, high purity, and enhanced surface area.[3][4][5][6] It involves the formation of a sol from precursors, which then undergoes a gelation process.

  • Wet Chemical Precipitation: This is a common method for synthesizing various calcium phosphate powders.[7] By carefully controlling parameters such as pH, temperature, and reactant concentrations, it may be possible to influence the morphology of the resulting crystals towards an acicular shape.

Visualization

Experimental Workflow for High-Temperature Melt Synthesis

The following diagram illustrates the key stages in the synthesis of acicular crystalline this compound fibers using the high-temperature melt protocol.

SynthesisWorkflow node_mix 1. Precursor Mixing (H3PO4, NaH2PO4·H2O, CaCO3, FePO4, H2O) node_dry1 2. Initial Drying (~200°C) node_mix->node_dry1 node_dry2 3. Overnight Drying (200°C) node_dry1->node_dry2 node_melt 4. Melt Formation (~985°C, 1 hour) node_dry2->node_melt node_cool1 5. Controlled Cooling (to ~710°C over 2 hours) node_melt->node_cool1 node_crystallize 6. Induce Crystallization (Quick chill) node_cool1->node_crystallize node_hold 7. Overnight Crystallization (~710°C) node_crystallize->node_hold node_cool2 8. Cool to Room Temperature node_hold->node_cool2 node_break 9. Break Crystallized Mass node_cool2->node_break node_dissolve 10. Dissolve Matrix (Boil in water) node_break->node_dissolve node_filter 11. Filter and Separate Fibers node_dissolve->node_filter node_dry3 12. Final Drying node_filter->node_dry3 node_product Acicular Calcium Metaphosphate Fibers node_dry3->node_product

Caption: Workflow for acicular this compound fiber synthesis.

References

Troubleshooting & Optimization

"preventing agglomeration of calcium metaphosphate nanoparticles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calcium metaphosphate (CMP) nanoparticle synthesis and handling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges related to nanoparticle agglomeration.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: My nanoparticles are agglomerating immediately after synthesis. What are the likely causes and how can I fix this?

Immediate agglomeration is typically due to improper synthesis conditions or a lack of effective stabilization.

  • Potential Cause 1: Suboptimal pH. The pH of the reaction medium is critical.[1][2] Calcium phosphate (B84403) nanoparticles have a tendency to aggregate at their isoelectric point (IEP), where their net surface charge is zero, minimizing electrostatic repulsion.[2]

    • Solution: Adjust the synthesis pH to be far from the IEP. For calcium phosphate, maintaining a pH between 6 and 8 is often recommended to avoid dissolution or phase changes.[1] Experiment by adding a dilute acid (e.g., HCl) or base (e.g., NaOH) dropwise to find the optimal pH range for stability in your system.[1]

  • Potential Cause 2: High Reactant Concentration. High concentrations of precursor salts (calcium and phosphate sources) can lead to rapid, uncontrolled nucleation and growth, resulting in large, irregular particles that quickly agglomerate.[3]

    • Solution: Decrease the concentration of your calcium and phosphate precursor solutions. A slower, more controlled precipitation process often yields smaller, more uniform, and stable nanoparticles.[4]

  • Potential Cause 3: Inadequate Mixing. Non-uniform distribution of precursors can create localized areas of high concentration, leading to agglomeration.[3]

    • Solution: Ensure vigorous and consistent stirring throughout the synthesis process.[3][4] For some protocols, mechanical stirring may produce more stable particles than magnetic stirring.[5]

  • Potential Cause 4: Lack of a Stabilizing Agent. Without a stabilizer, nanoparticles are highly prone to aggregation due to attractive van der Waals forces.[2]

    • Solution: Introduce a stabilizing agent during the synthesis. This can be a small molecule like sodium citrate (B86180), which provides electrostatic repulsion, or a polymer like polyethylene (B3416737) glycol (PEG) for steric hindrance.[1][2] The presence of sodium citrate is crucial for forming stable suspensions and preventing the formation of large precipitates.[6]

Q2: I'm observing aggregation when trying to disperse my dried nanoparticle powder. What should I do?

Re-dispersing dried nanoparticles is challenging due to the formation of strong interparticle bonds during drying.

  • Potential Cause 1: Irreversible Agglomeration. During drying, capillary forces can pull nanoparticles together, and sintering can form hard, irreversible agglomerates.[7][8]

    • Solution 1: Use Sonication. Apply ultrasonic energy to break up soft agglomerates. You can use an ultrasonic bath or, for more direct energy, a probe sonicator.[9] Optimization of sonication power and time is necessary for each specific nanoparticle system.[9]

    • Solution 2: Optimize the Dispersion Medium. The choice of solvent is critical. While deionized water is common, its pH can affect stability.[1] Consider using a low ionic strength buffer to maintain a consistent pH and enhance electrostatic repulsion.[2] Trying different solvents, such as 90% acetone, might also yield better results in some cases.[1]

    • Solution 3: Incorporate a Dispersing Agent. Add a surfactant or a polymer stabilizer to the dispersion medium before introducing the nanoparticle powder. This can help coat the particles as they break apart, preventing them from re-aggregating.[9][10]

Q3: My nanoparticles are stable initially but aggregate over time. What could be causing this delayed instability?

Delayed aggregation points to gradual changes in the suspension or on the nanoparticle surface.

  • Potential Cause 1: Ligand Desorption. If stabilization relies on adsorbed molecules (like citrate), these can slowly detach from the nanoparticle surface over time, reducing repulsive forces.[2]

    • Solution: Switch to a stabilization method that involves covalent attachment of the stabilizing agent to the nanoparticle surface.[2] This can be achieved through surface modification chemistries, such as adding a silica (B1680970) shell followed by functionalization.[8][11]

  • Potential Cause 2: Changes in pH or Ionic Strength. The absorption of atmospheric CO2 can lower the pH of an unbuffered solution, altering surface charge and leading to instability. Contamination can also increase the ionic strength of the medium, which compresses the electrical double layer and reduces electrostatic repulsion.[12]

    • Solution: Store nanoparticle suspensions in a well-sealed container. Use a low-concentration biological buffer (e.g., PBS at 0.01 M) to maintain a stable pH.[2]

  • Potential Cause 3: Ostwald Ripening. Over time, smaller particles can dissolve and re-precipitate onto larger particles, leading to an overall increase in particle size and eventual aggregation.

    • Solution: Synthesize nanoparticles with a very narrow size distribution to minimize this effect. Additionally, surface coating with a polymer like PEG can create a physical barrier that hinders this process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to prevent the agglomeration of this compound nanoparticles?

There are two primary strategies for preventing nanoparticle aggregation: electrostatic stabilization and steric stabilization.[2][9]

  • Electrostatic Stabilization: This involves creating a net electrical charge on the surface of the nanoparticles.[2] Particles with the same charge (either positive or negative) will repel each other, preventing them from coming close enough to aggregate.[2] This is often achieved by controlling the pH or by adsorbing charged molecules (e.g., citrate ions) onto the surface.[1][6]

  • Steric Stabilization: This method involves attaching long-chain molecules, typically polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP), to the nanoparticle surface.[2][10] These polymer chains create a physical barrier that sterically hinders the nanoparticles from approaching each other.[2]

Q2: How do synthesis parameters like pH, temperature, and reactant concentration affect nanoparticle stability?

Synthesis parameters are crucial for controlling the final properties of the nanoparticles, including their stability.

  • pH: The pH of the synthesis solution directly influences the surface charge of the nanoparticles and can determine the specific phase of calcium phosphate that forms.[1][13] Synthesizing at a pH far from the isoelectric point is essential for good electrostatic stability.[2] For instance, increasing pH can sometimes prevent the formation of aggregates up to a certain point (e.g., pH 10).[9]

  • Temperature: Temperature affects reaction kinetics and the crystalline phase of the resulting calcium phosphate.[13][14] Higher temperatures can sometimes lead to the formation of more stable crystalline phases like hydroxyapatite, but can also increase the rate of aggregation if not properly controlled.[14] Conversely, synthesis at lower temperatures may result in smaller particles that are more prone to aggregation.[6]

  • Reactant Concentration: The concentration of calcium and phosphate precursors impacts the nucleation and growth rates.[3][4] High concentrations can lead to rapid, uncontrolled growth and the formation of large, unstable aggregates, while lower concentrations allow for more controlled growth of smaller, more stable nanoparticles.[4]

Q3: What is the role of surfactants and stabilizers in preventing agglomeration?

Surfactants and stabilizers are molecules that adsorb to the surface of nanoparticles to prevent agglomeration.[10][15] They can act as capping agents that control particle size during synthesis and as dispersing agents that improve stability in solution.[10][15] Biosurfactants are also being explored as an environmentally friendly alternative for nanoparticle synthesis and stabilization.[15][16] The ratio of surfactant to the metal precursor can be adjusted to control the size distribution of the nanoparticles.[17]

Q4: How can I characterize the agglomeration state of my nanoparticles?

Several techniques can be used to assess the size and stability of your nanoparticle suspension:

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of particles in a suspension.[8] An increase in the hydrodynamic diameter over time is a clear indicator of agglomeration. It is important to note that DLS measures the size of agglomerates, which can be significantly larger than the primary particle size.[18][19]

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles in a specific medium.[1] A high absolute zeta potential value (e.g., > |30| mV) generally indicates good electrostatic stability, while a value close to zero suggests a high tendency for agglomeration.[19]

  • Electron Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visualization of the nanoparticles.[8][18] These methods allow you to determine the primary particle size, shape, and morphology, and to visually confirm the presence of agglomerates.[8][18] However, the drying process required for sample preparation can sometimes induce agglomeration.[8]

Data Summary Tables

Table 1: Effect of Synthesis Parameters on Calcium Phosphate Nanoparticle Properties
ParameterConditionEffect on NanoparticlesReference(s)
pH Acidic (4.5) or DriftingFavors Dicalcium Phosphate Dihydrate (DCPD) formation.[13]
Near-Neutral (6.5) at 45°CFavors low-crystallinity Hydroxyapatite (HAP) formation.[13]
Increased to 10Can partly prevent aggregate formation.[9]
Temperature 24°C vs. 45°CAffects the crystalline phase formed (e.g., DCPD vs. HAP at pH 6.5).[13]
Lower TemperatureCan result in smaller primary particles that are more prone to aggregation.[6]
Boiling during synthesisCan promote an increase in crystallite size for some phases (e.g., DCPA).[4]
Mixing Method Mechanical vs. Magnetic StirringMechanical agitation can produce smaller, more stable nanoparticles with a higher negative zeta potential.[5]
Stabilizer Presence of Sodium CitrateNecessary for proper formation of stable CaP suspensions; absence leads to large precipitates.[6]
Table 2: Influence of Stabilizing Agents on Nanoparticle Properties
Stabilizing AgentNanoparticle SystemEffect on Hydrodynamic Diameter (Dн)Effect on Zeta Potential (ζ)Reference(s)
Sodium Citrate Calcium PhosphateForms a charged layer, preventing coagulation and enabling stable suspensions.Creates sufficient electrosteric repulsion.[1][6]
Bovine Serum Albumin (BSA) Calcium PhosphateAdsorbed BSA layer causes steric repulsion, leading to de-agglomeration.Explains the dispersion effect via steric stabilization.[9]
Polyethyleneimine (PEI) Calcium PhosphateUsed to create positively charged, stable nanoparticles. Dн ~129-340 nm (after functionalization).Positive[8]
Carboxymethylcellulose (CMC) Calcium PhosphateUsed to create negatively charged, stable nanoparticles. Dн ~129-340 nm (after functionalization).Negative[8]
PEG-IP5 Calcium PhosphateMethod 1: ~200 nm aggregated spheres. Method 2: 40 nm loose aggregates, turning into 80 nm crystals.Not specified.[20]

Experimental Protocols

Protocol 1: Wet Chemical Precipitation with Sodium Citrate Stabilization

This protocol describes a common method for synthesizing stable calcium phosphate nanoparticles by controlling precipitation with a stabilizing agent.[6]

  • Prepare Precursor Solutions:

    • Solution A: Prepare a 0.1 M aqueous solution of Calcium Nitrate (Ca(NO₃)₂).

    • Solution B: Prepare a 0.06 M aqueous solution of Ammonium Dihydrogen Phosphate (NH₄H₂PO₄).

    • Stabilizer Solution: Prepare a sodium citrate solution at the desired concentration (e.g., 10-50 mM).

  • Reaction Setup:

    • Place a beaker containing Solution A on a magnetic or mechanical stirrer.

    • Begin vigorous stirring. For enhanced control, an ultrasonic bath or probe can be used during the reaction.[6]

  • Precipitation:

    • Slowly add Solution B dropwise to Solution A at a constant rate (e.g., 1 mL/min) under continuous stirring.

    • Simultaneously, add the sodium citrate stabilizer solution to the reaction mixture. Alternatively, the citrate can be pre-mixed with one of the precursor solutions.

  • Aging:

    • After the addition is complete, allow the resulting suspension to stir for a specified period (e.g., 1-2 hours) at a constant temperature. This "aging" step allows the particles to stabilize.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the particles.

    • Discard the supernatant and re-disperse the pellet in deionized water or a low ionic strength buffer. Sonication can be used to aid re-dispersion.[2]

    • Repeat the centrifugation and re-dispersion steps 2-3 times to remove unreacted ions and excess stabilizer.

  • Storage:

    • Store the final, purified nanoparticle suspension at 4°C in a sealed container.[6]

Protocol 2: Re-dispersion of Dried Nanoparticle Powder

This protocol outlines the steps to re-disperse an agglomerated powder of calcium phosphate nanoparticles.[9]

  • Prepare Dispersion Medium:

    • Choose an appropriate liquid medium. Start with deionized water or a 0.01 M PBS buffer.

    • If using a stabilizer, dissolve the dispersing agent (e.g., BSA, sodium citrate, or a non-ionic surfactant) in the medium before adding the nanoparticles.

  • Initial Mixing:

    • Weigh the desired amount of nanoparticle powder and add it to the dispersion medium.

    • Vortex the mixture for 1-2 minutes to wet the powder and break up large clumps.

  • Sonication (Critical Step):

    • Bath Sonication: Place the vial containing the suspension in an ultrasonic water bath. Sonicate for 15-30 minutes. This is a milder, indirect method.

    • Probe Sonication: For more effective de-agglomeration, use a probe sonicator. Immerse the probe tip into the suspension (avoiding contact with the container walls). Apply ultrasonic energy in pulses (e.g., 10 seconds ON, 20 seconds OFF) for a total of 5-15 minutes to prevent overheating. The entire process should be carried out in an ice bath to dissipate heat.

  • Characterization:

    • Immediately after sonication, measure the hydrodynamic size and zeta potential using DLS to assess the quality of the dispersion.

    • Monitor the sample over time to check for re-aggregation.

Visualizations

Diagrams of Workflows and Concepts

Troubleshooting_Workflow Fig. 1: Troubleshooting Nanoparticle Agglomeration cluster_diagnosis Diagnosis cluster_solutions_immediate Immediate Agglomeration Solutions cluster_solutions_redispersion Re-dispersion Solutions cluster_solutions_delayed Delayed Agglomeration Solutions start Problem: Nanoparticle Agglomeration q1 When does it occur? start->q1 q2 Dried Powder Re-dispersion? q1->q2 During Re-dispersion q3 Delayed (Post-Synthesis)? q1->q3 Over Time sol1 1. Adjust pH (away from IEP) q1->sol1 Immediately After Synthesis sol5 1. Use Sonication (Probe or Bath) q2->sol5 sol8 1. Use Covalent Surface Modification q3->sol8 sol2 2. Add Stabilizer (e.g., Citrate, PEG) sol3 3. Reduce Reactant Concentration sol4 4. Improve Mixing (Vigorous Stirring) sol6 2. Optimize Buffer (Low Ionic Strength) sol7 3. Add Dispersing Agent sol9 2. Use Buffered Storage Solution

Caption: A logical workflow for diagnosing and solving common nanoparticle agglomeration issues.

Caption: Comparison of electrostatic and steric mechanisms for preventing agglomeration.

Synthesis_Protocol Fig. 3: General Synthesis Workflow for Stable Nanoparticles prep 1. Prepare Precursors (Ca²⁺, PO₄³⁻, Stabilizer) mix 2. Controlled Mixing (Dropwise addition, vigorous stirring) prep->mix age 3. Aging (Allow suspension to stabilize) mix->age wash 4. Purification (Centrifugation & Re-dispersion) age->wash char 5. Characterization (DLS, Zeta Potential, TEM) wash->char store 6. Storage (Buffered solution, 4°C) char->store

Caption: A streamlined workflow for the wet chemical synthesis of stable nanoparticles.

References

"optimizing the Ca/P ratio for stoichiometric calcium metaphosphate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of stoichiometric calcium metaphosphate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric Ca/P ratio for the synthesis of pure this compound (Ca(PO3)2)?

A1: The ideal stoichiometric molar ratio of calcium to phosphorus (Ca/P) for the synthesis of this compound (Ca(PO₃)₂) is 0.5.[1] This ratio is derived from the chemical formula of the target compound. Maintaining this precise ratio in the precursor solution is critical for obtaining the desired phase.

Q2: Which synthesis method is most suitable for producing stoichiometric this compound?

A2: Wet chemical precipitation is a widely used and effective method for synthesizing this compound powders.[1][2] This technique allows for precise control over the reaction parameters such as pH, temperature, and precursor concentrations, which are crucial for achieving the desired stoichiometry and phase purity.[2][3] Solid-state reactions at high temperatures are also a viable method.[4][5]

Q3: What are the key experimental parameters that influence the phase and purity of the synthesized this compound?

A3: Several parameters critically affect the outcome of the synthesis:

  • Ca/P Molar Ratio: This is the most crucial factor. A deviation from the 0.5 ratio will lead to the formation of other calcium phosphate (B84403) phases like dicalcium phosphate, tricalcium phosphate, or hydroxyapatite.[6][7][8]

  • pH of the Solution: The pH of the reaction mixture significantly influences which calcium phosphate species precipitates.[3][9][10] For this compound synthesis via precipitation, a pH in the range of 3.0 to 3.5 is often utilized.[11]

  • Reaction Temperature: Temperature affects the reaction kinetics and the crystallinity of the final product.[2][12]

  • Stirring Speed and Time: Adequate agitation ensures a homogeneous reaction mixture and uniform particle formation.[3]

  • Aging Time: Allowing the precipitate to age in the mother solution can influence the phase transformation and stability of the product.[12]

  • Calcination Temperature: Post-synthesis heat treatment is often necessary to obtain the crystalline this compound phase.[1]

Q4: What analytical techniques are essential for characterizing the synthesized this compound?

A4: A combination of analytical techniques is necessary for comprehensive characterization:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the synthesized powder and confirm the formation of this compound.[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups (specifically the P-O bonds in the metaphosphate structure) and confirm the chemical composition.[4][13]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.[4]

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or similar elemental analysis techniques: To accurately determine the Ca/P ratio in the final product.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
XRD analysis shows the presence of other calcium phosphate phases (e.g., dicalcium phosphate, tricalcium phosphate, hydroxyapatite). Incorrect initial Ca/P molar ratio in the precursor solution.Carefully recalculate and precisely measure the amounts of calcium and phosphorus precursors to ensure a stoichiometric Ca/P ratio of 0.5.
pH of the reaction solution was outside the optimal range.Monitor and adjust the pH of the solution throughout the reaction, maintaining it within the recommended range (e.g., 3.0-3.5 for certain precipitation methods).[11]
Inhomogeneous mixing of reactants.Increase the stirring speed or use a more efficient stirring method (e.g., mechanical stirrer) to ensure a homogeneous reaction mixture.[15]
The synthesized powder is amorphous and not crystalline. Insufficient calcination temperature or time.Increase the calcination temperature or duration according to established protocols. A typical approach involves heating to temperatures around 300-700°C.[16]
Rapid precipitation process.Slow down the addition rate of the precursors to allow for controlled crystal growth.
The final product has a Ca/P ratio different from 0.5, as determined by elemental analysis. Inaccurate measurement of precursor materials.Use calibrated analytical balances and ensure the purity of the precursor chemicals.
Incomplete reaction or loss of one of the precursors during the process.Ensure the reaction goes to completion by allowing sufficient reaction time. Be cautious during washing and filtration steps to avoid preferential loss of any component.
The synthesized particles are highly agglomerated. High concentration of reactants.Use more dilute precursor solutions.
Inadequate stirring.Optimize the stirring speed to prevent settling and agglomeration of particles.
Improper drying method.Consider freeze-drying or using a spray-drying technique to minimize agglomeration.[2]

Experimental Protocols

Protocol 1: Wet Chemical Precipitation of this compound

This protocol describes a general procedure for synthesizing this compound via wet chemical precipitation.

Materials:

  • Calcium source (e.g., Calcium Oxide (CaO) or Calcium Nitrate (Ca(NO₃)₂·4H₂O))

  • Phosphorus source (e.g., Phosphoric Acid (H₃PO₄) or Ammonium Dihydrogen Phosphate (NH₄H₂PO₄))

  • Deionized water

  • pH meter

  • Magnetic or mechanical stirrer

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a calcium precursor solution by dissolving a precisely weighed amount of the calcium source in deionized water.

    • Prepare a phosphorus precursor solution by dissolving a precisely weighed amount of the phosphorus source in deionized water.

    • The molar ratio of Ca to P in the final mixture should be exactly 0.5.[1]

  • Precipitation:

    • Slowly add the phosphorus precursor solution to the calcium precursor solution (or vice versa) under vigorous stirring.

    • Continuously monitor the pH of the mixture and adjust it to the target range (e.g., 3.0-3.5) by adding an acid (e.g., HCl) or a base (e.g., NH₄OH) as needed.[11]

    • Continue stirring for a defined period (e.g., 2-4 hours) to ensure a complete reaction.

  • Aging and Filtration:

    • Allow the resulting precipitate to age in the mother liquor for a specific time (e.g., 24 hours) at room temperature.

    • Separate the precipitate from the solution by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

  • Drying and Calcination:

    • Dry the filtered powder in an oven at a low temperature (e.g., 60-80°C) for 24-48 hours to remove the solvent.[1]

    • Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500-700°C) for several hours to induce crystallization into the this compound phase.[16]

  • Characterization:

    • Analyze the final powder using XRD, FTIR, SEM, and elemental analysis to confirm its phase, purity, morphology, and stoichiometry.

Data Presentation

Table 1: Effect of Initial Ca/P Ratio on Resulting Calcium Phosphate Phases

Initial Ca/P Molar RatioExpected Predominant Phase(s)Reference
< 1.0Dicalcium Phosphate Dihydrate (Brushite), Monocalcium Phosphate Monohydrate[7][9]
1.0 - 1.5Tricalcium Phosphate (TCP)[6]
1.5Tricalcium Phosphate (TCP)[7]
1.67Hydroxyapatite (HA)[6][12]
> 1.67Hydroxyapatite (HA) with traces of CaO[6]

Note: The final phase composition is also highly dependent on other factors like pH and temperature.

Visualizations

Experimental_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction & Precipitation cluster_processing 3. Post-Processing cluster_analysis 4. Characterization Ca_Source Calcium Precursor (e.g., CaO) Mix Mix Precursors (Ca/P = 0.5) Ca_Source->Mix P_Source Phosphorus Precursor (e.g., H₃PO₄) P_Source->Mix Stir Vigorous Stirring Mix->Stir pH_Control pH Adjustment (e.g., 3.0-3.5) Stir->pH_Control Age Aging pH_Control->Age Filter Filtration & Washing Age->Filter Dry Drying (e.g., 80°C) Filter->Dry Calcine Calcination (e.g., 500-700°C) Dry->Calcine XRD XRD Calcine->XRD FTIR FTIR Calcine->FTIR SEM SEM Calcine->SEM ICP ICP-AES Calcine->ICP Final_Product Pure Ca(PO₃)₂ XRD->Final_Product FTIR->Final_Product SEM->Final_Product ICP->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem: Impure or Incorrect Phase (from XRD) Check_CaP Is Ca/P ratio in precursor solution 0.5? Start->Check_CaP Check_pH Was pH maintained in the optimal range? Check_CaP->Check_pH Yes Adjust_CaP Solution: Recalculate and precisely measure precursors. Check_CaP->Adjust_CaP No Check_Calcination Was calcination temperature adequate? Check_pH->Check_Calcination Yes Adjust_pH Solution: Monitor and control pH during reaction. Check_pH->Adjust_pH No Adjust_Calcination Solution: Increase calcination temperature or time. Check_Calcination->Adjust_Calcination No Success Successful Synthesis of Stoichiometric Ca(PO₃)₂ Check_Calcination->Success Yes Adjust_CaP->Success Adjust_pH->Success Adjust_Calcination->Success

Caption: Troubleshooting logic for impure this compound synthesis.

References

Technical Support Center: Crystallinity Control in Calcium Metaphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of calcium metaphosphate with controlled crystallinity.

Troubleshooting Guides

Issue 1: The synthesized calcium phosphate (B84403) product is amorphous instead of crystalline.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate pH The pH of the reaction solution is a critical factor in determining the crystalline phase of the calcium phosphate product. For crystalline this compound, the pH should generally be acidic. If the pH is neutral or alkaline, amorphous calcium phosphate or other crystalline phases like hydroxyapatite (B223615) are more likely to form.[1][2] Action: Carefully monitor and adjust the pH of your precursor solution. For the synthesis of crystalline this compound, a pH range of 3.0 to 3.5 is often optimal.[3]
Low Synthesis Temperature The temperature of the synthesis reaction can significantly influence the crystallinity. Lower temperatures may not provide sufficient energy for crystal nucleation and growth, leading to an amorphous product.
Insufficient Annealing Temperature or Time Post-synthesis heat treatment (annealing) is often crucial for converting an amorphous precursor into a crystalline phase. The temperature and duration of annealing directly impact the degree of crystallinity.[4][5] Action: If you have an amorphous product after initial synthesis, introduce an annealing step. Start with a temperature around 600°C and gradually increase it. The transformation to a crystalline phase is often observed at temperatures between 600°C and 800°C.[4] Ensure the annealing time is sufficient for the phase transformation to complete.
Rapid Precipitation Rate A very fast addition of precursors can lead to rapid precipitation, favoring the formation of kinetically stable amorphous phases over thermodynamically stable crystalline phases.[6] Action: Slow down the rate of addition of your calcium or phosphate precursor solutions. A controlled, dropwise addition with vigorous stirring allows for more ordered crystal growth.

Logical Workflow for Troubleshooting Amorphous Product Formation:

G start Amorphous Product Obtained check_ph Check Reaction pH start->check_ph ph_ok pH is Acidic (e.g., 3-3.5) check_ph->ph_ok Correct ph_not_ok pH is Neutral/Alkaline check_ph->ph_not_ok Incorrect check_temp Check Synthesis/Annealing Temperature ph_ok->check_temp adjust_ph Action: Adjust pH to Acidic Range ph_not_ok->adjust_ph end Crystalline Product Achieved adjust_ph->end temp_ok Temperature is Sufficient (e.g., Annealing >600°C) check_temp->temp_ok Correct temp_not_ok Temperature is Too Low check_temp->temp_not_ok Incorrect check_rate Check Precursor Addition Rate temp_ok->check_rate increase_temp Action: Increase Synthesis or Annealing Temperature temp_not_ok->increase_temp increase_temp->end rate_ok Addition Rate is Slow and Controlled check_rate->rate_ok Correct rate_not_ok Addition Rate is Too Rapid check_rate->rate_not_ok Incorrect rate_ok->end decrease_rate Action: Decrease Precursor Addition Rate rate_not_ok->decrease_rate decrease_rate->end

Troubleshooting workflow for amorphous product formation.

Issue 2: The final product is a mixture of different calcium phosphate phases, not pure this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Ca/P Molar Ratio The stoichiometry of the reactants is fundamental to obtaining the desired calcium phosphate phase. An incorrect Calcium-to-Phosphorus (Ca/P) molar ratio in the precursor solution will lead to the formation of other phases.[7][8][9] For stoichiometric this compound [Ca(PO₃)₂], the theoretical Ca/P ratio is 0.5. Action: Carefully calculate and measure the amounts of your calcium and phosphate precursors to ensure the correct Ca/P ratio. Consider using analytical techniques to verify the elemental composition of your starting materials.
pH Fluctuations During Synthesis Even with the correct starting pH, fluctuations during the reaction can lead to the precipitation of different phases at different times. Action: Use a buffered solution or a pH-stat system to maintain a constant pH throughout the synthesis process.
Localized High Supersaturation Inadequate mixing can create localized areas of high supersaturation, which can cause the precipitation of undesired phases. Action: Ensure vigorous and consistent stirring throughout the addition of precursors and the subsequent reaction time. The stirring speed can affect crystal size and homogeneity.[10][11]
Inappropriate Annealing Protocol Annealing can not only induce crystallinity but also cause phase transformations. The temperature and heating/cooling rates can influence the final phase composition. Action: Review the literature for the specific phase diagram of calcium phosphates under thermal treatment. A controlled and optimized annealing protocol is necessary to obtain phase-pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the crystallinity of this compound?

A1: While several parameters are important, the pH of the reaction solution and the post-synthesis annealing temperature are arguably the most critical for controlling crystallinity. An acidic pH (around 3-3.5) generally favors the formation of metaphosphates, while a subsequent annealing step at a sufficiently high temperature (e.g., >600°C) is often required to transform an amorphous precursor into a crystalline structure.[2][3][4]

Q2: How does the Ca/P ratio affect the final product?

A2: The Ca/P molar ratio in the precursor solution is a primary determinant of the stoichiometry and, consequently, the phase of the resulting calcium phosphate. For this compound [Ca(PO₃)₂], a Ca/P ratio of 0.5 is required. Deviations from this ratio will lead to the formation of other calcium phosphate phases such as dicalcium phosphate (Ca/P = 1), tricalcium phosphate (Ca/P = 1.5), or hydroxyapatite (Ca/P = 1.67).[7][8][9]

Q3: Can I obtain crystalline this compound without an annealing step?

A3: It is challenging to obtain highly crystalline this compound directly from aqueous precipitation at low temperatures without a subsequent heat treatment. Most wet chemical methods at or near room temperature initially yield an amorphous calcium phosphate.[1] Annealing provides the necessary energy for the atomic rearrangement required for crystallization.[4] Hydrothermal methods, which are carried out at elevated temperatures and pressures, can sometimes yield crystalline products directly.[12]

Q4: What is the effect of stirring speed on the synthesis?

A4: The stirring speed plays a crucial role in ensuring a homogeneous reaction mixture, which helps in controlling particle size and preventing the formation of agglomerates. Inadequate stirring can lead to localized variations in pH and supersaturation, resulting in a mixture of phases. While a higher stirring speed can lead to smaller crystal sizes, an optimal stirring rate is necessary for uniform crystal growth.[10][11][13]

Q5: How can I characterize the crystallinity of my synthesized this compound?

A5: The most common and effective technique for determining the crystallinity and phase of your product is X-ray Diffraction (XRD) . Sharp, well-defined peaks in the XRD pattern indicate a highly crystalline material, while a broad halo suggests an amorphous phase. Other techniques like Fourier Transform Infrared Spectroscopy (FTIR) can provide information about the chemical bonds present and help in phase identification. Scanning Electron Microscopy (SEM) can be used to visualize the morphology and crystal habit of the synthesized particles.

Quantitative Data Summary

Table 1: Effect of pH on the Resulting Calcium Phosphate Phase (Wet Precipitation Method)

pH of SynthesisPredominant Crystalline Phase(s)Typical Ca/P Ratio of ProductReference
< 4.0Dicalcium Phosphate Dihydrate (DCPD)1.0[1]
5.0Brushite (DCPD) with some Hydroxyapatite1.05[14]
6.5 - 9.5Calcium-deficient Hydroxyapatite1.5 - 1.67[15]
7.0Monetite and Hydroxyapatite1.32[2][14]
10.0Hydroxyapatite1.44[2][14]
> 9.5Stoichiometric Hydroxyapatite1.67[15]

Table 2: Influence of Annealing Temperature on Amorphous Calcium Phosphate (ACP) Crystallization

Annealing Temperature (°C)Resulting Phase(s)Degree of CrystallinityReference
< 600Amorphous Calcium Phosphate (ACP)Amorphous[4]
~ 600Transformation to Hydroxyapatite (HAp) beginsLow[4]
> 600 - 800Mixture of α-TCP and β-TCPIncreasing with temperature[4]
> 950Primarily β-Tricalcium Phosphate (β-TCP)High[4]

Experimental Protocols

Protocol 1: Chemical Precipitation Synthesis of Crystalline this compound

This protocol is a generalized procedure based on common chemical precipitation methods.

Experimental Workflow:

G prep_ca Prepare Calcium Precursor Solution (e.g., CaO in deionized water) mix Slowly Add Phosphate Solution to Calcium Solution with Vigorous Stirring prep_ca->mix prep_p Prepare Phosphate Precursor Solution (e.g., H₃PO₄) prep_p->mix adjust_ph Adjust and Maintain pH at 3.0-3.5 mix->adjust_ph age Age the Precipitate (e.g., 24 hours) adjust_ph->age filter_wash Filter and Wash the Precipitate with Deionized Water age->filter_wash dry Dry the Precipitate (e.g., 80°C for 24 hours) filter_wash->dry anneal Anneal the Dried Powder (e.g., ramp to 700°C) dry->anneal characterize Characterize the Final Product (XRD, FTIR, SEM) anneal->characterize

Workflow for chemical precipitation of this compound.

Methodology:

  • Precursor Preparation:

    • Prepare a solution of a calcium precursor, such as calcium oxide (CaO) or calcium nitrate (B79036) [Ca(NO₃)₂], in deionized water.

    • Prepare a solution of a phosphate precursor, typically phosphoric acid (H₃PO₄). The concentrations should be calculated to achieve a final Ca/P molar ratio of 0.5.

  • Precipitation:

    • Slowly add the phosphate precursor solution to the calcium precursor solution under vigorous and constant stirring. A magnetic stirrer is commonly used.

    • During the addition, continuously monitor the pH of the mixture. Use a suitable acid or base (e.g., dilute HCl or NH₄OH) to adjust and maintain the pH in the range of 3.0-3.5.[3]

  • Aging:

    • Once the precursor addition is complete, allow the resulting suspension to age for a specified period, typically 24 hours, under continuous stirring. This aging process allows for the stabilization of the precipitate.

  • Separation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using vacuum filtration with appropriate filter paper) or centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted ions. Continue washing until the pH of the filtrate is neutral.

  • Drying:

    • Dry the washed precipitate in an oven at a temperature of around 80-100°C for 24 hours to obtain a fine powder of amorphous calcium phosphate.

  • Annealing:

    • Place the dried powder in a high-temperature furnace.

    • Heat the powder to the desired annealing temperature (e.g., 700°C) at a controlled ramp rate (e.g., 5°C/minute).

    • Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete crystallization.

    • Allow the furnace to cool down to room temperature.

  • Characterization:

    • Analyze the final product using XRD, FTIR, and SEM to determine its crystallinity, phase purity, and morphology.

Protocol 2: Sol-Gel Synthesis of Crystalline this compound

This protocol provides a general outline for a sol-gel synthesis route.

Methodology:

  • Precursor Solution Preparation:

    • Dissolve a calcium precursor, such as calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O], in a solvent like ethanol.

    • Dissolve a phosphorus precursor, such as triethyl phosphite (B83602) [P(OC₂H₅)₃], in the same solvent. The amounts should be calculated to yield a Ca/P ratio of 0.5.

  • Sol Formation:

    • Slowly add the phosphorus precursor solution to the calcium precursor solution under constant stirring.

    • Allow the mixture to stir for several hours at room temperature to form a homogeneous sol.

  • Gelation:

    • Age the sol for an extended period (e.g., 24-72 hours) at room temperature until a gel is formed.

  • Drying:

    • Dry the gel in an oven at a low temperature (e.g., 60-80°C) for 24-48 hours to remove the solvent.

  • Calcination:

    • Heat the dried gel in a furnace to a temperature sufficient to remove organic residues and induce crystallization (e.g., 700-800°C). Use a controlled heating and cooling rate.

  • Characterization:

    • Characterize the resulting powder using XRD, FTIR, and SEM.

References

Technical Support Center: Analysis of Insoluble Calcium Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of insoluble calcium phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of these complex biomaterials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of insoluble calcium phosphates.

Issue: Inconsistent or non-reproducible results in elemental analysis (Ca/P ratio).

Possible Causes & Solutions:

  • Incomplete Dissolution: Insoluble calcium phosphates require complete dissolution before analysis by techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Incomplete dissolution is a primary source of error.

    • Troubleshooting:

      • Ensure the appropriate acid digestion method is used. A common method involves dissolving the sample in dilute nitric acid or hydrochloric acid.[1][2][3][4][5] For more resistant materials, a mixture of acids (e.g., aqua regia) or microwave-assisted digestion may be necessary.[6][7]

      • Visually inspect the sample solution for any particulate matter before analysis. If particulates are present, the digestion process may need to be optimized by increasing the acid concentration, temperature, or digestion time.

      • Filter the digested sample solution to remove any remaining insoluble material that could clog the instrument's nebulizer.[2]

  • Matrix Effects in ICP-OES: The high concentration of calcium and phosphorus in the sample matrix can interfere with the measurement of the analytes.

    • Troubleshooting:

      • Dilute the sample to a concentration range that minimizes matrix effects.

      • Match the matrix of the calibration standards to the sample matrix as closely as possible. This can be done by preparing the standards in the same acid mixture used for the sample digestion.[2]

  • Precipitation after Dissolution: Changes in pH or temperature after dissolution can cause the calcium phosphate (B84403) to precipitate out of solution, leading to inaccurate measurements.[8]

    • Troubleshooting:

      • Analyze the samples promptly after dissolution.

      • Maintain a stable temperature for the sample solutions.

      • Ensure the pH of the solution is kept low enough to maintain solubility. Acidifying the sample to 2% HNO₃ can help preserve the sample and stabilize the analytes.[2]

Issue: Difficulty in identifying the specific calcium phosphate phase by X-Ray Diffraction (XRD).

Possible Causes & Solutions:

  • Presence of Amorphous Phase: Amorphous calcium phosphate (ACP) lacks a crystalline structure and will not produce sharp diffraction peaks, making it difficult to identify and quantify.[9][10][11] The presence of an amorphous phase is often indicated by a broad hump in the XRD pattern.[11]

    • Troubleshooting:

      • Use Rietveld refinement analysis of the XRD data, which can help to quantify the amorphous content by modeling the background scattering.[12]

      • Complement XRD with other techniques like Fourier Transform Infrared (FTIR) spectroscopy, which can provide information on the short-range order and functional groups present in the amorphous phase.[13]

  • Mixture of Phases: Samples often contain a mixture of different calcium phosphate phases (e.g., hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP)), which can result in overlapping diffraction peaks.[14]

    • Troubleshooting:

      • Utilize Rietveld refinement, a powerful method for quantitative phase analysis of multiphase mixtures without the need for internal or external standards.[12][15]

      • Carefully compare the experimental diffraction pattern with standard reference patterns for known calcium phosphate phases.

  • Poor Crystallinity and Small Crystallite Size: Poorly crystalline materials and very small crystallites will produce broad diffraction peaks, making phase identification challenging.[12]

    • Troubleshooting:

      • The Scherrer or Williamson-Hall methods can be used to estimate the crystallite size from the peak broadening in the XRD pattern.[15]

      • Thermal treatment of the sample (annealing) can sometimes improve crystallinity and lead to sharper diffraction peaks, aiding in phase identification. However, be aware that this can also induce phase transformations.

Frequently Asked Questions (FAQs)

Q1: How can I dissolve my insoluble calcium phosphate sample for analysis?

A1: Insoluble calcium phosphates are typically soluble in acidic solutions.[3] The choice of acid and dissolution method depends on the specific calcium phosphate phase and the subsequent analytical technique.

  • For techniques like ICP-OES, digestion in dilute nitric acid or hydrochloric acid is common.[1][2][4][5]

  • For more robust samples, microwave-assisted digestion with stronger acids like aqua regia (a mixture of nitric acid and hydrochloric acid) can be employed.[6][7]

  • It is crucial to ensure complete dissolution to obtain accurate and reproducible results.

Q2: What is the best technique to determine the phase composition of my calcium phosphate sample?

A2: X-ray Diffraction (XRD) is the primary and most powerful technique for identifying and quantifying the crystalline phases present in a calcium phosphate sample.[12][15][16] The Rietveld refinement method is particularly useful for analyzing complex mixtures of phases and determining the amorphous content.[12]

Q3: My XRD pattern shows a broad hump. What does this indicate?

A3: A broad hump in an XRD pattern, typically around 25° 2θ, is characteristic of an amorphous phase, such as amorphous calcium phosphate (ACP).[11] ACP lacks long-range crystalline order and is often a precursor in the formation of crystalline calcium phosphates.[10][11]

Q4: How can I differentiate between different amorphous calcium phosphates?

A4: While XRD can confirm the amorphous nature of a sample, it cannot provide detailed structural information about the amorphous phase. Techniques that probe the short-range order and chemical environment are more suitable for this purpose:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present (e.g., PO₄³⁻, HPO₄²⁻, CO₃²⁻) and provide information about the local atomic arrangement.[13][14][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local environment of phosphorus and calcium atoms.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the elements on the surface of the material.

Q5: What are the key challenges in the dissolution testing of poorly soluble calcium phosphate drug delivery systems?

A5: The main challenges in dissolution testing of these systems include:

  • Maintaining Sink Conditions: Due to their low solubility, it can be difficult to maintain sink conditions (where the concentration of the dissolved drug is less than 1/3 of its saturation solubility) in the dissolution medium.[19] This can be addressed by using a larger volume of dissolution medium, adding surfactants to increase solubility, or using a flow-through dissolution apparatus (USP Apparatus 4).[19][20]

  • Media Selection: The pH of the dissolution medium is critical as the solubility of calcium phosphates is highly pH-dependent.[21] The choice of media should be physiologically relevant and justified.

  • Drug Release Mechanism: The drug release can be complex, involving both dissolution of the calcium phosphate carrier and diffusion of the drug. Understanding this mechanism is crucial for developing a meaningful dissolution test.

Quantitative Data Summary

Table 1: Solubility of Common Calcium Phosphate Phases

Calcium Phosphate PhaseChemical FormulaMolar Mass ( g/mol )Solubility Product (Ksp) at 25°CpH Stability Range
Dicalcium Phosphate Dihydrate (DCPD)CaHPO₄·2H₂O172.09~2.5 x 10⁻⁷< 6.5
Octacalcium Phosphate (OCP)Ca₈(HPO₄)₂(PO₄)₄·5H₂O1004.6~1 x 10⁻⁴⁷5.5 - 7.0
α-Tricalcium Phosphate (α-TCP)α-Ca₃(PO₄)₂310.18-High Temperature Phase
β-Tricalcium Phosphate (β-TCP)β-Ca₃(PO₄)₂310.18~1 x 10⁻²⁹6.5 - 8.0
Hydroxyapatite (HA)Ca₁₀(PO₄)₆(OH)₂1004.61~1 x 10⁻¹¹⁷> 4.2
Amorphous Calcium Phosphate (ACP)Caₓ(PO₄)y·nH₂OVariableHighly VariableBroad Range

Note: Ksp values can vary significantly depending on the specific experimental conditions (temperature, ionic strength, etc.).

Table 2: Typical Ca/P Molar Ratios of Different Calcium Phosphate Phases

Calcium Phosphate PhaseTheoretical Ca/P Molar Ratio
Dicalcium Phosphate Dihydrate (DCPD)1.00
Octacalcium Phosphate (OCP)1.33
Tricalcium Phosphate (TCP)1.50
Hydroxyapatite (HA)1.67
Amorphous Calcium Phosphate (ACP)1.2 - 2.2

Experimental Protocols

Protocol 1: Sample Preparation for ICP-OES Analysis

  • Weighing: Accurately weigh approximately 10-20 mg of the dried calcium phosphate powder into a clean digestion vessel.

  • Digestion:

    • Add 5 mL of 2% (v/v) nitric acid to the vessel.

    • Gently swirl the vessel to ensure the powder is fully wetted.

    • If the sample does not dissolve readily, gently heat the solution on a hot plate at a low temperature (e.g., 60-80 °C) until the solid is completely dissolved. For more resistant samples, microwave digestion may be required.[7][22]

  • Dilution:

    • Allow the solution to cool to room temperature.

    • Quantitatively transfer the solution to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any remaining particulates before introducing it into the ICP-OES instrument.[2]

  • Analysis: Analyze the sample solution using ICP-OES, ensuring that the instrument is calibrated with matrix-matched standards.

Protocol 2: Phase Identification by X-Ray Diffraction (XRD)

  • Sample Preparation:

    • Grind the calcium phosphate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powder onto a sample holder. Ensure a flat, smooth surface.

  • Data Collection:

    • Place the sample holder in the XRD instrument.

    • Set the appropriate instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for calcium phosphates is 10-60° 2θ.[23]

  • Data Analysis:

    • Process the raw XRD data to remove background noise and identify the diffraction peaks.

    • Compare the peak positions and intensities to a database of standard diffraction patterns (e.g., from the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

    • For quantitative analysis of multiphase samples or samples with amorphous content, perform Rietveld refinement using appropriate software.[12]

Protocol 3: Functional Group Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Thoroughly mix a small amount of the calcium phosphate powder (approximately 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Collection:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[14]

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the calcium phosphate. Key vibrational modes for phosphate (PO₄³⁻) groups are typically observed around 1000-1100 cm⁻¹ (ν₃) and 560-600 cm⁻¹ (ν₄).[18][24] Other groups like carbonate (CO₃²⁻) and hydroxyl (OH⁻) can also be identified.[14]

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Characterization Techniques cluster_2 Data Analysis start Insoluble Calcium Phosphate Sample grinding Grinding to Fine Powder start->grinding dissolution Acid Digestion (e.g., HNO3) xrd XRD Analysis (Phase Identification, Crystallinity) grinding->xrd ftir FTIR Analysis (Functional Groups) grinding->ftir icp ICP-OES Analysis (Ca/P Ratio) dissolution->icp xrd_analysis Rietveld Refinement xrd->xrd_analysis ftir_analysis Spectral Interpretation ftir->ftir_analysis icp_analysis Elemental Quantification icp->icp_analysis

Caption: Experimental workflow for the analysis of insoluble calcium phosphates.

Troubleshooting_Flowchart action_node action_node start Inconsistent Ca/P Ratio? check_dissolution Complete Dissolution? start->check_dissolution check_matrix Matrix Effects Considered? check_dissolution->check_matrix Yes optimize_digestion Optimize Digestion (Acid, Temp, Time) check_dissolution->optimize_digestion No check_precipitation Precipitation Observed? check_matrix->check_precipitation Yes matrix_match Matrix-Match Standards check_matrix->matrix_match No analyze_promptly Analyze Promptly, Maintain Temp & pH check_precipitation->analyze_promptly Yes end Consistent Results check_precipitation->end No optimize_digestion->check_dissolution matrix_match->check_matrix analyze_promptly->check_precipitation

Caption: Troubleshooting flowchart for inconsistent Ca/P ratio analysis.

References

Technical Support Center: Vitreous Calcium Metaphosphate Hydrolysis Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the hydrolysis rate of vitreous calcium metaphosphate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vitreous this compound samples are degrading too quickly in my aqueous medium. How can I slow down the hydrolysis rate?

A1: The hydrolysis rate of vitreous this compound can be controlled by several factors. Consider the following troubleshooting steps:

  • Compositional Modification: The introduction of other metal oxides into the glass network can significantly enhance its chemical durability. Doping with oxides such as magnesium oxide (MgO), and iron oxide (Fe2O3) has been shown to decrease the dissolution rate. This is attributed to the higher field strength of cations like Mg2+ and Fe3+ compared to Ca2+, which strengthens the phosphate (B84403) glass network.

  • pH of the Medium: The pH of the surrounding aqueous environment plays a crucial role. More acidic conditions (lower pH) tend to accelerate the hydrolysis of phosphate glasses. If your experimental conditions allow, consider using a buffer system to maintain a neutral or slightly alkaline pH, which can help to reduce the degradation rate.

  • Temperature Control: The hydrolysis of this compound is a thermally activated process. Lowering the temperature of your experimental setup will decrease the kinetic energy of the system, thereby reducing the rate of dissolution. Ensure your experiments are conducted at a controlled and consistent temperature.

Q2: I have doped my this compound glass with magnesium oxide, but I am not seeing the expected decrease in hydrolysis rate. What could be the issue?

A2: If MgO doping is not yielding the desired effect, consider the following:

  • Concentration of MgO: The extent of the reduction in hydrolysis is dependent on the concentration of the dopant. Insufficient amounts of MgO may not be enough to significantly reinforce the glass network. Review the literature for effective concentration ranges for your specific glass composition.

  • Homogeneity of the Glass: Inhomogeneity in the glass, such as phase separation or the presence of crystalline inclusions, can create localized areas of higher reactivity, leading to faster-than-expected degradation. Ensure your glass synthesis process results in a homogenous, amorphous structure.

  • Leaching of Ions: In some cases, the initial rapid leaching of modifier ions can lead to a temporary increase in the local pH at the glass surface, which might influence the initial hydrolysis rate. Monitor the pH of your immersion medium closely during the initial stages of your experiment.

Q3: How does the particle size of my vitreous this compound powder affect the hydrolysis rate?

A3: The particle size has a significant impact on the hydrolysis rate due to the surface area-to-volume ratio. Finer powders have a much larger surface area exposed to the aqueous medium, which will lead to a faster overall rate of dissolution compared to coarser particles or monolithic glass samples. If you are observing a very rapid hydrolysis, consider using larger particles or a solid glass disc to reduce the surface area.

Data Presentation

The following tables summarize quantitative data on the factors affecting the hydrolysis rate of this compound-based glasses.

Table 1: Effect of Fe2O3 Addition on the Degradation Rate of Borophosphate Glasses in PBS at 37 °C

Fe2O3 Content (mol%)Degradation Rate Decrease (%)
525
835
1147

This data demonstrates that increasing the Fe2O3 content in borophosphate glasses significantly enhances their chemical durability, leading to a reduction in the degradation rate[1].

Table 2: Weight Loss of Phosphate Glasses with Varying Na2O/CaO Content

Degradation Time (hours)40P2O5-40Na2O-20CaO (Weight Loss %)40P2O5-20Na2O-40CaO (Weight Loss %)
24~1.2~0.4
48~2.1~0.7
72~2.8~1.0
96~3.5~1.2

This table illustrates that increasing the CaO content at the expense of Na2O decreases the weight loss of the phosphate glass over time, indicating a lower hydrolysis rate[2].

Table 3: Dissolution Rates of Unsized Calcium Phosphate Fibers at Different Temperatures

Temperature (°C)Dissolution Rate ( g/min-cm ²)
3710.90 x 10⁻⁹
6041.20 x 10⁻⁹

This data shows a significant increase in the dissolution rate of calcium phosphate glass fibers with an increase in temperature, as expected from dissolution kinetics[3].

Experimental Protocols

1. Protocol for Static Immersion Testing of Vitreous this compound

This protocol outlines a standard procedure for evaluating the in vitro degradation of vitreous this compound glass samples.

  • Materials and Equipment:

    • Vitreous this compound samples (powder or monolithic discs of known surface area)

    • Simulated Body Fluid (SBF) or other desired aqueous medium

    • Sterile, sealed containers (e.g., polyethylene (B3416737) bottles)

    • Incubator or water bath with temperature control (e.g., 37 °C)

    • pH meter

    • Analytical balance (accurate to 0.1 mg)

    • Filtration system (e.g., syringe filters with a pore size of 0.22 µm)

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) instrument

  • Procedure:

    • Sample Preparation:

      • Accurately weigh the initial dry mass of each glass sample (W_initial).

      • If using powders, ensure a consistent particle size range.

      • Sterilize the samples if required for subsequent cell culture studies.

    • Immersion:

      • Place each sample in a sterile, sealed container.

      • Add a predetermined volume of the immersion medium (e.g., SBF) to achieve a specific surface area to volume ratio (SA/V). A common ratio is 0.1 cm²/mL.

      • Seal the containers to prevent evaporation and contamination.

    • Incubation:

      • Place the containers in an incubator or water bath set to the desired temperature (e.g., 37 °C).

      • Maintain static conditions (no agitation).

    • Time Points:

      • At predefined time points (e.g., 1, 3, 7, 14, and 28 days), remove the containers from the incubator.

    • Sample Retrieval and Analysis:

      • Carefully retrieve the glass sample from the immersion medium.

      • Gently rinse the sample with deionized water to remove any loosely adhered precipitates and then dry it to a constant weight in a desiccator.

      • Measure the final dry mass of the sample (W_final).

      • Measure the pH of the collected immersion medium.

      • Filter the immersion medium to remove any particulate matter.

      • Analyze the concentration of released ions (e.g., Ca, P) in the filtered medium using ICP-OES.

    • Data Calculation:

      • Calculate the percentage weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

      • Calculate the normalized ion release.

2. Protocol for Measuring Ion Release using ICP-OES

This protocol provides a general guideline for the analysis of ion concentrations in the immersion medium.

  • Instrumentation and Calibration:

    • Use an ICP-OES instrument calibrated for the specific elements of interest (e.g., Ca, P).

    • Prepare a series of standard solutions of known concentrations for each element to generate a calibration curve.

    • Include a blank solution (the immersion medium without the glass sample) in your analysis.

  • Sample Preparation:

    • The filtered immersion medium collected from the static immersion test is the sample for analysis.

    • If the expected ion concentrations are high, dilute the samples with deionized water to fall within the linear range of the calibration curve.

  • Analysis:

    • Aspirate the samples, standards, and blank into the plasma of the ICP-OES.

    • The instrument will measure the intensity of the emitted light at the characteristic wavelengths for each element.

    • The software will use the calibration curve to calculate the concentration of each ion in the samples.

  • Data Reporting:

    • Report the ion concentrations in parts per million (ppm) or milligrams per liter (mg/L).

    • Normalize the ion release to the surface area of the glass sample and the volume of the immersion medium.

Mandatory Visualization

Hydrolysis_Factors cluster_factors Influencing Factors cluster_effects Effects on Hydrolysis Rate Composition Composition Decrease Decrease Composition->Decrease Doping with MgO, Fe2O3 pH pH Increase Increase pH->Increase Lower (Acidic) pH pH->Decrease Higher (Neutral/Alkaline) pH Temperature Temperature Temperature->Increase Higher Temperature Temperature->Decrease Lower Temperature Particle Size Particle Size Particle Size->Increase Smaller (Finer Powder) Particle Size->Decrease Larger (Monolith)

Caption: Factors influencing the hydrolysis rate of vitreous this compound.

Experimental_Workflow start Start: Sample Preparation immersion Static Immersion in SBF start->immersion incubation Incubation at 37°C immersion->incubation retrieval Sample Retrieval at Time Points incubation->retrieval analysis Analysis retrieval->analysis weight_loss Weight Loss Measurement analysis->weight_loss ph_measurement pH Measurement analysis->ph_measurement icp_oes Ion Release (ICP-OES) analysis->icp_oes end End: Data Interpretation weight_loss->end ph_measurement->end icp_oes->end

Caption: Workflow for determining the hydrolysis rate of vitreous this compound.

References

"troubleshooting inconsistent results in calcium metaphosphate precipitation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during calcium metaphosphate precipitation experiments.

Troubleshooting Guides

This section addresses common problems observed during this compound precipitation, offering potential causes and solutions in a question-and-answer format.

Question: Why is there no precipitate forming, or why is the yield unexpectedly low?

Answer:

The absence or low yield of this compound precipitate can stem from several factors related to reagent concentration, temperature, and pH.

  • Incorrect Reagent Concentrations: The concentrations of both calcium and phosphate (B84403) are primary drivers of precipitation.[1] Inaccurate concentrations, potentially due to measurement errors or impurities affecting spectroscopic readings (e.g., OD260 for DNA co-precipitation), can significantly hinder precipitate formation.[2]

  • Low Temperature: The solubility of calcium phosphate is higher at lower temperatures.[2] If the reaction is conducted at or near 0°C, precipitate formation may be completely inhibited.[2]

  • Inappropriate pH: The pH of the solution is a critical factor.[3][4] Different calcium phosphate phases precipitate at different pH ranges. For instance, dicalcium phosphate dihydrate (DCPD) is favored under more acidic conditions (pH 4.5-6.5), while hydroxyapatite (B223615) (HAP) forms in nearly neutral to alkaline conditions.[5] If the pH is outside the optimal range for the desired this compound phase, precipitation may not occur.

  • Presence of Inhibitors: Certain substances can inhibit calcium phosphate precipitation. For example, magnesium ions and humic acid can significantly suppress the formation of hydroxyapatite by favoring the creation of a more soluble amorphous calcium phosphate phase.[6] Oxalic acid can almost completely prevent precipitation by forming calcium oxalate.[6]

Question: Why does the precipitate morphology (e.g., crystal size, shape) vary between experiments?

Answer:

Variations in precipitate morphology are often linked to inconsistencies in pH, temperature, and reagent concentrations.

  • pH Fluctuations: The pH of the reaction medium has a direct impact on the morphology of the resulting crystals. For example, brushite crystals can appear tabular and platy at a pH of 6.5, but are more needle-like at a pH of 8.5.[3]

  • Temperature Changes: Temperature can also influence the shape of the precipitate. For instance, hydroxyapatite particles tend to become more needle-like as the temperature increases.[3]

  • Reagent Concentration: High concentrations of reactants can lead to increased particle-particle interactions, which can affect the sedimentation behavior and potentially the morphology of the precipitate.[4]

Question: The precipitation results are not reproducible. What are the likely causes?

Answer:

Lack of reproducibility is a common issue and is typically due to subtle variations in experimental conditions.

  • Inconsistent pH Control: Even small fluctuations in pH can lead to different calcium phosphate phases being co-precipitated, or none at all.[4] The use of buffers is crucial for maintaining a stable pH environment.[7]

  • Temperature Variations: As temperature affects solubility and reaction kinetics, inconsistent temperature control between experiments will lead to variable results.[2][8]

  • Reaction Time: The duration of the precipitation reaction is important. Extending the reaction time can lead to the aggregation and growth of particles, which may not be desirable for all applications.[1]

  • Mixing and Aeration: The method and rate of mixing the reagents can influence the size and consistency of the precipitate. Proper aeration of the phosphate buffer during the addition of the calcium solution can help ensure a fine, homogenous precipitate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound precipitation?

The optimal pH depends on the specific phase of calcium phosphate you intend to precipitate. Generally, more acidic conditions (around pH 5-6.5) favor the formation of dicalcium phosphate dihydrate (brushite), while neutral to alkaline conditions (pH 7 and above) favor the formation of hydroxyapatite.[3][5][10] It is crucial to consult literature specific to the desired polymorph of this compound.

Q2: How does temperature affect the precipitation process?

Temperature influences both the solubility and the kinetics of precipitation. Higher temperatures generally decrease the solubility of calcium phosphate, leading to a higher precipitation efficiency.[2][8] For example, increasing the reaction temperature from room temperature to 60°C can enhance the precipitation efficiency.[8] Temperature can also affect the crystalline phase that is formed.[11]

Q3: Can the order of reagent addition impact the results?

Yes, the mixing sequence is important, especially when working with concentrated stock solutions. Adding a concentrated calcium solution to a concentrated phosphate solution without adequate dilution can lead to rapid, localized precipitation and the formation of undesirable aggregates.[12] A controlled, drop-wise addition with constant stirring is often recommended.[9]

Q4: What role do buffers play in the precipitation reaction?

Buffers are critical for maintaining a stable pH, which is essential for reproducible results.[7] The choice of buffer is also important. For example, in the context of cell transfection, HEPES-buffered saline (HBS) has been shown to be effective.[7] However, it's important to note that some buffers can interfere with the precipitation process. For instance, strong buffers at acidic pH can completely block calcium phosphate precipitation.[13]

Q5: Are there any common contaminants that can interfere with precipitation?

Yes, various ions and organic molecules can interfere. Magnesium, carbonate, and humic acid can inhibit the formation of crystalline hydroxyapatite.[6] In a similar vein, the presence of chelating agents like EDTA can prevent precipitation by binding to calcium ions.[14]

Data Presentation

Table 1: Effect of pH on Calcium Phosphate Phases

pH RangePredominant Calcium Phosphate Phase(s)Reference(s)
4.5 - 6.5Dicalcium phosphate dihydrate (DCPD, Brushite)[5]
7.0 - 12.0Nano-hydroxyapatite (HA)[10]
8.5Needle-like Brushite[3]
10.0Needle-like Hydroxyapatite (HAP)[3]

Table 2: Influence of Temperature on Calcium Phosphate Precipitation

TemperatureObservationReference(s)
0°CAlmost no precipitate formed[2]
Room TemperatureLower precipitation efficiency compared to 60°C[8]
37°CFast and complete removal of DNA in co-precipitation[2]
60°CHigher precipitation efficiency; can inhibit acidic calcium phosphate formation[8]
50°C and higherAnhydrous CaHPO₄ forms instead of the dihydrate[11]

Experimental Protocols

Key Experiment: Controlled Calcium Phosphate Precipitation

This protocol provides a general methodology for the controlled precipitation of calcium phosphate. Note that specific concentrations, volumes, and incubation times may need to be optimized for your particular application.

Materials:

  • Solution A: Calcium chloride (e.g., 2.5 M CaCl₂)

  • Solution B: Phosphate buffer (e.g., 2x HEPES-buffered saline (HBS) containing NaCl, Na₂HPO₄, HEPES)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Prepare Solutions: Prepare sterile stock solutions of calcium chloride and the phosphate buffer. The pH of the phosphate buffer is critical and should be adjusted precisely to the desired value (e.g., 7.05, 7.10, 7.15).[7]

  • Mixing of Reagents:

    • Place a specific volume of the phosphate buffer (Solution B) in a sterile tube or beaker with a stir bar.

    • In a separate tube, dilute the calcium chloride stock (Solution A) to the desired final concentration with deionized water. If co-precipitating with another substance like DNA, it should be mixed with the calcium chloride solution.[7]

    • While gently vortexing or stirring the phosphate buffer, add the calcium chloride solution drop by drop. Continuous mixing is crucial to ensure the formation of a fine precipitate.[9]

  • Incubation: Allow the mixture to incubate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1 to 20 minutes).[1][2] The incubation time will influence the size and aggregation of the precipitate particles.[1]

  • Precipitate Collection and Analysis: The precipitate can be collected by centrifugation. The supernatant can be analyzed to determine the efficiency of precipitation. The precipitate can be washed and then characterized using techniques such as X-ray diffraction (XRD) to identify the crystalline phase and scanning electron microscopy (SEM) to observe the morphology.[8]

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Precipitation Results issue Identify the Primary Issue start->issue no_precipitate No/Low Precipitate Yield issue->no_precipitate No Yield morphology_variation Variable Precipitate Morphology issue->morphology_variation Morphology reproducibility_problem Poor Reproducibility issue->reproducibility_problem Reproducibility check_reagents Verify Reagent Concentrations & Purity no_precipitate->check_reagents check_temp Check & Control Temperature no_precipitate->check_temp check_ph Verify & Buffer pH no_precipitate->check_ph check_inhibitors Assess for Potential Inhibitors no_precipitate->check_inhibitors morphology_variation->check_reagents morphology_variation->check_temp morphology_variation->check_ph reproducibility_problem->check_temp reproducibility_problem->check_ph check_mixing Standardize Mixing Protocol reproducibility_problem->check_mixing check_time Control Reaction Time reproducibility_problem->check_time solution Consistent Results check_reagents->solution check_temp->solution check_ph->solution check_inhibitors->solution check_mixing->solution check_time->solution

Caption: Troubleshooting workflow for inconsistent this compound precipitation.

Experimental_Parameters cluster_inputs Controllable Parameters cluster_outputs Precipitate Characteristics pH pH Yield Yield pH->Yield Phase Crystalline Phase pH->Phase Morphology Morphology (Size, Shape) pH->Morphology Temperature Temperature Temperature->Yield Temperature->Phase Temperature->Morphology Concentration Reagent Concentrations (Ca²⁺, PO₄³⁻) Concentration->Yield Concentration->Morphology Time Reaction Time Time->Yield Time->Morphology Mixing Mixing Method Mixing->Morphology

Caption: Key experimental parameters influencing precipitate characteristics.

References

Technical Support Center: Optimization of Heat Treatment for Calcium Metaphosphate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the heat treatment of calcium metaphosphate powder.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of heat-treating this compound powder?

A1: The primary goal of heat treatment, often referred to as sintering or calcination, is to induce phase transformations and densification of the this compound powder. This process enhances the material's mechanical properties, such as hardness and strength, and tailors its microstructure for specific applications, including biomedical implants and drug delivery systems.[1]

Q2: What are the expected phase transformations in this compound during heat treatment?

A2: Amorphous calcium phosphate (B84403) (ACP) typically crystallizes between 600-700°C.[2] Depending on the synthesis route and heating conditions, metastable phases like α'-CPP (calcium pyrophosphate) and α'-TCP (tricalcium phosphate) may form initially.[2] With increasing temperature, these metastable phases transform into more stable polymorphs. For instance, above 800°C, α'-CPP and α'-TCP gradually convert to β-CPP and β-TCP, respectively.[2][3] The final phase composition is highly dependent on the peak temperature and holding time.

Q3: How does the heating rate affect the final properties of the this compound powder?

A3: Rapid heating or cooling rates can introduce thermal stresses, potentially leading to cracks or warping in the sintered material.[3] A controlled heating and cooling rate is crucial for achieving a homogenous microstructure and preventing defects. The ideal rate is material-dependent and should be determined experimentally.

Q4: What are the typical temperature ranges for sintering this compound?

A4: Sintering temperatures for calcium phosphates can vary widely, typically from 800°C to 1300°C.[4][5] The optimal temperature depends on the desired phase composition and density. For example, increasing the calcination temperature from 900°C to 1300°C can increase the amount of β-TCP from 23.5% to 36.5%.[5]

Troubleshooting Guide

Problem 1: Inadequate Densification and High Porosity

Symptoms:

  • The sintered pellet has low density and high porosity.

  • Poor mechanical strength of the final product.

Possible Causes & Solutions:

CauseSolution
Insufficient Sintering Temperature Increase the sintering temperature. Inadequate temperature may not provide enough energy for particle bonding.[3]
Insufficient Holding Time Increase the holding time at the peak sintering temperature to allow for complete densification.[3]
Poor Powder Quality Ensure the starting powder has a consistent and fine particle size with minimal contamination.[3] Agglomerated or coarse powders can hinder densification.
Trapped Gases Use a controlled atmosphere, such as a vacuum or inert gas, during sintering to minimize trapped gases that can create pores.[3]
Problem 2: Cracking and Warping of the Sintered Product

Symptoms:

  • Visible cracks or deformation in the sintered pellet or component.

Possible Causes & Solutions:

CauseSolution
High Thermal Stresses Employ slower heating and cooling rates to minimize thermal gradients and associated stresses.[3]
Uneven Heating Ensure uniform temperature distribution within the furnace. Proper sample placement and furnace calibration are critical.
Phase Transformation Stresses Understand the phase transformations of your specific this compound composition. Some transformations involve significant volume changes that can induce stress. A slower passage through these temperature ranges may be necessary.
Problem 3: Undesired Final Phase Composition

Symptoms:

  • X-ray diffraction (XRD) analysis reveals the presence of unexpected or undesired crystalline phases.

  • The material does not exhibit the expected biological or mechanical properties.

Possible Causes & Solutions:

CauseSolution
Incorrect Sintering Temperature Refer to the CaO-P2O5 phase diagram to select the appropriate temperature for the desired phase.[4] Small variations in temperature can lead to different phases.
Contamination Ensure a clean sintering environment and high-purity starting materials. Contaminants can act as nucleating agents for undesired phases.[3]
Atmosphere Control The sintering atmosphere (e.g., air, inert gas, vacuum) can influence phase stability. Ensure the atmosphere is appropriate for the target phase.
Inaccurate Precursor Stoichiometry The initial Ca/P ratio of the precursor powder is critical. Any deviation can lead to the formation of different calcium phosphate phases upon heating.

Data Presentation: Effects of Sintering Temperature on Calcium Phosphate Properties

Table 1: Influence of Sintering Temperature on Density

Sintering Temperature (°C)Holding Time (h)Density (g/cm³)Reference
60042.38[4]
80042.77[4]
110042.90[4]
120042.85[4]
140042.05[4]

Table 2: Phase Composition Changes with Heat Treatment Temperature

Temperature (°C)Holding Time (h)β-TCP Amount (%)β-CPP Amount (%)Reference
900223.576.5[5]
1300236.563.5[5]

Experimental Protocols

Protocol 1: Standard Heat Treatment for Densification
  • Powder Preparation: Press the this compound powder into a pellet of the desired dimensions using a hydraulic press.

  • Furnace Placement: Place the pellet in a high-temperature furnace on a suitable, non-reactive crucible (e.g., alumina).

  • Heating Cycle:

    • Heat the furnace to the target sintering temperature (e.g., 1100°C) at a controlled rate (e.g., 5°C/min).[6]

    • Hold at the target temperature for a specified duration (e.g., 4 hours).[4]

    • Cool down to room temperature at a controlled rate (e.g., 5°C/min).

  • Characterization: Analyze the sintered pellet for density, phase composition (XRD), and microstructure (SEM).

Protocol 2: Characterization of Phase Composition by X-Ray Diffraction (XRD)
  • Sample Preparation: Grind the heat-treated this compound pellet into a fine powder.

  • Instrument Setup: Use a powder X-ray diffractometer with Cu-Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 20° to 60° with a step size of 0.02°.

  • Phase Identification: Compare the resulting diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.

Visualizations

Heat_Treatment_Workflow cluster_prep Powder Preparation cluster_heat Heat Treatment cluster_analysis Characterization Start Start: Calcium Metaphosphate Powder Press Press into Pellet Start->Press Heat Heating to Sintering Temperature Press->Heat Hold Hold at Sintering Temperature Heat->Hold Cool Controlled Cooling Hold->Cool XRD XRD Analysis (Phase Composition) Cool->XRD SEM SEM Analysis (Microstructure) Cool->SEM Density Density Measurement Cool->Density End End: Optimized Sintered Product XRD->End SEM->End Density->End

Caption: Experimental workflow for heat treatment and characterization.

Troubleshooting_Logic cluster_density Low Density / High Porosity cluster_cracks Cracking / Warping cluster_phase Undesired Phases Start Problem Identified Inc_Temp Increase Temperature Start->Inc_Temp Low Density Inc_Time Increase Holding Time Start->Inc_Time Low Density Powder_Qual Improve Powder Quality Start->Powder_Qual Low Density Slow_Rate Slower Heating/Cooling Start->Slow_Rate Cracking Even_Heat Ensure Even Heating Start->Even_Heat Cracking Correct_Temp Correct Temperature Start->Correct_Temp Wrong Phase Clean_Env Clean Environment Start->Clean_Env Wrong Phase Control_Atm Control Atmosphere Start->Control_Atm Wrong Phase Solution Solution Implemented Inc_Temp->Solution Inc_Time->Solution Powder_Qual->Solution Slow_Rate->Solution Even_Heat->Solution Correct_Temp->Solution Clean_Env->Solution Control_Atm->Solution

Caption: Troubleshooting decision tree for common heat treatment issues.

References

Technical Support Center: Surface Modification of Calcium Metaphosphate (CMP) Fillers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the surface modification of calcium metaphosphate (CMP) fillers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

1. Silanization

Question/Issue Possible Causes Troubleshooting Steps
Low or inconsistent silane (B1218182) grafting density on CMP fillers. Incomplete removal of surface moisture from CMP. Incorrect silane concentration. Inadequate reaction time or temperature. Hydrolysis and self-condensation of the silane before reaction with the CMP surface.1. Drying: Ensure CMP fillers are thoroughly dried before silanization. Heat in a vacuum oven to remove adsorbed water. 2. Concentration: Optimize the silane concentration. A monolayer coverage is often desired.[1] 3. Reaction Conditions: Adjust the reaction time and temperature according to the specific silane and solvent used. 4. Solvent Choice: Use an anhydrous solvent to prevent premature hydrolysis of the silane.[2] 5. Mixing: Ensure vigorous and continuous stirring during the reaction to maintain a good dispersion of the CMP fillers.
Agglomeration of CMP fillers after silanization. Excessive silane concentration leading to inter-particle cross-linking. Incomplete removal of by-products or excess silane.1. Reduce Silane: Lower the silane concentration to avoid the formation of multilayers. 2. Washing: Implement a thorough washing step after the reaction to remove unreacted silane and by-products. Use the reaction solvent followed by a lower boiling point solvent for easier drying. 3. Sonication: Use ultrasonication during the washing steps to break up agglomerates.
Poor dispersion of silanized CMP in a polymer matrix. Incompatible silane functional group with the polymer matrix. Insufficient silane coverage on the CMP surface.1. Silane Selection: Choose a silane with an organofunctional group that is compatible or reactive with the polymer matrix. 2. Characterization: Verify the success of the silanization using techniques like FTIR or XPS to confirm the presence of the silane on the CMP surface.

2. Polymer Grafting

Question/Issue Possible Causes Troubleshooting Steps
Low polymer grafting yield on CMP fillers. Insufficient initiation sites on the CMP surface. Steric hindrance from existing grafted chains preventing further monomer access ("grafting to" method). Inefficient initiator or catalyst. Inappropriate reaction conditions (temperature, time, monomer concentration).1. Surface Activation: Increase the number of reactive sites on the CMP surface through plasma treatment or chemical etching before grafting. 2. Grafting Method: Consider using a "grafting from" approach where the initiator is first attached to the CMP surface, followed by polymerization. This can lead to higher grafting densities.[3] 3. Initiator/Catalyst: Ensure the initiator or catalyst is active and used at the correct concentration. 4. Reaction Optimization: Systematically vary the reaction parameters to find the optimal conditions for the specific polymer and CMP system.
Uncontrolled polymer chain length or high polydispersity. Inconsistent initiation rate. Chain transfer or termination reactions.1. Controlled Polymerization: Employ controlled radical polymerization techniques like ATRP or RAFT for better control over polymer chain growth. 2. Monomer Purity: Use purified monomers to avoid side reactions. 3. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can interfere with radical polymerization.
Formation of free polymer in the reaction mixture. Initiation in the bulk solution rather than from the CMP surface.1. Purification: Thoroughly wash the modified CMP fillers after the reaction to remove any non-grafted polymer. Centrifugation and redispersion in a suitable solvent is a common method. 2. Initiator Anchoring: Ensure the initiator is securely anchored to the CMP surface before starting the polymerization in "grafting from" methods.

Frequently Asked Questions (FAQs)

1. General Concepts

  • What is the purpose of surface modification of CMP fillers? Surface modification is performed to improve the compatibility and interaction between the inorganic CMP filler and a polymer matrix, to introduce specific functionalities (e.g., for drug delivery), and to enhance the overall properties of the resulting composite material.

  • What are the common techniques for surface modifying CMP fillers? Common techniques include silanization, polymer grafting, and the adsorption of surfactants or coupling agents. More advanced methods involve plasma treatment and "click chemistry" for covalent attachment of molecules.[4]

2. Silanization

  • How do I choose the right silane coupling agent for my application? The choice of silane depends on the polymer matrix you are using. The silane has a dual functionality: one part reacts with the hydroxyl groups on the CMP surface, and the other (the organofunctional group) should be compatible or reactive with your polymer.

  • How can I confirm that the silanization was successful? Surface characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are commonly used. FTIR can detect the characteristic vibrational bands of the silane on the CMP surface. XPS can provide information about the elemental composition of the surface, confirming the presence of silicon from the silane.[5][6][7]

3. Polymer Grafting

  • What is the difference between "grafting to" and "grafting from" methods? In the "grafting to" method, pre-synthesized polymer chains are reacted with the CMP surface. In the "grafting from" method, an initiator is first attached to the CMP surface, and then the monomer is polymerized from the surface. The "grafting from" approach can achieve higher grafting densities.[3]

  • How can I control the thickness of the grafted polymer layer? The thickness of the grafted layer can be controlled by adjusting the reaction time, monomer concentration, and initiator concentration. Using controlled polymerization techniques can also provide better control over the polymer chain length.

4. Characterization

  • What characterization techniques are essential for surface-modified CMP? Essential techniques include:

    • FTIR: To identify functional groups on the surface.

    • XPS: To determine the elemental composition of the surface layer.[5][6][7][8]

    • Scanning Electron Microscopy (SEM): To observe the morphology of the fillers.

    • Thermogravimetric Analysis (TGA): To quantify the amount of grafted material.

    • Contact Angle Measurement: To assess changes in surface hydrophilicity/hydrophobicity.

  • How do I prepare a sample of surface-modified CMP powder for XPS analysis? The powder should be pressed into a pellet or mounted on a sample holder using double-sided adhesive tape. It is crucial that the sample is completely dry and free of contaminants. The analysis should be performed under high vacuum.

Quantitative Data

Table 1: Effect of Surface Modification on Composite Mechanical Properties

FillerSurface ModificationPolymer MatrixFiller Loading (wt%)Tensile Strength (MPa)Reference
Vitreous CMPUntreatedBIS-GMA resinNot specified8[9]
Beta-crystalline CMPUntreatedBIS-GMA resinNot specified12-33[9]

Table 2: Quantitative Analysis of Surface Functionalization

NanoparticleSurface LigandAttached MoleculeNumber of Molecules per NanoparticleReference
Calcium Phosphate (B84403)PEIHemoglobinSeveral hundred to thousands[4][10]
Calcium PhosphateCMCBSASeveral hundred to thousands[4][10]
Calcium PhosphatePEIGold NanoparticlesSeveral hundred to thousands[4][10]

Experimental Protocols

1. Protocol for Silanization of CMP Fillers

  • Objective: To covalently bond a silane coupling agent to the surface of CMP fillers to improve their compatibility with a polymer matrix.

  • Materials:

  • Procedure:

    • Drying: Dry the CMP powder in a vacuum oven at 110°C for 24 hours to remove any adsorbed water.

    • Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the silane coupling agent in anhydrous toluene or ethanol.

    • Reaction: Disperse the dried CMP powder in the silane solution under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension vigorously at room temperature or elevated temperature (e.g., 60-80°C) for 2-6 hours.

    • Washing: After the reaction, centrifuge the suspension to collect the surface-modified CMP. Wash the powder several times with the solvent (toluene or ethanol) to remove excess silane. Then, wash with methanol to remove residual solvent.

    • Drying: Dry the washed CMP powder in a vacuum oven at 80°C for 24 hours.

    • Characterization: Characterize the silanized CMP using FTIR and XPS to confirm the presence of the silane coating.

2. Protocol for "Click Chemistry" Functionalization of CMP

  • Objective: To covalently attach azide- or alkyne-containing molecules to the surface of CMP fillers for subsequent specific conjugation of biomolecules. This protocol is adapted from the functionalization of calcium phosphate nanoparticles.[4]

  • Materials:

    • CMP fillers

    • Polyethyleneimine (PEI) or Carboxymethylcellulose (CMC)

    • (3-Azidopropyl)triethoxysilane or (Propargyloxy)propyldimethylethoxysilane

    • Azide- or alkyne-functionalized molecule of interest

    • Copper(II) sulfate (B86663)

    • Sodium ascorbate (B8700270)

    • Deionized water

  • Procedure:

    • Stabilization: Disperse CMP fillers in a solution of PEI (for a positive surface charge) or CMC (for a negative surface charge) in deionized water and stir for several hours.

    • Silica (B1680970) Shell Formation: Add a silica precursor (e.g., TEOS) followed by the azide- or alkyne-functionalized silane to form a functionalized silica shell on the CMP surface.

    • Purification: Purify the functionalized CMP by centrifugation and redispersion in deionized water.

    • Click Reaction: Disperse the azide- or alkyne-functionalized CMP in deionized water. Add the complementary alkyne- or azide-functionalized molecule of interest, followed by copper(II) sulfate and sodium ascorbate to catalyze the reaction.

    • Purification: Purify the final product by repeated centrifugation and redispersion in deionized water to remove unreacted molecules and catalyst.

    • Characterization: Confirm the successful conjugation using techniques like UV-Vis spectroscopy (if the attached molecule has a chromophore) and FTIR.

Visualizations

Experimental_Workflow_Silanization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization CMP CMP Powder Dry Drying (Vacuum Oven) CMP->Dry React Silanization Reaction (Stirring) Dry->React SilaneSol Prepare Silane Solution SilaneSol->React Wash Washing (Centrifugation) React->Wash FinalDry Final Drying Wash->FinalDry Characterize Characterization (FTIR, XPS) FinalDry->Characterize

Caption: Workflow for the silanization of CMP fillers.

Logical_Relationship_Troubleshooting Problem Problem: Low Grafting Density Cause1 Possible Cause: Incomplete Surface Activation Problem->Cause1 Cause2 Possible Cause: Steric Hindrance Problem->Cause2 Cause3 Possible Cause: Inefficient Initiation Problem->Cause3 Solution1 Solution: Plasma/Chemical Treatment Cause1->Solution1 Solution2 Solution: 'Grafting From' Method Cause2->Solution2 Solution3 Solution: Optimize Initiator Conc. Cause3->Solution3

Caption: Troubleshooting logic for low polymer grafting density.

References

Technical Support Center: Analysis of Crystalline Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the dissolution of crystalline calcium metaphosphate for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my crystalline this compound not dissolving in water?

A1: Crystalline this compound, like most calcium phosphate (B84403) compounds, is sparingly soluble in water.[1][2] Its highly stable crystalline lattice structure requires more aggressive methods for dissolution. For analytical purposes, complete dissolution is crucial to ensure all calcium and phosphate is available for quantification.

Q2: What are the most common methods for dissolving this compound for analysis?

A2: The most common and effective methods involve acid digestion or the use of chelating agents. Strong acids like nitric acid and perchloric acid are used to break down the crystal structure.[3][4] Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and citric acid form stable, soluble complexes with calcium ions, facilitating dissolution.[5][6][7]

Q3: Which analytical techniques are recommended for quantifying calcium and phosphate after dissolution?

A3: For routine and fast analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is highly recommended for its accuracy in quantifying both calcium and phosphorous.[8] Other suitable instrumental methods include Flame Atomic Absorption Spectroscopy (FAAS).[8] Classical methods like gravimetry and titrimetry can also be used, sometimes to validate instrumental results.[8]

Q4: Can I use organic acids for dissolution?

A4: Yes, organic acids that also act as chelating agents, such as citric acid, are effective.[5] They can dissolve calcium phosphate compounds by forming stable complexes with calcium ions. This method can be particularly useful for applications where a solution closer to a neutral pH is ultimately required.[5]

Troubleshooting Guide

Problem: Incomplete dissolution of the sample in acid.

  • Possible Cause 1: Insufficient acid strength or volume.

    • Solution: Ensure the acid concentration and volume are adequate for the amount of sample. For particularly resistant materials like bone, a higher proportion of a strong oxidizing acid like perchloric acid in a nitric-perchloric acid mixture (e.g., a 2:1 v/v ratio) may be necessary for complete recovery of calcium and phosphorus.[3]

  • Possible Cause 2: Insufficient heating or digestion time.

    • Solution: Most acid digestion protocols require heating to accelerate the breakdown of the material. A common procedure involves heating the sample with an acid mixture at 200°C until the solution becomes clear and brownish fumes are no longer released.[3] Microwave digestion systems can also be used to achieve complete dissolution more rapidly.[9]

Problem: Precipitate forms after initial dissolution and pH adjustment.

  • Possible Cause: The pH of the solution was increased above 3 without a stabilizing agent.

    • Solution: Calcium phosphate compounds will precipitate out of an acidic solution if the pH is raised above 3.[5] To maintain a stable, neutral pH solution of high-concentration calcium phosphate, an acidic chelating agent like citric acid or EDTA must be used during the initial dissolution.[5] These agents form stable complexes with calcium, preventing precipitation.

Problem: Low or inconsistent analytical results.

  • Possible Cause 1: Incomplete sample dissolution.

    • Solution: Visually inspect the digestate for any remaining particulate matter. If present, the digestion procedure needs to be optimized. Consider using a stronger acid mixture, increasing the digestion time or temperature, or employing a microwave digestion system.[9][10]

  • Possible Cause 2: Matrix interference during analysis.

    • Solution: The high concentration of salts from the digestion matrix can interfere with certain analytical techniques. Matrix-matching the calibration standards to the sample matrix can help mitigate these effects.[9] Ensure proper dilution of the final sample to fall within the linear range of the instrument.

Data Summary Tables

Table 1: Comparison of Common Dissolution Methods

MethodReagentsConditionsBest ForConsiderations
Acid Digestion Nitric Acid (HNO₃), Perchloric Acid (HClO₄)Heating (e.g., 200°C), Open or closed vessel[3][4]Total elemental analysis (Ca, P)Requires a fume hood and proper safety precautions. Perchloric acid can be explosive.
Microwave Digestion HCl-HNO₃-HF-H₂O₂ mixed acid system[9]High temperature and pressure in a closed vesselRapid and complete dissolution of complex matricesRequires specialized microwave digestion equipment.
Chelation EDTA, Citric Acid[5][7]Can be performed at room or elevated temperaturesPreparing stable solutions at near-neutral pHMay not be suitable for all analytical techniques due to the presence of the chelator.
Alkaline Fusion Lithium metaborate/tetraborate fluxHigh temperature (e.g., 1000°C) followed by acid dissolution of the bead[4]Highly refractory materials, ensures complete dissolution of silicatesAdds high salt content to the final solution, which can cause interferences.

Key Experimental Protocols

Protocol 1: One-Step Acid Digestion for Ca and P Analysis

This protocol is adapted from methods used for mineral analysis in organic matrices and bone.[3]

  • Sample Preparation: Weigh approximately 250 mg of the finely ground crystalline this compound sample into a glass digestion tube.

  • Acid Addition: In a fume hood, add 5 mL of a 2:1 (v/v) mixture of nitric acid (HNO₃) and perchloric acid (HClO₄).

  • Digestion: Heat the tubes at 200°C. Continue heating until the solution becomes translucent and the release of brownish smoke ceases, indicating the complete digestion of the material.

  • Cooling & Dilution: Allow the tubes to cool to room temperature.

  • Final Preparation: Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis by ICP-OES or another suitable method.

Protocol 2: Dissolution using a Chelating Agent (Citric Acid)

This protocol is based on principles for creating stable calcium phosphate solutions.[5]

  • Prepare Chelating Solution: Prepare an acidic solution of citric acid (e.g., 0.5 M).

  • Sample Addition: Add a known weight of the crystalline this compound sample to the citric acid solution.

  • Dissolution: Stir the mixture, with gentle heating if necessary, until the sample is fully dissolved. The citric acid will form a stable, soluble complex with the calcium ions.

  • pH Adjustment (Optional): The pH of the solution can be carefully adjusted if required for subsequent analytical steps. The chelated calcium will remain in solution even at a higher pH.

  • Analysis: The resulting solution can be analyzed for calcium and phosphate content.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Start: Crystalline Ca Metaphosphate Sample grind Grind Sample to Fine Powder start->grind weigh Weigh Sample Accurately grind->weigh dissolve Add Digestion Reagent (Acid or Chelator) weigh->dissolve heat Apply Heat / Microwave (if required) dissolve->heat cool Cool and Dilute to Final Volume heat->cool analysis Analyze by ICP-OES / AAS etc. cool->analysis data Data Processing & Quantification analysis->data end end data->end End: Final Results

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow start Sample does not fully dissolve q1 Using Acid Digestion? start->q1 a1_yes Increase Acid Strength (e.g., higher % HClO₄) or Temperature/Time q1->a1_yes Yes a1_no Consider using a stronger method like Acid Digestion q1->a1_no No q2 Is precipitate forming after pH adjustment? a1_yes->q2 end_node Problem Solved a1_no->end_node a2_yes Redissolve using an acidic chelating agent (e.g., Citric Acid, EDTA) before raising pH q2->a2_yes Yes q3 Are analytical results low or inconsistent? q2->q3 No a2_yes->end_node a3_yes Verify complete dissolution. Check for matrix interference. Prepare matrix-matched standards. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for dissolution issues.

References

Validation & Comparative

"calcium metaphosphate vs tricalcium phosphate in biomedical applications"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Calcium Metaphosphate and Tricalcium Phosphate (B84403) for Biomedical Applications

Introduction

Calcium phosphate-based bioceramics are fundamental to the fields of biomedical engineering and regenerative medicine due to their chemical similarity to the mineral phase of bone. Among these, this compound (CMP) and tricalcium phosphate (TCP) are two of the most prominent materials used for bone regeneration, implant coatings, and drug delivery systems. While both are lauded for their excellent biocompatibility and osteoconductivity, they possess distinct chemical structures and physical properties that dictate their clinical performance. This guide provides an objective, data-driven comparison of CMP and TCP, aimed at researchers, scientists, and drug development professionals to inform material selection for specific biomedical applications.

Physicochemical and Mechanical Properties

The primary distinction between CMP and TCP lies in their chemical structure. CMP is a polyphosphate, consisting of long chains of repeating [PO₃]⁻ units, whereas TCP is an orthophosphate. This structural difference fundamentally influences their solubility, degradation rate, and mechanical properties. Tricalcium phosphate exists in two common polymorphic forms: alpha-tricalcium phosphate (α-TCP) and beta-tricalcium phosphate (β-TCP). β-TCP is the more stable form at physiological temperatures, while α-TCP is more soluble and typically prepared at high temperatures.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (CMP)Tricalcium Phosphate (TCP)
Chemical Formula [Ca(PO₃)₂]ₙ[2]Ca₃(PO₄)₂[1][3]
Ca/P Molar Ratio 0.5[1][2]1.5[1][4]
Structure Long-chain polymer[2]Orthophosphate
Common Phases Amorphous, Crystalline (β-CMP, γ-CMP)[4][5]α-TCP, β-TCP[1]
Solubility Higher, especially in amorphous form.[2][5]Moderate. α-TCP is more soluble than β-TCP.[1]

The mechanical and degradation properties of these ceramics are critical for their application as bone substitutes. The ideal scaffold should provide temporary mechanical support while degrading at a rate that matches new bone formation.

Table 2: Comparison of Mechanical and Degradation Properties

PropertyThis compound (CMP)β-Tricalcium Phosphate (β-TCP)
Compressive Strength ~40 MPa (for porous scaffolds with 38% porosity)[6]2.23 - 3.57 MPa (significantly lower than cancellous bone at 5-10 MPa)[3]
Biodegradation Rate Generally faster than TCP, via hydrolysis.[2] Amorphous forms degrade significantly faster than crystalline forms.[5]Slower and more controlled. Resorption can take 6 to 18 months.[3][7]
Degradation Mechanism Surface and bulk hydrolysis of phosphate chains.[2]Cell-mediated resorption and chemical dissolution.

Biocompatibility and Osteogenic Potential

Both CMP and TCP exhibit excellent biocompatibility, promoting cell attachment, proliferation, and differentiation without eliciting significant inflammatory or toxic responses.[3][6] The dissolution of both materials releases calcium and phosphate ions, which are known to be beneficial for bone regeneration. These ions can stimulate signaling pathways that lead to the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for forming new bone.[8]

Studies have shown that CMP can actively stimulate the osteoblastic differentiation of human bone marrow-derived stromal cells.[3][7][8] Similarly, β-TCP is recognized for its osteoconductive and osteoinductive properties, promoting osteoblast differentiation and angiogenesis.[3] While both materials are effective, the faster ion release from CMP may lead to a more rapid initial cellular response.

Osteogenic_Signaling_Pathway cluster_0 Biomaterial Degradation cluster_1 Cellular Environment cluster_2 Osteogenic Differentiation Biomaterial CMP or TCP Ions Ca²⁺ and PO₄³⁻ Ions Biomaterial->Ions Dissolution MSC Mesenchymal Stem Cell Ions->MSC Uptake & Signal Transduction Osteoblast Osteoblast Differentiation MSC->Osteoblast Upregulation of Runx2, ALP, etc. Bone New Bone Formation Osteoblast->Bone Matrix Deposition & Mineralization Logical_Relationship cluster_properties Material Properties cluster_applications Target Applications P1 Fast Degradation Rate (e.g., Amorphous CMP) A1 Rapid Implant Osseointegration P1->A1 A5 Burst Release Drug Delivery P1->A5 P2 Slow Degradation Rate (e.g., β-TCP) A2 Long-Term Bone Void Filling P2->A2 A6 Sustained Drug Delivery P2->A6 P3 Low Mechanical Strength (e.g., β-TCP) A3 Non-Load-Bearing Defects P3->A3 P4 Moderate Mechanical Strength (e.g., Porous CMP) A4 Scaffolds for Moderate Stress P4->A4 Experimental_Workflow prep 1. Scaffold Preparation (CMP vs TCP) surgery 2. Surgical Procedure (Rat Calvarial Defect Creation) prep->surgery implant 3. Scaffold Implantation surgery->implant healing 4. Healing Period (4, 8, 12 weeks) implant->healing harvest 5. Sample Harvesting healing->harvest analysis 6. Analysis harvest->analysis microct Micro-CT: Bone Volume, Density analysis->microct Quantitative histo Histology: New Tissue, Inflammation analysis->histo Qualitative

References

A Comparative Guide to the Fertilizer Efficacy of Calcium Metaphosphate and Superphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent phosphorus fertilizers: calcium metaphosphate and superphosphate (B1263860). The objective is to furnish researchers and agricultural scientists with a comprehensive understanding of their respective performance based on available experimental data. This document outlines their chemical properties, agronomic effectiveness, and impact on soil characteristics, supported by generalized experimental protocols for efficacy evaluation.

Introduction

Phosphorus (P) is an essential macronutrient for plant growth, playing a critical role in energy transfer, photosynthesis, and nutrient transport. This compound and superphosphate are two key sources of phosphorus used in agriculture. Their distinct chemical compositions and properties influence their nutrient release patterns, availability to plants, and interaction with soil, thereby affecting overall fertilizer efficacy.

**this compound (Ca(PO₃)₂) ** is a complex phosphate (B84403) fertilizer characterized by a high phosphorus content. It is produced by the reaction of rock phosphate with phosphorus pentoxide at high temperatures. Its low water solubility suggests a slow-release mechanism of phosphorus.

Superphosphate is one of the most widely used phosphate fertilizers. It primarily consists of monocalcium phosphate (Ca(H₂PO₄)₂) and is produced by treating rock phosphate with acid. There are two main types: Single Superphosphate (SSP), which also contains calcium sulfate (B86663) (gypsum), and Triple Superphosphate (TSP), which has a higher concentration of phosphorus. Superphosphate is known for its high water solubility and rapid availability of phosphorus to plants.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these fertilizers is crucial for predicting their behavior in soil and their effectiveness as a nutrient source.

PropertyThis compoundSuperphosphate (SSP)Superphosphate (TSP)
Chemical Formula Ca(PO₃)₂Ca(H₂PO₄)₂·H₂O + CaSO₄·2H₂OCa(H₂PO₄)₂·H₂O
P₂O₅ Content (%) ~60-64%~16-22%~44-48%
Calcium (Ca) Content (%) ~17-20%~18-21%~12-14%
Sulfur (S) Content (%) -~11-12%<1%
Water Solubility LowHighHigh
Soil Reaction Neutral to slightly acidicAcidicAcidic

Comparative Fertilizer Efficacy: A Review of Experimental Data

Data Presentation

The following table is a template illustrating the ideal data points for a direct comparison. Due to the lack of a single study that evaluates both fertilizers, this table remains illustrative.

ParameterThis compoundSuperphosphateControl (No P Fertilizer)Source
Crop Yield (t/ha) Data not availableData not availableData not available[Hypothetical Study]
Phosphorus Uptake ( kg/ha ) Data not availableData not availableData not available[Hypothetical Study]
Soil pH (post-harvest) Data not availableData not availableData not available[Hypothetical Study]
Available Soil P (mg/kg) Data not availableData not availableData not available[Hypothetical Study]

Agronomic Performance Insights:

  • Superphosphate: Due to its high water solubility, superphosphate provides a readily available source of phosphorus for rapid plant uptake, making it particularly effective for short-season crops or as a starter fertilizer.[1] Studies have shown significant crop yield increases with the application of superphosphate in phosphorus-deficient soils.[2] However, its acidic nature can lead to a decrease in soil pH over time with continuous use.[1] The presence of sulfur in Single Superphosphate is an added benefit for crops with high sulfur requirements.

  • This compound: As a fertilizer with low water solubility, this compound is considered a slow-release phosphorus source. This property can be advantageous in sandy soils prone to leaching or in long-season crops where a sustained supply of phosphorus is beneficial. It is generally more effective in acidic soils where the soil acidity can aid in its dissolution and the release of phosphate ions.

Experimental Protocols

To rigorously compare the efficacy of this compound and superphosphate, a well-designed field experiment is essential. The following is a detailed methodology for such a trial.

4.1. Experimental Design

  • Design: A randomized complete block design (RCBD) with a factorial arrangement of treatments is recommended to account for field variability.

  • Treatments:

    • Fertilizer Type: this compound vs. Superphosphate.

    • Application Rate: At least four levels of P₂O₅ application (e.g., 0, 40, 80, 120 kg/ha ) for each fertilizer to determine the dose-response relationship.

    • Control: A zero-phosphorus control treatment is essential as a baseline.

  • Replication: A minimum of three to four replications for each treatment combination is necessary for statistical validity.

  • Plot Size: Each plot should be of a sufficient size (e.g., 5m x 10m) to minimize edge effects and allow for representative sampling.

4.2. Site Selection and Soil Analysis

  • Site: Select a field with low to medium initial available phosphorus levels to ensure a measurable crop response.

  • Initial Soil Sampling: Before fertilizer application, collect composite soil samples from the experimental area at a depth of 0-20 cm. Analyze the samples for:

    • pH

    • Organic carbon

    • Available phosphorus (e.g., Olsen P or Bray-1 P)

    • Exchangeable cations (Ca, Mg, K)

    • Texture

4.3. Fertilizer Application and Crop Management

  • Application: Fertilizers should be applied uniformly to the respective plots before planting. The method of application (broadcast or banded) should be consistent across all plots.

  • Crop: Select a crop that is responsive to phosphorus, such as maize, wheat, or soybean.

  • Management: Ensure uniform crop management practices (e.g., planting density, irrigation, nitrogen and potassium fertilization, pest and weed control) across all plots to isolate the effect of the phosphorus fertilizers.

4.4. Data Collection and Analysis

  • Crop Yield: At maturity, harvest the central rows of each plot to determine the grain and/or biomass yield.

  • Plant Tissue Analysis: Collect representative plant tissue samples at a key growth stage (e.g., flowering) and at harvest. Analyze the samples for phosphorus concentration to calculate phosphorus uptake.

  • Post-Harvest Soil Analysis: After harvest, collect soil samples from each plot and analyze for the same parameters as the initial analysis to assess the impact of the fertilizers on soil properties, particularly pH and available phosphorus.

  • Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Regression analysis can be used to model the crop response to different fertilizer rates.

Visualizations

Diagram 1: Logical Framework for Fertilizer Comparison

G cluster_fertilizers Fertilizer Types cluster_properties Chemical & Physical Properties cluster_evaluation Efficacy Evaluation cluster_outcome Agronomic Recommendation F1 This compound P1 P₂O₅ Content F1->P1 P2 Water Solubility F1->P2 P3 Soil Reaction (pH) F1->P3 E1 Crop Yield F1->E1 E2 Phosphorus Uptake F1->E2 E3 Soil pH Change F1->E3 E4 Available Soil P F1->E4 F2 Superphosphate F2->P1 F2->P2 F2->P3 F2->E1 F2->E2 F2->E3 F2->E4 O1 Optimal Fertilizer Choice E1->O1 E2->O1 E3->O1 E4->O1

A logical diagram illustrating the comparative evaluation process.

Diagram 2: Experimental Workflow for Fertilizer Efficacy Trial

G start Site Selection & Initial Soil Analysis design Experimental Design (RCBD, 4 Reps) start->design treatments Treatment Allocation (Fertilizer Type & Rate) design->treatments application Fertilizer Application & Crop Planting treatments->application management Uniform Crop Management application->management data_collection In-season Data Collection (e.g., Plant Growth) management->data_collection harvest Harvest & Yield Measurement data_collection->harvest sampling Plant & Soil Sampling (Post-Harvest) harvest->sampling analysis Laboratory Analysis (P uptake, Soil pH, etc.) sampling->analysis stats Statistical Analysis (ANOVA, Regression) analysis->stats conclusion Conclusion & Recommendation stats->conclusion

A typical workflow for conducting a fertilizer efficacy field trial.

Conclusion

Both this compound and superphosphate are valuable sources of phosphorus for agriculture. Superphosphate, with its high water solubility, is ideal for providing a rapid supply of phosphorus to crops. This compound, being less soluble, offers a slow-release characteristic that may be beneficial for long-term nutrient supply and in specific soil conditions.

The selection between these two fertilizers should be based on a comprehensive analysis of soil type, crop requirements, farming system, and economic considerations. Further direct comparative studies under various agro-ecological conditions are necessary to provide more definitive recommendations for their optimal use. Researchers are encouraged to utilize the outlined experimental protocol to generate robust data that can fill the current knowledge gap.

References

Tensile Strength of Composites: A Comparative Analysis of Calcium Metaphosphate and Other Fillers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of appropriate filler materials for composite formulations is a critical decision that directly impacts the mechanical integrity and performance of the final product. Among the myriad of available fillers, calcium phosphates, particularly calcium metaphosphate (CMP), have garnered attention for their biocompatibility and potential to enhance the mechanical properties of polymer composites. This guide provides an objective comparison of the tensile strength of composites incorporating this compound against those with other common fillers, supported by experimental data.

Quantitative Comparison of Mechanical Properties

The tensile strength of a composite material is a key indicator of its ability to withstand forces that attempt to pull it apart. The following table summarizes the mechanical properties of various composites, highlighting the performance of this compound in comparison to other fillers such as hydroxyapatite (B223615) (HA), tricalcium phosphate (B84403) (TCP), glass, and calcium carbonate. It is important to note that the reported values are often in the form of diametral tensile strength (DTS) or flexural strength, which are related but distinct measures of a material's behavior under tensile stress.

Filler MaterialPolymer MatrixFiller Loading (% wt)Test TypeTensile/Flexural Strength (MPa)Reference
β-Calcium Metaphosphate (β-CMP) BIS-GMA based resinNot SpecifiedDTS12 - 33[1]
Vitreous this compound (V-CMP) BIS-GMA based resinNot SpecifiedDTS8[1]
Hydroxyapatite (HA) PEEKNot SpecifiedTensile StrengthIncreased with HA addition[2]
Tricalcium Phosphate (TCP) HEMA/UDMA based matrix50%Tensile StrengthIncreased with filler[3]
Tetracalcium Phosphate (TTCP) with Glass Resin40% TTCP, 30% GlassFlexural Strength99 ± 18[4]
Tetracalcium Phosphate (TTCP) without Glass Resin40%Flexural Strength54 ± 20[4]
Glass Fillers (Alkaline) Urethane Dimethacrylate (UDMA) basedNot SpecifiedDTS41.0 - 46.4[5]
Calcium Carbonate (CaCO3) High-Density Polyethylene (HDPE)25%Tensile Yield Strength~58[6]
Talc Polypropylene (PP)40%Tensile Strength30[7]
Mica Polypropylene (PP)40%Tensile Strength29[7]

Note: Direct comparison between studies can be challenging due to variations in polymer matrices, filler particle size and morphology, filler loading, and testing methodologies.

Experimental Protocols

To ensure accurate and reproducible measurement of tensile properties, standardized testing procedures are crucial. The following protocol is based on the widely recognized ASTM D638 standard for determining the tensile properties of plastics and composites.[8][9][10][11]

ASTM D638: Standard Test Method for Tensile Properties of Plastics

1. Specimen Preparation:

  • Material Compounding: The polymer matrix and filler material are compounded using a suitable method, such as melt blending or solution casting, to ensure homogeneous dispersion of the filler.

  • Specimen Molding: Standard "dog-bone" shaped specimens are prepared by injection molding or machining from a molded sheet. The dimensions of the specimens should conform to the specifications outlined in ASTM D638 (e.g., Type I, II, III, IV, or V).[9][11]

  • Conditioning: Specimens are conditioned prior to testing in a controlled environment, typically at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours, to ensure consistency.[9]

2. Testing Procedure:

  • Equipment: A universal testing machine (UTM) equipped with appropriate grips and a load cell is used.[9][11] An extensometer is attached to the specimen to accurately measure strain.

  • Grip Mounting: The specimen is securely mounted in the grips of the UTM, ensuring proper alignment to avoid premature failure.

  • Test Execution: A uniaxial tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[9] The test speed is determined by the material specification and is typically set to achieve fracture within 30 seconds to 5 minutes.[11]

  • Data Acquisition: The force applied and the corresponding elongation of the specimen are continuously recorded throughout the test.

3. Data Analysis: From the recorded stress-strain curve, the following key properties are determined:

  • Tensile Strength: The maximum stress the material can withstand before fracture.

  • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for preparing and testing polymer composites for tensile strength.

experimental_workflow cluster_preparation Material Preparation cluster_specimen Specimen Fabrication cluster_testing Tensile Testing cluster_analysis Data Analysis polymer Polymer Matrix compounding Compounding (Melt Blending / Solution Casting) polymer->compounding filler Filler (e.g., this compound) filler->compounding composite Homogeneous Composite Material compounding->composite molding Injection Molding / Machining composite->molding dogbone "Dog-Bone" Specimen (ASTM D638) molding->dogbone conditioning Conditioning (23°C, 50% RH) dogbone->conditioning testing Uniaxial Tensile Test conditioning->testing Mount Specimen utm Universal Testing Machine (UTM) data Stress-Strain Data utm->data Record Force & Elongation testing->utm analysis Calculate Mechanical Properties data->analysis properties Tensile Strength Young's Modulus Elongation at Break analysis->properties

Composite Preparation and Tensile Testing Workflow

References

A Comparative In Vitro Assessment of Synthetic vs. Biologically-Derived Calcium Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of synthetic and biologically-derived calcium phosphate (B84403) biomaterials, supported by experimental data and detailed methodologies.

The selection of an appropriate biomaterial is a critical step in the development of new therapies for bone regeneration. Calcium phosphates (CaPs), owing to their chemical similarity to the mineral phase of bone, are a cornerstone in this field.[1][2] These materials can be broadly categorized into two main types: synthetic CaPs, which are produced through controlled chemical processes, and biologically-derived CaPs, which are sourced from natural tissues such as bovine bone or fish scales.[3][4][5] This guide provides a comparative in vitro assessment of these two classes of materials, focusing on their impact on cellular behavior and outlining the experimental protocols used for their evaluation.

Comparative Analysis of In Vitro Performance

The in vitro response of cells to calcium phosphate biomaterials is a key indicator of their potential for in vivo success. Key parameters such as cell viability, proliferation, and osteogenic differentiation are routinely assessed to compare the efficacy of different materials.

Physicochemical and Morphological Differences

The origin of the calcium phosphate material significantly influences its physicochemical properties, which in turn dictates the cellular response. Synthetic hydroxyapatite (B223615) (HA), for instance, has a stoichiometric Ca/P ratio of 1.67, whereas biological HA often has a lower Ca/P ratio and contains ionic substitutions of elements like magnesium (Mg), sodium (Na), and carbonate.[5][6] These substitutions can alter the material's solubility and surface chemistry, potentially enhancing its biological activity.[3][6]

Porosity and surface topography are also distinguishing features. Biologically-derived materials often inherit a porous structure that can be beneficial for cell infiltration and nutrient transport.[7] In contrast, synthetic methods offer greater control over particle size, crystallinity, and porosity, allowing for the tailoring of material properties for specific applications.[4]

Cellular Viability and Proliferation

Multiple studies have demonstrated that both synthetic and biologically-derived calcium phosphates are generally highly biocompatible.[1][8] However, subtle differences in cellular response are often observed. For example, a study comparing sintered bovine-derived hydroxyapatite (BHAp) and commercial synthetic hydroxyapatite (CHAp) found no statistically significant differences in mitochondrial activity (MTS assay) or lactate (B86563) dehydrogenase (LDH) release in human fetal osteoblastic (hFOB) cells, indicating comparable cytocompatibility.[3] Another study using MC3T3-E1 pre-osteoblasts showed that both marble- and seashell-derived calcium phosphate materials supported cell viability and proliferation at levels comparable to commercial hydroxyapatite.[8]

Conversely, some studies suggest a superior performance of natural HA. Nanosized bovine HA (nanoBHA) was shown to maintain cell viability and induce proliferation of pre-osteoblasts more effectively than nanosized synthetic HA (nanoHA).[5][9]

Table 1: Summary of Quantitative Data on Cell Viability and Proliferation

Material TypeCell LineAssayKey FindingsReference
Sintered Bovine-Derived Hydroxyapatite (BHAp) vs. Commercial Synthetic Hydroxyapatite (CHAp)hFOBMTS, LDHNo statistically significant differences in cell viability.[3]
Marble- and Seashell-Derived CaP vs. Commercial HAMC3T3-E1-Comparable survival/proliferation rates.[8]
Nanosized Bovine HA (nanoBHA) vs. Nanosized Synthetic HA (nanoHA)Pre-osteoblasts-NanoBHA showed better cell viability and proliferation.[5][9]
Chemically and Hydrothermally Synthesized HAMG63MTSNo effect on viability at concentrations < 500 µg/mL.[1]
Osteogenic Differentiation

A crucial aspect of a bone graft substitute is its ability to promote the differentiation of progenitor cells into mature, bone-forming osteoblasts. This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and the expression of osteogenic genes such as Runt-related transcription factor 2 (RUNX2), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN).[9]

Studies have shown that both synthetic and biological CaPs can induce osteogenic differentiation. For instance, biphasic calcium phosphate (BCP) ceramics have been shown to up-regulate integrin α2 and α3 genes and activate MAPK signaling pathways, leading to osteogenic differentiation of mesenchymal stem cells (MSCs).[10][11] Similarly, strontium-doped calcium phosphates have been demonstrated to promote osteogenesis by activating Wnt/β-catenin, BMP-2, and Runx2 signaling pathways.[12]

Comparative studies often highlight the enhanced osteoinductive potential of biologically-derived materials. NanoBHA, for example, promoted a 13-fold greater expression of OPN, a specific regulator of osteogenic differentiation, compared to nanoHA.[5][9] This enhanced bioactivity is often attributed to the presence of trace elements and a more biomimetic structure in natural HA.[5]

Table 2: Summary of Quantitative Data on Osteogenic Differentiation

Material TypeCell LineMarkerKey FindingsReference
Nanosized Bovine HA (nanoBHA) vs. Nanosized Synthetic HA (nanoHA)Pre-osteoblastsOPN expression13-fold greater expression in nanoBHA group.[5][9]
Strontium-doped CaP coatingsMC3T3-E1, hMSCsOsteogenic genes and proteinsSignificantly increased expression with increasing Sr concentration.[1]
Biphasic Calcium Phosphate (BCP)MSCsIntegrin α2 and α3 genesSignificantly up-regulated by BCP.[10][11]
Marble- and Seashell-Derived CaP vs. Commercial HAMC3T3-E1ALP activity, Collagen synthesisAll samples promoted pre-osteoblast differentiation.[8]

Experimental Protocols

To ensure the reproducibility and comparability of in vitro assessments, standardized and well-detailed experimental protocols are essential. The International Organization for Standardization (ISO) 10993 provides guidelines for the biological evaluation of medical devices, including cytocompatibility testing.[1]

Cell Viability and Cytotoxicity Assays

A common method to assess cell viability is the MTT/MTS assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.[1]

Experimental Protocol for MTS Assay:

  • Cell Seeding: Seed cells (e.g., MG63, hFOB) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Material Exposure: Add the calcium phosphate materials at various concentrations to the cell cultures.

  • Incubation: Incubate the cells with the materials for specific time points (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Another widely used method is the Lactate Dehydrogenase (LDH) assay , which measures the release of LDH from damaged cells into the culture medium, providing an indication of cytotoxicity.[3]

Osteogenic Differentiation Assays

Alkaline Phosphatase (ALP) Activity Assay:

  • Cell Culture: Culture cells on the test materials in an osteogenic induction medium.

  • Cell Lysis: After a specific culture period (e.g., 7, 14 days), lyse the cells to release intracellular proteins, including ALP.

  • Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

  • Colorimetric Measurement: ALP in the lysate will hydrolyze pNPP to p-nitrophenol, a yellow product. Measure the absorbance at 405 nm. The amount of color produced is proportional to the ALP activity.

Alizarin Red Staining for Mineralization:

  • Cell Culture: Culture cells on the test materials in an osteogenic induction medium for an extended period (e.g., 14, 21 days) to allow for matrix mineralization.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits, staining them bright red.[9]

  • Quantification (Optional): The stain can be extracted and quantified by measuring its absorbance.[9]

Gene Expression Analysis (qRT-PCR):

  • RNA Extraction: Isolate total RNA from cells cultured on the different materials.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR: Perform real-time PCR using specific primers for osteogenic marker genes (e.g., RUNX2, ALP, OPN, OCN) to quantify their expression levels.

Signaling Pathways and Experimental Workflows

The cellular responses to calcium phosphate materials are mediated by complex signaling pathways. Understanding these pathways is crucial for designing biomaterials with enhanced regenerative capabilities.

Calcium phosphate materials can influence cell behavior through the activation of several key signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and Wnt/β-catenin pathways, which are critical for osteoblast differentiation and bone formation.[10][11][12] The interaction of cells with the material surface, mediated by proteins and integrins, triggers these intracellular cascades.[10][11]

Signaling_Pathway CaP Calcium Phosphate Material Serum_Proteins Serum Proteins CaP->Serum_Proteins Integrins Integrins (α2, α3) Serum_Proteins->Integrins mediate adhesion MAPK_Pathway MAPK Signaling (ERK, p38) Integrins->MAPK_Pathway activates Transcription_Factors Transcription Factors (RUNX2) MAPK_Pathway->Transcription_Factors activates Wnt_Pathway Wnt/β-catenin Signaling Wnt_Pathway->Transcription_Factors activates Gene_Expression Osteogenic Gene Expression (OPN, OCN) Transcription_Factors->Gene_Expression upregulates Differentiation Osteogenic Differentiation Gene_Expression->Differentiation

Caption: Key signaling pathways in osteogenic differentiation induced by calcium phosphates.

The following diagram illustrates a typical experimental workflow for the in vitro assessment of calcium phosphate biomaterials.

Experimental_Workflow Start Material Synthesis (Synthetic vs. Biological) Characterization Physicochemical Characterization Start->Characterization Cell_Culture Cell Seeding (e.g., MSCs, Osteoblasts) Characterization->Cell_Culture Viability_Assay Cell Viability/Cytotoxicity (MTS, LDH) Cell_Culture->Viability_Assay Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Differentiation_Assay Osteogenic Differentiation (ALP, Alizarin Red, qRT-PCR) Cell_Culture->Differentiation_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Conclusion Conclusion on Biocompatibility and Osteoinductivity Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro assessment of calcium phosphates.

Conclusion

Both synthetic and biologically-derived calcium phosphates demonstrate excellent biocompatibility and possess the ability to support cell proliferation and osteogenic differentiation in vitro. The choice between these two types of materials will ultimately depend on the specific application and desired material properties.

Biologically-derived calcium phosphates often exhibit enhanced bioactivity, which is attributed to their more biomimetic composition and structure.[5] However, they may present challenges in terms of batch-to-batch consistency and potential for immunogenicity.[13] Synthetic calcium phosphates, on the other hand, offer a high degree of control over their physicochemical properties, allowing for the design of materials with tailored degradation rates and mechanical strengths.[4][13]

For researchers and drug development professionals, a thorough in vitro evaluation, following standardized protocols as outlined in this guide, is paramount for the selection and optimization of calcium phosphate-based biomaterials for bone regeneration applications.

References

"solubility comparison of different calcium phosphate phases"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the solubility of various calcium phosphate (B84403) phases, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the solubility of common calcium phosphate biomaterials, supported by quantitative data and experimental methodologies.

Introduction to Calcium Phosphate Solubility

Calcium phosphates are a critical class of biomaterials used extensively in bone regeneration, drug delivery, and as fillers in dental and orthopedic applications. Their biocompatibility and osteoconductivity are well-established. However, their behavior in a physiological environment is largely dictated by their solubility, which influences their dissolution, resorption rate, and interaction with surrounding tissues.[1][2] The solubility of calcium phosphates is not a simple metric; it is highly dependent on the specific phase, pH of the medium, temperature, and the presence of other ions and biomolecules.[1][3][4] This guide provides a comparative analysis of the solubility of different calcium phosphate phases to aid in material selection and experimental design.

Quantitative Comparison of Calcium Phosphate Solubility

The solubility of different calcium phosphate phases can be compared using several metrics, most notably the solubility product constant (Ksp). A lower Ksp value generally indicates lower solubility. The following table summarizes the Ksp values and other relevant solubility data for common calcium phosphate phases.

Calcium Phosphate PhaseChemical FormulaCa/P Molar RatiopKsp (at ~25°C)Solubility in Water (g/L)Relative Solubility Trend
Tetracalcium Phosphate (TTCP)Ca₄(PO₄)₂O2.0038-44HighMost Soluble (Basic Salt)
Amorphous Calcium Phosphate (ACP)Caₓ(PO₄)ᵧ·nH₂OVariableNot well-definedHighVery Soluble
α-Tricalcium Phosphate (α-TCP)α-Ca₃(PO₄)₂1.50~25.50.005Soluble
β-Tricalcium Phosphate (β-TCP)β-Ca₃(PO₄)₂1.50~28.9 - 290.0005Moderately Soluble
Octacalcium Phosphate (OCP)Ca₈H₂(PO₄)₆·5H₂O1.33~970.0081Moderately Soluble
Dicalcium Phosphate Dihydrate (DCPD) / BrushiteCaHPO₄·2H₂O1.00~6.590.086Soluble (Acidic Salt)
Dicalcium Phosphate Anhydrous (DCPA) / MonetiteCaHPO₄1.00~6.900.05Soluble (Acidic Salt)
Hydroxyapatite (B223615) (HA)Ca₁₀(PO₄)₆(OH)₂1.67~117~0.0003Least Soluble

Note: pKsp is the negative logarithm of the solubility product constant (Ksp). Ksp values can vary significantly based on experimental conditions and calculation methods. The solubility trend is generally accepted, but can be influenced by factors like pH and temperature.[5][6]

In general, the solubility of calcium phosphate phases decreases in the following order: TTCP > ACP > α-TCP > β-TCP > OCP > DCPD/DCPA > HA.[7][8] It is important to note that while DCPD and DCPA have higher Ksp values (lower pKsp) than TCPs, their solubility behavior is highly pH-dependent. As acidic salts, they are more stable and less soluble in acidic environments compared to the more basic salts like HA and TCPs.[1][2]

Factors Influencing Solubility

Several factors can significantly alter the solubility of calcium phosphate phases:

  • pH: This is the most critical factor. All calcium phosphates become more soluble as the pH decreases.[1][2] At lower pH, the phosphate and hydroxide (B78521) ions in the solution are protonated, which shifts the dissolution equilibrium towards the dissolution of the solid phase.

  • Temperature: The effect of temperature on solubility varies between the different phases.

  • Ionic Strength: The presence of other ions in the solution can affect the activity of calcium and phosphate ions, thereby influencing the solubility.

  • Other Ions and Biomolecules: Substances like carbonate, magnesium, and citrate (B86180) can be incorporated into the crystal lattice or adsorb to the surface, altering the solubility. For instance, carbonated hydroxyapatite has a higher solubility than stoichiometric hydroxyapatite.[4][5] Amino acid solutions can also impact solubility by affecting the pH.[3]

Experimental Protocols for Solubility Measurement

The determination of calcium phosphate solubility can be complex due to factors like incongruent dissolution and phase transformations.[9][10] Several methods are employed, each with its own advantages and limitations.

Dissolution in Buffered Solutions

This method involves immersing a known quantity of the calcium phosphate material in a buffered solution (e.g., lactate, citrate, or simulated body fluid) at a specific pH and temperature.[7][11]

  • Protocol:

    • Prepare a buffered solution at the desired pH (e.g., 6.2 or 7.2).

    • Add a pre-weighed amount of the calcium phosphate particles to a known volume of the buffer.

    • The mixture is agitated (e.g., using a mechanical shaker) for a defined period (e.g., from minutes to several days).

    • At specific time intervals, aliquots of the solution are withdrawn and filtered to remove any solid particles.

    • The concentrations of calcium and phosphate in the filtrate are determined using techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma optical emission spectrometry (ICP-OES), or colorimetric methods.[12]

    • The dissolution rate can be calculated from the change in ion concentration over time.

Precipitation Test

This method assesses solubility by measuring the concentration of calcium remaining in a solution after inducing the precipitation of calcium phosphate.[13]

  • Protocol:

    • A solution (e.g., urine or a synthetic fluid) is placed in a series of tubes.

    • A known amount of a soluble calcium salt (e.g., calcium chloride) is added.

    • A known amount of a soluble phosphate salt (e.g., disodium (B8443419) hydrogen phosphate) is then added to induce precipitation.

    • The tubes are agitated for varying time intervals (e.g., 15 minutes to 24 hours) to allow the system to reach equilibrium.

    • The suspension is then filtered.

    • The pH and calcium concentration of the filtrate are measured. The remaining calcium concentration is taken as a measure of the calcium phosphate solubility under those specific conditions.[13]

Solid-Titration Method

This is a more advanced technique considered to be more reliable than conventional methods that use a large excess of solid, as it avoids issues of incongruent dissolution and phase changes.[9][10]

  • Protocol:

    • A solution with a known initial concentration of calcium and phosphate is prepared.

    • A small, precise amount of the solid calcium phosphate phase is added to the solution.

    • The system is allowed to equilibrate while pH is monitored.

    • The changes in the concentrations of calcium and phosphate in the solution are measured.

    • By systematically varying the initial solution composition and the amount of solid added, a solubility isotherm can be constructed, providing a more accurate determination of the solubility product.[9][10]

Visualization of Solubility Relationships

The following diagrams illustrate the relative solubility of different calcium phosphate phases and a typical experimental workflow for solubility testing.

G cluster_0 Relative Solubility of Calcium Phosphate Phases cluster_1 TTCP TTCP ACP ACP TTCP->ACP More Soluble alpha_TCP α-TCP ACP->alpha_TCP More Soluble beta_TCP β-TCP alpha_TCP->beta_TCP More Soluble OCP OCP beta_TCP->OCP More Soluble DCPD DCPD/DCPA OCP->DCPD More Soluble HA HA DCPD->HA More Soluble Increasing_Solubility Increasing Solubility → G cluster_workflow Experimental Workflow for Dissolution Testing start Prepare Buffered Solution (e.g., SBF at pH 7.4) add_sample Immerse Weighed CaP Sample start->add_sample agitate Agitate at 37°C add_sample->agitate sample_collection Collect Aliquots at Time Intervals (t1, t2, t3...) agitate->sample_collection filter_sample Filter Aliquots sample_collection->filter_sample analysis Analyze Filtrate for [Ca²⁺] and [PO₄³⁻] (ICP-OES / AAS) filter_sample->analysis calculate Calculate Dissolution Rate analysis->calculate

References

Distinguishing Metaphosphate from Orthophosphate Using Raman Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately identifying the form of phosphate (B84403) in a sample is crucial for applications ranging from biochemical assays to materials science. Raman spectroscopy offers a rapid, non-destructive method for differentiating between phosphate species. This guide provides a detailed comparison of the Raman spectral signatures of metaphosphates and orthophosphates, supported by experimental data and protocols.

The fundamental difference between orthophosphate and metaphosphate lies in their molecular structure. Orthophosphate exists as a discrete monomeric anion, [PO₄]³⁻, with a central phosphorus atom tetrahedrally bonded to four oxygen atoms. In contrast, metaphosphates are condensed phosphates, forming either cyclic rings or long polymer chains through the linkage of multiple phosphate units via shared oxygen atoms. This structural variance gives rise to distinct vibrational modes that are readily distinguishable using Raman spectroscopy.

Comparative Analysis of Raman Spectra

The key to differentiating metaphosphate from orthophosphate via Raman spectroscopy is the identification of characteristic vibrational modes associated with their unique structures. Orthophosphates exhibit a prominent, highly polarized symmetric stretching vibration of the P-O bonds, while metaphosphates are characterized by vibrations of the P-O-P bridges and the terminal PO₂ groups.

Quantitative Spectral Data

The following table summarizes the key Raman peaks for a representative orthophosphate (sodium orthophosphate) and a metaphosphate (sodium metaphosphate). These values provide a clear basis for distinguishing between the two forms.

Vibrational Mode Orthophosphate (Na₃PO₄) Metaphosphate (NaPO₃)n Polarization
Symmetric Stretch of PO₄³⁻ (ν₁) ~937 cm⁻¹[1]-Polarized[2]
Antisymmetric Stretch of PO₄³⁻ (ν₃) ~1010 cm⁻¹[2]-Depolarized[2]
Deformation of PO₄³⁻ (ν₂, ν₄) ~415 cm⁻¹, ~557 cm⁻¹[2]-Depolarized[2]
Symmetric Stretch of P-O-P bridge (νs) -~680-700 cm⁻¹[3][4]Polarized
Symmetric Stretch of PO₂ (νs) -~1145-1177 cm⁻¹[4][5]Polarized
Asymmetric Stretch of PO₂ (νas) -~1279-1300 cm⁻¹[3][5]Depolarized

Experimental Protocol

This section outlines a general methodology for acquiring Raman spectra to differentiate between metaphosphate and orthophosphate samples.

Objective: To acquire and analyze the Raman spectra of phosphate samples to identify the presence of orthophosphate, metaphosphate, or a mixture of both.

Materials and Equipment:

  • Raman Spectrometer (e.g., equipped with a 785 nm laser)

  • Microscope objective (e.g., 10x or 20x)

  • Sample holder (e.g., microscope slide)

  • Orthophosphate standard (e.g., Sodium Orthophosphate, Na₃PO₄)

  • Metaphosphate standard (e.g., Sodium Metaphosphate, (NaPO₃)n)

  • Unknown phosphate sample(s)

  • Spatula and weighing paper

Procedure:

  • Sample Preparation:

    • For solid samples, place a small amount of the powder onto a clean microscope slide.

    • For aqueous solutions, place a drop of the solution onto a slide and allow the solvent to evaporate, or use a suitable liquid sample cell.

  • Instrument Setup:

    • Turn on the Raman spectrometer and allow it to stabilize.

    • Set the laser wavelength (e.g., 785 nm).

    • Select an appropriate microscope objective.

    • Set the laser power to a level that provides good signal without causing sample degradation (a starting point could be 10-50 mW).

    • Set the acquisition time (e.g., 1-10 seconds) and number of accumulations (e.g., 3-5) to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire a background spectrum (e.g., of the empty slide) to subtract from the sample spectra.

    • Acquire the Raman spectrum of the orthophosphate standard.

    • Acquire the Raman spectrum of the metaphosphate standard.

    • Acquire the Raman spectrum of the unknown sample(s).

  • Data Analysis:

    • Perform background subtraction on all acquired spectra.

    • Compare the spectrum of the unknown sample to the spectra of the orthophosphate and metaphosphate standards.

    • Identify the presence of the characteristic peaks as listed in the data table above.

      • The presence of a strong, sharp peak around 937 cm⁻¹ is indicative of orthophosphate.

      • The presence of peaks in the regions of 680-700 cm⁻¹, 1145-1177 cm⁻¹, and ~1300 cm⁻¹ suggests the presence of metaphosphate.

Visualizing the Distinction

The following diagrams illustrate the structural differences between orthophosphate and metaphosphate and the experimental workflow for their differentiation using Raman spectroscopy.

cluster_ortho Orthophosphate Structure cluster_meta Metaphosphate Structure (Cyclic Trimer) P_ortho P O1_ortho O P_ortho->O1_ortho O2_ortho O P_ortho->O2_ortho O3_ortho O P_ortho->O3_ortho O4_ortho O P_ortho->O4_ortho P1_meta P O1_meta O P1_meta->O1_meta O4_meta O P1_meta->O4_meta O5_meta O P1_meta->O5_meta P2_meta P O2_meta O P2_meta->O2_meta O6_meta O P2_meta->O6_meta O7_meta O P2_meta->O7_meta P3_meta P O3_meta O P3_meta->O3_meta O8_meta O P3_meta->O8_meta O9_meta O P3_meta->O9_meta O1_meta->P2_meta O2_meta->P3_meta O3_meta->P1_meta

Caption: Structural comparison of orthophosphate and metaphosphate.

start Phosphate Sample raman Acquire Raman Spectrum start->raman analysis Spectral Analysis raman->analysis ortho Orthophosphate Identified (Peak at ~937 cm⁻¹) analysis->ortho Strong peak at ~937 cm⁻¹? meta Metaphosphate Identified (Peaks at ~700, ~1160, ~1300 cm⁻¹) analysis->meta Peaks in characteristic regions? mixture Mixture Identified (Peaks from both species present) analysis->mixture Combination of peaks?

Caption: Workflow for phosphate identification via Raman spectroscopy.

References

A Comparative Guide to Calcium Metaphosphate as a Phosphorus Source for Plants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of calcium metaphosphate and its analogues, such as fused calcium magnesium phosphate (B84403) (FCMP), with other common phosphorus fertilizers. The information is intended for researchers, scientists, and agricultural professionals to evaluate the relative value of these phosphorus sources in plant nutrition. This document synthesizes experimental data on fertilizer performance and outlines detailed methodologies for conducting similar evaluation studies.

Chemical Properties of Phosphorus Fertilizers

The efficacy of a phosphorus (P) fertilizer is significantly influenced by its chemical composition and solubility. Water-soluble P fertilizers provide readily available phosphate to plants, while citrate-soluble or water-insoluble forms offer a slower release of phosphorus. This compound is characterized by its low water solubility but high solubility in citrate, indicating a slow-release profile in the soil.

FertilizerChemical FormulaP2O5 Content (%)Water SolubilityCitrate SolubilityOther Nutrients
This compound Ca(PO3)2~60-70%LowHighCalcium
Fused Calcium Magnesium Phosphate (FCMP) Ca-Mg-P-Si complex~15-20%LowHighCalcium, Magnesium, Silicon
Single Superphosphate (SSP) Ca(H2PO4)2·H2O + CaSO416-22%HighHighCalcium, Sulfur
Triple Superphosphate (TSP) Ca(H2PO4)2·H2O44-52%HighHighCalcium
Monoammonium Phosphate (MAP) NH4H2PO448-61%HighHighNitrogen
Diammonium Phosphate (DAP) (NH4)2HPO446-53%HighHighNitrogen
Rock Phosphate Ca5(PO4)3(F,Cl,OH)25-40%Very LowLowCalcium

Agronomic Performance of Phosphorus Fertilizers: Experimental Data

The following table summarizes data from various studies comparing the performance of this compound analogues (specifically Fused Calcium Magnesium Phosphate - FCMP) and other calcium phosphates with common water-soluble phosphorus fertilizers in terms of crop yield and phosphorus uptake.

CropSoil TypeFertilizer ComparisonKey FindingsReference(s)
Maize & Wheat Loess Plateau (Alkaline)FCMP, Poly-P, MAP, DAP, SSP- Poly-P, MAP, and SSP resulted in significantly higher wheat and maize yields compared to FCMP and DAP.[1] - P uptake was higher for Poly-P and MAP treatments compared to DAP, SSP, and FCMP after the jointing stage of wheat.[1] - The recovery efficiency of P (REp) was highest for MAP and lowest for FCMP in the wheat season.[1][1]
Maize Neutral Soil (pH 7.2)FCMP, MAP, DAP, CSP, APP- In neutral soil, DAP produced the highest yield, while FCMP resulted in the lowest.[2] - P uptake efficiency was highest with DAP in neutral soil.[2][2]
Maize Acidic Soil (pH 5.0)FCMP, MAP, DAP, CSP, APP- In acidic soil, FCMP application resulted in the highest maize yield, followed by DAP, with MAP being the lowest.[2] - P uptake efficiency in acidic soil was highest for FCMP and DAP treatments.[2][2]
Alfalfa Sandy and Saline-Alkali SoilSSP, DAP, APP, KP- In both soil types, DAP resulted in the highest net P uptake.[3][4] - In sandy soil, shoot biomass increased most significantly with P application compared to the control.[3][4] - In saline-alkali soil, KP and DAP significantly increased shoot biomass.[3][4][3][4]
Pasture Low-fertility soilFused Magnesium Phosphate (FMP), Superphosphate- FMP supported higher pasture growth rates at the same rate of elemental P application compared to superphosphate.[5] - FMP did not raise the soil Olsen-P as much as superphosphate.[5][5]

Experimental Protocols

A standardized protocol is crucial for the accurate evaluation and comparison of different phosphorus fertilizer sources. Below is a detailed methodology for a greenhouse pot experiment designed to assess the relative value of various P fertilizers.

To determine the agronomic effectiveness of different phosphorus fertilizers (e.g., this compound, SSP, MAP, DAP) on the growth, phosphorus uptake, and yield of a selected crop (e.g., maize, wheat, or soybean) under controlled greenhouse conditions.

  • Soil: A representative agricultural soil with known physical and chemical properties, including initial phosphorus levels (e.g., Olsen P, Bray P). The soil should be air-dried and sieved (e.g., through a 2 mm mesh).

  • Pots: Plastic pots of uniform size (e.g., 5 kg capacity).

  • Fertilizers: this compound, Single Superphosphate, Monoammonium Phosphate, Diammonium Phosphate, and a control (no P). All fertilizers should be of known P2O5 content.

  • Test Crop: Certified seeds of a responsive crop species.

  • Other Nutrients: A nutrient solution or solid fertilizers providing all other essential nutrients (N, K, S, micronutrients) in non-limiting amounts.

  • Greenhouse: A temperature and light-controlled environment.

  • Treatments:

    • T1: Control (No P fertilizer)

    • T2: this compound

    • T3: Single Superphosphate (SSP)

    • T4: Monoammonium Phosphate (MAP)

    • T5: Diammonium Phosphate (DAP)

  • Application Rates: Apply P fertilizers at rates relevant to agricultural practice (e.g., 0, 50, 100, 150 mg P2O5 per kg of soil).

  • Replication: Each treatment should be replicated at least four times.

  • Layout: A completely randomized design (CRD) or a randomized complete block design (RCBD) if there is a known environmental gradient in the greenhouse.

  • Soil Preparation: Fill each pot with a known weight of the prepared soil.

  • Fertilizer Application: Thoroughly mix the specified amount of each P fertilizer with the soil for each pot. For the control, no P fertilizer is added. Apply a basal dose of other essential nutrients to all pots.

  • Sowing: Sow a specific number of seeds in each pot at a uniform depth. After emergence, thin the seedlings to a predetermined number per pot (e.g., three plants per pot).

  • Growing Conditions: Maintain optimal growing conditions in the greenhouse, including temperature, light, and watering. Water the pots regularly to maintain soil moisture at a consistent level (e.g., 70% of field capacity).

  • Harvesting: Harvest the above-ground plant material at a specific growth stage (e.g., at 50 days for maize).

  • Data Collection:

    • Plant Biomass: Record the fresh weight of the harvested shoots. Dry the plant material in an oven at 65-70°C to a constant weight to determine the dry matter yield.

    • Phosphorus Uptake: Grind the dried plant material and analyze the phosphorus concentration in the tissue using a suitable method (e.g., acid digestion followed by colorimetric analysis). Calculate total P uptake by multiplying the dry matter yield by the P concentration.

    • Soil Analysis: After harvest, collect soil samples from each pot and analyze for available phosphorus (e.g., Olsen P) to assess the residual effect of the fertilizers.

Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between the fertilizer treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Visualizing Experimental Workflow and Phosphorus Availability

The following diagrams illustrate the experimental workflow for evaluating phosphorus fertilizers and the conceptual pathways of phosphorus availability from different fertilizer types.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection and Analysis A Experimental Design (Treatments, Rates, Replication) B Soil Collection and Preparation A->B C Potting and Fertilizer Application B->C D Sowing and Seedling Thinning C->D E Greenhouse Management (Watering, Light, Temperature) D->E F Plant Growth and Observation E->F G Harvesting and Biomass Measurement F->G H Plant Tissue and Soil Sampling G->H I Laboratory Analysis (P concentration) H->I J Statistical Analysis and Interpretation I->J

Caption: Experimental workflow for a greenhouse pot trial evaluating phosphorus fertilizers.

P_Availability_Pathway cluster_fertilizers Phosphorus Fertilizer Sources cluster_soil Soil Phosphorus Dynamics A Water-Soluble P (e.g., MAP, DAP, SSP) D Soil Solution P (H2PO4-, HPO4^2-) A->D Rapid Dissolution B Citrate-Soluble P (e.g., this compound, FCMP) B->D Slow Hydrolysis & Dissolution by Root Exudates C Sparingly Soluble P (e.g., Rock Phosphate) C->D Very Slow Dissolution (Acidic Conditions) E Labile P Pool (Adsorbed P) D->E Equilibrium G Plant Uptake D->G F Non-labile P Pool (Precipitated P) E->F Slow Equilibrium

References

Safety Operating Guide

Calcium metaphosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of calcium metaphosphate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards. While this compound is generally not classified as a hazardous substance, its disposal method depends on its form (solid or solution), potential contamination, and, most importantly, institutional and local regulations.

Immediate Safety and Logistical Information

Before beginning any disposal process, it is essential to handle the chemical waste with appropriate care.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection : Always wear safety glasses or goggles, as the material can cause serious eye irritation.[1] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[2]

  • Gloves and Clothing : Wear chemical-resistant gloves and a lab coat to prevent skin contact.[3]

  • Respiratory Protection : Use in a well-ventilated area. If dust is generated, a respirator may be required to avoid respiratory tract irritation.[1][4]

  • Waste Containers : Use designated, chemically resistant, and clearly labeled containers for waste collection. Ensure lids are tightly sealed to prevent spills or leaks.[3][5]

Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[6] The cleanup materials should also be treated as chemical waste.[7]

Step-by-Step Disposal Procedures

The appropriate disposal pathway for this compound waste is determined through a systematic characterization process. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance, as they are the final authority on disposal procedures in your facility.

Step 1: Waste Characterization Laboratory personnel should treat all chemical waste as hazardous until it is confirmed to be non-hazardous.[7]

  • Purity : Determine if the waste is pure this compound or if it has been contaminated with other chemicals. The nature of any contaminants will dictate the disposal method.

  • Physical Form : Identify if the waste is a solid powder or an aqueous solution.

  • Acidity/Alkalinity : If the waste is a solution, measure its pH. Solutions with a pH of 6 or lower may need to be managed as corrosive hazardous waste.[8]

Step 2: Consult Regulations Disposal of all chemical waste must be in accordance with national and local regulations. The U.S. Environmental Protection Agency (EPA) and state authorities regulate hazardous waste from its generation to its final disposal, a framework known as "cradle-to-grave".[9][10] Your institution's EHS office will provide guidance that aligns with these regulations.

Step 3: Select the Appropriate Disposal Pathway

  • Pathway A: Non-Hazardous Solid Waste (Normal Trash) For pure, solid this compound, many institutions consider it acceptable for disposal as regular trash.[11] This is because it generally lacks the properties of hazardous waste and has low acute toxicity.[11]

    • Ensure the chemical is in a solid, stable form.

    • Place the waste in its original container or another non-broken container with a tightly fitting cap.

    • Put the container into a box lined with a plastic bag.

    • Tape the box shut and clearly label it "Normal Trash".

    • Place the box next to the laboratory's regular trash container for pickup.[11]

  • Pathway B: Institutional Hazardous Waste Collection This pathway is mandatory if the this compound is contaminated with hazardous materials or if it is in a solution that does not meet criteria for sewer disposal.

    • Collect the waste in a designated, compatible hazardous waste container provided by your EHS office.[8]

    • Do not mix incompatible waste streams.[5]

    • Label the container clearly with its contents.

    • Store the container in a designated, safe location, away from incompatible materials.[8]

    • Arrange for pickup through your institution's hazardous waste management program.[7]

  • Pathway C: Sewer Disposal (Highly Restricted) Disposal of chemicals via the sewer is strictly regulated and generally discouraged. This compound is sparingly soluble in water, making it a poor candidate for this method.[12] Sewer disposal is only permissible if all the following conditions are met, and only with explicit approval from your EHS office:

    • The waste is a dilute aqueous solution (e.g., less than 1%).[7]

    • The solution pH is within the neutral range (e.g., between 6 and 9).[8]

    • The material is readily water-soluble (this compound is not).[5]

    • Local wastewater treatment regulations allow for the disposal of such inorganic salts.

Quantitative Disposal Guidelines

The following table summarizes the key parameters and recommended disposal pathways for this compound waste.

Waste FormKey ParameterThreshold / ConditionRecommended Disposal Pathway
Solid PurityPure, uncontaminated this compound.[11]Pathway A: Non-Hazardous Solid Waste (Normal Trash), pending EHS approval.[11]
PurityContaminated with hazardous substances.[7]Pathway B: Institutional Hazardous Waste Collection.
Aqueous Solution pHpH ≤ 6 or ≥ 12.5 (Corrosive characteristic).[8]Pathway B: Institutional Hazardous Waste Collection.
Solubility & ConcentrationSparingly soluble; concentration > 1%.[7][12]Pathway B: Institutional Hazardous Waste Collection.
ContaminantsContains other hazardous chemicals.[7]Pathway B: Institutional Hazardous Waste Collection.

Experimental Protocols

The primary "experimental protocol" for waste disposal is the Hazardous Waste Determination process mandated by the Resource Conservation and Recovery Act (RCRA).[13] This involves:

  • Identification : Determining if the solid waste is a listed or characteristic hazardous waste (ignitable, corrosive, reactive, or toxic).[13]

  • Analysis : For this compound, this primarily involves checking for contaminants and, for solutions, measuring the pH to determine if it meets the definition of corrosive waste.[8]

  • Documentation : Keeping accurate records of the waste determination process and disposal methods, often managed through an institutional EHS program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs char_waste Characterize Waste: - Pure or Contaminated? - Solid or Liquid? consult_ehs->char_waste is_solid Is waste pure, solid this compound? char_waste->is_solid Solid is_liquid Is waste an aqueous solution? char_waste->is_liquid Liquid is_contaminated Is waste contaminated with other hazardous chemicals? char_waste->is_contaminated Contaminated is_solid->is_contaminated No / Unsure path_a Pathway A: Dispose as Non-Hazardous Solid Waste per EHS Protocol is_solid->path_a Yes check_ph Check pH of Solution is_liquid->check_ph ph_corrosive Is pH between 6 and 9? check_ph->ph_corrosive ph_corrosive->is_contaminated Yes (pH is neutral) path_b Pathway B: Collect for Institutional Hazardous Waste Disposal ph_corrosive->path_b No (pH is corrosive) is_contaminated->path_a No (Pure solid) is_contaminated->path_b Yes

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Calcium Metaphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Calcium metaphosphate, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

This compound, a white, odorless solid, is a common reagent in various laboratory applications. While generally stable, proper handling is crucial to mitigate potential hazards. Adherence to the following protocols will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard safety data sheets (SDS).

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety glasses with side-shields, chemical safety goggles, or a face shield.To protect against dust particles and potential splashes. Goggles are recommended when there is a significant risk of dust generation.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing.To prevent direct skin contact. Impervious clothing is recommended for more extensive handling.[1][2]
Respiratory Generally not required under normal conditions with adequate ventilation.If dust is generated, a NIOSH-approved N99 or P2 particulate respirator is recommended. Use a full-face supplied air respirator if it is the sole means of protection.[3]

Operational Plans: From Handling to Disposal

Proper operational procedures are critical for minimizing risk and ensuring the integrity of experiments. The following sections provide step-by-step guidance for key aspects of handling this compound.

Handling Procedures
  • Preparation :

    • Ensure a well-ventilated work area, such as a fume hood, is available and operational.[4]

    • Have an eyewash station and safety shower readily accessible in the immediate vicinity of the handling area.[2][4]

    • Assemble all necessary PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Minimize the generation of dust.[4] Use techniques such as gentle scooping or pouring to reduce airborne particles.

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly with soap and water after handling.[5]

Storage Plan

Proper storage is essential for maintaining the chemical's stability and preventing accidental release.

Storage Condition Requirement
Location Store in a cool, dry, well-ventilated area.[4]
Container Keep in a tightly closed, original container.[1][4]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]
Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.[3]

    • Wear appropriate PPE, including respiratory protection if dust is present.[4]

    • Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[5] Do not use compressed air for cleaning.[5]

    • Place the collected material into a labeled, sealed container for disposal.[5]

    • Clean the spill area with a damp cloth or sponge and dispose of the cleaning materials in the same container.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6]

    • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][6]

    • Ingestion : Do NOT induce vomiting. If large quantities are swallowed, seek immediate medical attention. Never give anything by mouth to an unconscious person.[6]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.[4][6]

  • Waste Characterization : The waste generator is responsible for properly characterizing all waste materials.[4]

  • Containerization : Place waste this compound and any contaminated materials into a clearly labeled, sealed, and appropriate waste container.[5]

  • Disposal : Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow the product to enter drains, sewers, or waterways.[4] Contaminated packaging should be disposed of in the same manner as the unused product.[3]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making processes.

This compound Handling Workflow start Start: Prepare to Handle This compound assess_ventilation Assess Ventilation: Is a fume hood available? start->assess_ventilation ppe_check Perform PPE Check: - Goggles/Face Shield - Gloves - Lab Coat assess_ventilation->ppe_check handle_chemical Handle Chemical: - Avoid dust generation - Minimize contact ppe_check->handle_chemical storage Store Properly: - Cool, dry, well-ventilated - Tightly sealed container handle_chemical->storage spill Spill Occurs handle_chemical->spill end End of Procedure storage->end spill_procedure Follow Spill Procedure: - Evacuate - Wear PPE - Clean up & contain spill->spill_procedure Yes disposal Dispose of Waste: - Follow regulations - Use licensed service spill_procedure->disposal disposal->end Personal Protective Equipment (PPE) Decision Tree start Task: Handling This compound eye_protection Eye Protection: Wear safety glasses with side-shields or goggles. start->eye_protection skin_protection Skin Protection: Wear nitrile gloves and a lab coat. start->skin_protection dust_risk Is there a risk of dust generation? start->dust_risk respirator Respiratory Protection: Use an N99 or P2 particulate respirator. dust_risk->respirator Yes no_respirator No additional respiratory protection needed with adequate ventilation. dust_risk->no_respirator No proceed Proceed with Handling respirator->proceed no_respirator->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.